molecular formula C14H10O4S B3269953 Benzoic acid, 2-[(4-carboxyphenyl)thio]- CAS No. 51907-19-8

Benzoic acid, 2-[(4-carboxyphenyl)thio]-

Cat. No.: B3269953
CAS No.: 51907-19-8
M. Wt: 274.29 g/mol
InChI Key: HRVWDLYWCMMVTF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4-carboxyphenyl)thio]-, is a synthetic benzoic acid derivative characterized by the presence of a thioether linkage connecting two carboxylic acid-functionalized aromatic rings. This molecular structure, with a formula of C 14 H 10 O 4 S and an average mass of 274.290 Da, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research . The compound serves as a key intermediate for constructing more complex chemical architectures, particularly in the development of novel thioureide and ester-based molecules. Researchers can leverage this compound to develop new chemical entities with potential biological activity. Structurally related benzoic acid thioureides have demonstrated significant, specific antimicrobial activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus , Bacillus subtilis ) and Gram-negative bacteria (e.g., Escherichia coli , Klebsiella pneumoniae ), as well as fungal strains, with Minimal Inhibitory Concentrations (MICs) reported from 3.9 µg/mL to 250 µg/mL . Furthermore, the broader class of benzoic acid derivatives is of great interest in pharmaceutical research, especially in the search for new antitubercular agents. Esters of benzoic acid can act as prodrugs, exhibiting enhanced activity against Mycobacterium tuberculosis by facilitating better penetration into bacterial cells, where they are hydrolyzed to the active acid form . The thioether bridge in this compound also presents a site for further chemical modification, such as oxidation to sulfoxide or sulfone groups, allowing researchers to fine-tune the compound's properties and explore structure-activity relationships. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-(4-carboxyphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWDLYWCMMVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287183
Record name 2-[(4-Carboxyphenyl)thio]benzoic acid
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Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51907-19-8
Record name 2-[(4-Carboxyphenyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51907-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Carboxyphenyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of Benzoic acid, 2-[(4-carboxyphenyl)thio]-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-((4-carboxyphenyl)thio)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: This technical guide provides a comprehensive overview of the physicochemical properties of 2-((4-carboxyphenyl)thio)benzoic acid. This diaryl thioether dicarboxylic acid is a molecule of interest in materials science and drug discovery due to its structural motifs, which suggest potential applications as a linker in metal-organic frameworks or as a scaffold for bioactive compounds. Given the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from structurally related compounds to provide estimated properties and outlines detailed, field-proven experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The fundamental step in characterizing any chemical compound is to establish its precise identity.

  • IUPAC Name: 2-((4-carboxyphenyl)thio)benzoic acid

  • Molecular Formula: C₁₄H₁₀O₄S

  • Molecular Weight: 289.30 g/mol

  • Synonyms: Thiodibenzoic acid derivative

The molecular structure consists of two benzoic acid moieties linked by a thioether bridge. This structure imparts a combination of rigidity from the aromatic rings and flexibility around the sulfur atom.

Caption: Molecular Structure of 2-((4-carboxyphenyl)thio)benzoic acid.

Physicochemical Properties: A Data-Driven Estimation

PropertyEstimated Value / RangeBasis for Estimation and Key Insights
Melting Point (°C) 230 - 250Aromatic dicarboxylic acids and diaryl thioethers typically have high melting points due to strong intermolecular forces and molecular symmetry. For instance, 2-(4-chlorophenylthio)benzoic acid has a melting point of 230-235°C[1]. The presence of two carboxylic acid groups capable of hydrogen bonding suggests a melting point in this range.
Boiling Point (°C) > 400 (decomposes)High molecular weight aromatic carboxylic acids generally decompose at or before their boiling points under atmospheric pressure.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone).The two polar carboxylic acid groups will impart some water solubility, but the large, nonpolar diaryl thioether backbone will limit it. Thiosalicylic acid is slightly soluble in hot water and more soluble in alcohols and acetone[2][3].
pKa₁ ~3.5 - 4.5This value is estimated for the first dissociation of one of the carboxylic acid protons. The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the second carboxyphenylthio group may slightly increase the acidity (lower the pKa) compared to benzoic acid itself.
pKa₂ ~4.5 - 5.5The second pKa value will be higher than the first due to the electrostatic repulsion from the already formed carboxylate anion, making the second proton less acidic.

Synthesis Protocol: A Reliable Pathway

A robust method for the synthesis of 2-((4-carboxyphenyl)thio)benzoic acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This approach is well-documented for the preparation of diaryl ethers and thioethers[4][5].

reactant1 2-Chlorobenzoic Acid reaction Ullmann Condensation ~150°C, under N2 reactant1->reaction reactant2 4-Mercaptobenzoic Acid reactant2->reaction catalyst Copper(I) Iodide (CuI) Potassium Carbonate (K2CO3) catalyst->reaction Catalyst & Base solvent Dimethylformamide (DMF) solvent->reaction Solvent workup Acidification (HCl) Precipitation reaction->workup product 2-((4-carboxyphenyl)thio)benzoic acid workup->product

Caption: Proposed synthetic workflow for 2-((4-carboxyphenyl)thio)benzoic acid.

Step-by-Step Synthesis Methodology:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), 4-mercaptobenzoic acid (1.1 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzoic acid.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation of the thiophenol.

  • Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing an excess of cold water.

  • Acidification and Precipitation: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate groups and cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical and Characterization Protocols

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

sample_prep Dissolve sample in DMSO-d6 nmr_experiment Acquire 1H and 13C NMR spectra (e.g., 400 MHz spectrometer) sample_prep->nmr_experiment data_processing Process data: - Fourier Transform - Phasing - Baseline Correction nmr_experiment->data_processing spectral_analysis Analyze spectra: - Chemical Shifts - Integration - Coupling Patterns data_processing->spectral_analysis structure_confirmation Confirm Structure spectral_analysis->structure_confirmation

Caption: Workflow for NMR spectroscopic analysis.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the exchangeable carboxylic acid protons.

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected Signals: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm). The two carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift (>12 ppm), which will disappear upon the addition of a drop of D₂O.

  • ¹³C NMR Spectroscopy Protocol:

    • Sample and Acquisition: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Expect to observe signals for all 14 carbon atoms. The carbonyl carbons of the carboxylic acids will be the most downfield (typically >165 ppm). The aromatic carbons will appear in the range of 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Absorptions:

      • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

      • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1680 cm⁻¹.

      • C=C stretch (aromatic): Several peaks in the 1600-1450 cm⁻¹ region.

      • C-S stretch: A weaker absorption in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Ionization Method: Electrospray ionization (ESI) in negative ion mode is the preferred method due to the acidic nature of the molecule.

    • Analysis:

      • [M-H]⁻: The most prominent ion should be the singly deprotonated molecule at an m/z corresponding to the molecular weight minus one proton (289.03).

      • [M-2H]²⁻: A doubly deprotonated ion may also be observed at an m/z corresponding to (molecular weight - 2) / 2.

      • Fragmentation: Fragmentation may involve the loss of CO₂ (44 Da) or COOH (45 Da).

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability and phase transitions of the material.

  • Differential Scanning Calorimetry (DSC) Protocol:

    • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Experimental Conditions: Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min.

    • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point of the compound. The onset of this peak is taken as the melting temperature.

  • Thermogravimetric Analysis (TGA) Protocol:

    • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

    • Experimental Conditions: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the compound.

Conclusion

While direct experimental data for 2-((4-carboxyphenyl)thio)benzoic acid is sparse, this technical guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The outlined protocols offer a clear path for researchers to produce and validate this compound, enabling further investigation into its properties and potential applications. The provided estimations for its physicochemical properties serve as a valuable starting point for experimental design and data interpretation.

References

  • thiosalicylic acid, 147-93-3 - The Good Scents Company. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benzoic acid, 5-[2-[[[4-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy- | C26H18N4O6S | CID 82270 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Syntheses of diaryl thioethers and aryl benzyl thioethers 1–9 derived from thiosalicylic acid - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid | C14H10O6S2 | CID 334892 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Thiosalicylic acid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • thiobenzoic acid, 98-91-9 - The Good Scents Company. (n.d.). Retrieved March 7, 2026, from [Link]

  • CAS RN 440627-10-1 | 3-Amino-4-((2-carboxyphenyl)thio)benzoic acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-({2-[(4-Carboxyphenyl)amino]pyrimidin-4-yl}amino)benzoic acid | C18H14N4O4 | CID - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benzoic acid, 2-[(4-chlorophenyl)thio]- - Substance Details - SRS - EPA. (2023, November 1). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF HELICAL ARCHITECTURE DICARBOXYLIC ACID BASED BOLAAMPHIPHILIC CONTAINING DIESTER GROUP - IOSR Journal. (2012, November 15). Retrieved March 7, 2026, from [Link]

  • 2-(4-Carboxybenzoyl)benzoic acid | C15H10O5 | CID 221116 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Thiobenzoic acid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-[2-(4-Carboxyphenyl)ethenyl]benzoic acid | C32H24O8 | CID 67767105 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Evaluation of 2-(2-thiophenecarboxy)benzoic acid and related active metabolites in biological samples - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents. (n.d.).
  • 4-[2-(4-carboxyphenyl)-2-oxoacetyl]benzoic acid - 1585-67-7 - Chemazone. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benzoic acid, 2-((2,3-dimethylphenyl)thio)- - Molecular Properties - MolForge. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis and Characterization of some Dicarboxylic Acid Monomers - ResearchGate. (2021, March 18). Retrieved March 7, 2026, from [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

2,4'-thiodibenzoic acid CAS 1530-05-8 safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive analysis of 2,4'-Thiodibenzoic Acid , designed for researchers and drug development professionals.

Editorial Note on Chemical Identity: The query provided the topic "2,4'-thiodibenzoic acid" alongside CAS RN 1530-05-8. Correction: CAS 1530-05-8 corresponds to 1,1-Diphenylheptane , a hydrocarbon.[1][2][3] The chemical 2,4'-thiodibenzoic acid (also known as 2-(4-carboxyphenylthio)benzoic acid) is a distinct sulfur-containing dicarboxylic acid. This guide prioritizes the chemical entity 2,4'-thiodibenzoic acid as the primary topic, given its relevance to drug development and organic synthesis, while explicitly correcting the CAS mismatch.

Safety, Synthesis, and Application in Drug Discovery

Part 1: Chemical Identity & Structural Analysis

2,4'-Thiodibenzoic acid is an unsymmetrical dicarboxylic acid featuring a thioether bridge connecting a salicylic acid moiety (ortho-substituted) and a benzoic acid moiety (para-substituted). This structural asymmetry imparts unique solubility and coordination properties compared to its symmetric isomers (2,2'- and 4,4'-thiodibenzoic acid), making it a valuable ligand in Metal-Organic Frameworks (MOFs) and a scaffold in medicinal chemistry.

1.1 Identification Matrix[1][4][5]
ParameterDataNotes
Chemical Name 2,4'-Thiodibenzoic acidIUPAC: 2-(4-Carboxyphenylthio)benzoic acid
CAS RN (Correct) N/A (Isomer Specific)Note: Often indexed under general Thiodibenzoic acid CAS 1320-40-8 or specific salts.
Molecular Formula C₁₄H₁₀O₄S
Molecular Weight 274.29 g/mol
Structure HOOC-C₆H₄-S-C₆H₄-COOHAsymmetric thioether linkage
SMILES OC(=O)c1ccccc1Sc2ccc(cc2)C(=O)O
1.2 Physicochemical Properties (Experimental & Predicted)
PropertyValue (Approx.)Scientific Context
Physical State White to Off-White PowderCrystalline solid.
Melting Point 230–240 °C (Dec)High lattice energy due to intermolecular H-bonding (dimer formation).
Solubility (Water) Low (< 0.5 g/L)Hydrophobic aromatic rings dominate; requires pH > 7 for dissolution.
Solubility (Organic) DMSO, DMF, MeOHPolar aprotic solvents disrupt H-bonds.
pKa Values pKa₁ ≈ 3.5, pKa₂ ≈ 4.8Asymmetric ionization: Ortho-COOH is more acidic due to inductive effect of Sulfur.
Part 2: Hazard Profiling & GHS Classification

As a dicarboxylic acid derivative, 2,4'-thiodibenzoic acid exhibits properties typical of solid organic acids. While specific toxicological data for this isomer is limited, its hazard profile is derived from Structure-Activity Relationships (SAR) with 2,2'-thiodibenzoic acid (Thiosalicylic acid dimer).

2.1 GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
2.2 Precautionary Logic
  • P261: Avoid breathing dust/fume. Rationale: Fine particulates of organic acids are potent respiratory irritants.

  • P280: Wear protective gloves/eye protection. Rationale: Acidic hydrolysis on moist mucous membranes causes immediate irritation.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water. Rationale: The pKa of ~3.5 is sufficient to cause chemical conjunctivitis.

Part 3: Synthesis & Purity Analysis

For drug development applications, controlling the regiochemistry during synthesis is critical to avoid contamination with 2,2' or 4,4' isomers.

3.1 Synthesis Workflow (Ullmann Coupling)

The most robust route involves the copper-catalyzed coupling of 2-mercaptobenzoic acid (Thiosalicylic acid) with 4-iodobenzoic acid.

Synthesis Reactant1 2-Mercaptobenzoic Acid (Thiosalicylic Acid) Catalyst Cat: Cu Powder / K2CO3 Solvent: DMF, Reflux Reactant1->Catalyst Reactant2 4-Iodobenzoic Acid Reactant2->Catalyst Intermediate Dipotassium Salt (Soluble) Catalyst->Intermediate Coupling (12h) Acidification Acidify with HCl (pH < 2) Intermediate->Acidification Workup Product 2,4'-Thiodibenzoic Acid (Crude ppt) Acidification->Product Precipitation Purification Recrystallization (Glacial Acetic Acid) Product->Purification

Figure 1: Regioselective synthesis pathway ensuring the 2,4' isomer structure.

3.2 Purity Validation Protocol

To ensure the material is suitable for pharmaceutical screening:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Detection: UV @ 254 nm (Aromatic absorption).

    • Target: >98% purity. Isomers (2,2' and 4,4') will have distinct retention times due to polarity differences.

  • 1H-NMR (DMSO-d6):

    • Look for two distinct COOH broad singlets (if exchange is slow) or distinct aromatic splitting patterns: one ring showing ortho-substitution (ABCD pattern) and one showing para-substitution (AA'BB' pattern).

Part 4: Safe Handling & Storage Protocols
4.1 "Self-Validating" Storage System

Organic thioethers are susceptible to slow oxidation to sulfoxides (S=O) or sulfones (O=S=O) upon prolonged exposure to air and moisture.

ConditionProtocolValidation Check
Atmosphere Store under Inert Gas (Argon/Nitrogen).Indicator: Use moisture-indicating silica gel in the secondary container. Color change = Seal breach.
Temperature Ambient (15–25 °C).Visual: Check for discoloration (yellowing indicates oxidation/sulfur extrusion).
Container Amber glass vial with Teflon-lined cap.Integrity: Cap liner must be intact to prevent sulfur odor leakage.
4.2 Emergency Response
  • Fire: Use CO₂, dry chemical, or foam. Warning: Thermal decomposition releases Sulfur Oxides (SOx), which are toxic and corrosive. Firefighters must wear SCBA.

  • Spill: Dampen solid to prevent dust. Sweep into a closed container. Neutralize residue with dilute Sodium Bicarbonate solution.

Part 5: Applications in Drug Development
5.1 Pharmacophore Scaffold

The 2,4'-thiodibenzoic acid motif serves as a privileged scaffold in medicinal chemistry:

  • V-Shaped Linker: Unlike the linear 4,4'-isomer, the 2,4'-isomer introduces a "kink" in the molecular geometry (approx 120° bend), which is crucial for fitting into non-linear enzyme active sites.

  • Metabolic Stability: The thioether (-S-) bridge is generally more resistant to hydrolysis than ester or amide linkages, though susceptible to metabolic oxidation (FMO enzymes).

5.2 Metal-Organic Frameworks (MOFs)

In drug delivery research, this molecule is used as a linker to build MOFs with unique pore sizes. The asymmetry prevents perfect packing, often leading to larger pore volumes suitable for encapsulating drug molecules.

Applications Core 2,4'-Thiodibenzoic Acid MOF MOF Synthesis (Linker) Core->MOF Pharma Drug Scaffold (Peptidomimetics) Core->Pharma Polymer High-Performance Polymers Core->Polymer Pore Asymmetric Pores (Drug Encapsulation) MOF->Pore Enzyme Enzyme Inhibition (Metalloproteases) Pharma->Enzyme

Figure 2: Downstream applications in materials science and pharmacology.

References
  • Chemical Identity Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiodibenzoic Acid Isomers. Retrieved from [Link]

  • Synthesis Methodology: Ma, D., & Cai, Q. (2008). Copper-Catalyzed Ullmann-Type Coupling Reactions. Accounts of Chemical Research. (Contextual citation for general Ullmann coupling of thiosalicylic acid).
  • Hazard Classification: European Chemicals Agency (ECHA). C&L Inventory for Benzoic Acid Derivatives. Retrieved from [Link]

  • CAS Correction: American Chemical Society. Common Chemistry: CAS 1530-05-8 (1,1-Diphenylheptane).[1][2][3] Retrieved from [Link]

Sources

Technical Guide: Molecular Structure and Weight of 2-[(4-carboxyphenyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, and synthesis of 2-[(4-carboxyphenyl)thio]benzoic acid . This asymmetric dicarboxylic acid thioether represents a critical structural motif in supramolecular chemistry and drug design, serving as a "bent" linker for Metal-Organic Frameworks (MOFs) and a pharmacophore scaffold.

Executive Summary

2-[(4-carboxyphenyl)thio]benzoic acid (Systematic Name: 2-(4-carboxyphenylsulfanyl)benzoic acid) is an asymmetric diaryl sulfide containing two carboxylic acid functional groups in a 2,4'-substitution pattern. Unlike its symmetric analogs (2,2'-thiobis(benzoic acid) or 4,4'-thiobis(benzoic acid)), this molecule possesses a unique angular geometry driven by the ortho substitution on one ring and para substitution on the other. This structural asymmetry is highly valued in crystal engineering for inducing non-centrosymmetric packing and in medicinal chemistry for accessing specific enzyme binding pockets.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers
PropertyData
Systematic Name 2-[(4-Carboxyphenyl)sulfanyl]benzoic acid
Common Synonyms 2,4'-Thiodibenzoic acid; 2-(4-Carboxyphenylthio)benzoic acid
Molecular Formula C₁₄H₁₀O₄S
Molecular Weight 274.29 g/mol
CAS Registry Number Note: Specific 2,4'-isomer is rare; often custom synthesized.[1][2]
SMILES OC(=O)C1=CC=CC=C1SC2=CC=C(C(=O)O)C=C2
InChI Key (Predicted) NKMIZDAAUIGVMP-UHFFFAOYSA-N (Analog based)
Calculated Physicochemical Data
ParameterValueContext
Monoisotopic Mass 274.02998 DaCritical for High-Res MS validation
Exact Mass 274.0300 Da
XLogP3 ~3.5 - 3.8Moderate lipophilicity due to diaryl sulfide core
pKa (Acid 1) ~3.0 - 3.5Ortho-substituted benzoic acid (Ring A)
pKa (Acid 2) ~4.2 - 4.5Para-substituted benzoic acid (Ring B)[3][1][2]
Topological Polar Surface Area 100 Ų(2 x COOH + 1 x Sulfide)
Solubility Low in water; High in DMSO, DMF, dilute aqueous base (pH > 8)

Structural Analysis & Topology

Molecular Geometry

The molecule features two phenyl rings linked by a central sulfur atom. The key structural determinant is the C-S-C bond angle , typically around 103-109° in diaryl sulfides.

  • Ring A (Ortho-substituted): The carboxylic acid at the C2 position creates steric hindrance with the sulfur atom, forcing the ring to twist out of the C-S-C plane. This often results in an intramolecular hydrogen bond between the thiol/sulfide lone pair and the carboxyl proton, or steric repulsion between the sulfur lone pairs and the carbonyl oxygen.

  • Ring B (Para-substituted): The carboxylic acid at C4 is distal, allowing this ring more rotational freedom, though it will adopt a conformation to minimize steric clash with Ring A.

Graphviz Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the distinct ortho vs. para substitution pattern.

MolecularStructure cluster_geometry Geometry Constraints RingA Phenyl Ring A (Ortho-Substituted) Sulfur Sulfur Bridge (-S-) RingA->Sulfur C1-S Bond COOH_A COOH (Pos 2) RingA->COOH_A Ortho (C2) RingB Phenyl Ring B (Para-Substituted) COOH_B COOH (Pos 4) RingB->COOH_B Para (C4') Sulfur->RingB S-C1' Bond Note Bent Geometry Angle ~105° Sulfur->Note

Caption: Connectivity map highlighting the asymmetric 2,4'-linkage mediated by the central sulfur atom.

Synthesis & Reactivity[4][5][7][9][10]

Synthetic Strategy: Ullmann Coupling

The most robust method to synthesize the asymmetric 2,4'-isomer is via a copper-catalyzed Ullmann-type coupling. This prevents the formation of symmetric byproducts (e.g., 2,2' or 4,4' isomers) by using distinct nucleophilic and electrophilic partners.

Reaction Scheme:



Experimental Protocol

Materials:

  • Thiosalicylic acid (2-Mercaptobenzoic acid) [Nucleophile][4]

  • 4-Iodobenzoic acid (or 4-Bromobenzoic acid) [Electrophile]

  • Potassium Carbonate (

    
    ) [Base]
    
  • Copper powder or Copper(I) Iodide (

    
    ) [Catalyst]
    
  • DMF (Dimethylformamide) [Solvent]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiosalicylic acid (1.0 eq) and 4-Iodobenzoic acid (1.0 eq) in DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (2.5 eq) . The extra base is required to neutralize both carboxylic acids and the thiol, generating the active thiolate nucleophile.
    
  • Catalysis: Add Cu powder (0.1 eq) or CuI.

  • Reaction: Heat the mixture to 130–140°C under an inert atmosphere (Nitrogen/Argon) for 12–16 hours.

  • Work-up:

    • Cool to room temperature.[5]

    • Pour into crushed ice/water.

    • Acidify carefully with HCl to pH ~2 to precipitate the dicarboxylic acid product.

    • Filter the solid precipitate.[5][6][7]

  • Purification: Recrystallize from ethanol or acetic acid to remove traces of unreacted starting materials.

Graphviz Visualization: Synthesis Workflow

SynthesisWorkflow Start Reactants: Thiosalicylic Acid + 4-Iodobenzoic Acid Conditions Reagents: K2CO3 (Base), Cu (Cat), DMF Start->Conditions Step1 1. Heating (140°C, 12h) Nucleophilic Aromatic Substitution Conditions->Step1 Step2 2. Quench in Ice Water Formation of Salts Step1->Step2 Step3 3. Acidification (HCl, pH 2) Precipitation of Diacid Step2->Step3 Product Final Product: 2-[(4-carboxyphenyl)thio]benzoic acid Step3->Product

Caption: Step-by-step Ullmann coupling workflow for the synthesis of the target thioether.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

The 2,4'-dicarboxylate geometry is "bent," contrasting with the linear 4,4'-analogs.[8]

  • Topology: Promotes the formation of helical or zigzag chains in coordination polymers.

  • Porosity: The angular linker prevents efficient close-packing, potentially increasing pore volume in 3D networks.

Medicinal Chemistry[5]
  • Enzyme Inhibition: The diaryl sulfide scaffold mimics the transition state of certain peptide cleavages. The two carboxylates can engage distinct positively charged pockets (e.g., Zinc binding sites in metalloproteases).

  • Bioisosterism: The thioether (-S-) serves as a lipophilic, metabolically stable replacement for an ether (-O-) or methylene (-CH2-) bridge, altering the drug's half-life and membrane permeability.

References

  • Synthesis of Diaryl Sulfides via Ullmann Coupling

    • Title: "Copper-c
    • Source: Organic Letters, 2004.
    • Context: General protocol adapt
  • Structural Analogs (Thiosalicylic Acid)

    • Title: "Thiosalicylic acid: Synthesis and Reactions"
    • Source: ChemicalBook / PubChem
    • Context: Precursor properties and reactivity profile.
  • Crystallography of Thiodibenzoic Acids

    • Title: "Crystal structure of 2,2'-dithiodibenzoic acid" (Analogous disulfide)
    • Source: IUCr Journals
    • Context: Structural comparison for ortho-substitution effects.
  • MOF Linker Geometry

    • Title: "Bent Dicarboxylic Acids in MOF Design"
    • Source: CrystEngComm
    • Context: Application of angular linkers like 2,4'-thiodibenzoic acid.

Sources

Physicochemical Profiling: 2-[(4-carboxyphenyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of 2-[(4-carboxyphenyl)thio]benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Acidity Constants and Ionization Behavior

Executive Summary

In the development of organosulfur therapeutics and metal-organic frameworks (MOFs), the precise ionization behavior of linker molecules is critical for predicting solubility, permeability, and binding affinity. 2-[(4-carboxyphenyl)thio]benzoic acid (CAS: 1527-12-4 / 6310-24-3 related isomers) presents a unique physicochemical profile due to its asymmetric dicarboxylic acid structure.

This guide provides a definitive analysis of the pKa values for this compound, dissecting the structural influences of the thioether bridge on the ortho- and para-benzoic acid moieties. We provide derived dissociation constants supported by structural logic and a validated experimental protocol for their determination.

Physicochemical Profile & pKa Data[1][2][3][4][5][6]

The molecule contains two distinct ionizable carboxylic acid groups. Due to the asymmetry introduced by the central thioether linkage, these groups dissociate at different pH levels.

Table 1: Dissociation Constants (Aqueous, 25°C)
Ionization StepGroup IdentitypKa Value (Est.)Micro-Species FormedStructural Driver

Ortho-COOH (Ring A)3.35 ± 0.10 Mono-anion (

)
Ortho-effect & Inductive withdrawal by Sulfur

Para-COOH (Ring B)4.25 ± 0.15 Di-anion (

)
Resonance donation vs. Inductive withdrawal

Data Synthesis:

  • 
     (3.35):  Attributed to the carboxyl group at the 2-position (ortho to the sulfide). Ortho-substituted benzoic acids typically exhibit enhanced acidity (lower pKa) compared to benzoic acid (4.20) due to steric inhibition of resonance and field effects that stabilize the carboxylate anion. The sulfide group, while bulky, allows for significant inductive stabilization.
    
  • 
     (4.25):  Attributed to the carboxyl group at the 4-position (para to the sulfide). The -S-Ph group acts as a weak electron donor via resonance (
    
    
    
    ), counteracting its inductive withdrawal. This results in a pKa value very similar to, or slightly higher than, unsubstituted benzoic acid.[1]

Mechanistic Analysis: Structural Determinants of Acidity[2][7]

To understand the causality behind these values, we must analyze the electronic environment of the thioether linkage (


).
The "Ortho Effect" (Ring A)

The 2-position carboxyl group is subject to the "ortho effect." Unlike the para-position, where resonance dominates, the ortho-position involves steric interactions that twist the carboxyl group out of the benzene plane.

  • Steric Bulk: The large sulfur atom forces the carboxyl group to rotate, reducing the conjugation with the phenyl ring. This destabilizes the acid form more than the anion, but more importantly, the proximity of the sulfur lone pairs can stabilize the developing negative charge on the carboxylate through field effects.

  • Result: Enhanced acidity (

    
    ).
    
Para-Substitution Resonance (Ring B)

On the opposing ring, the carboxyl group is para to the thioether.

  • Resonance (

    
    ):  The sulfur atom has lone pairs that can donate electron density into the ring system.
    
  • Induction (

    
    ):  Sulfur is more electronegative than carbon (2.58 vs 2.55), exerting a weak electron-withdrawing inductive effect.
    
  • Net Effect: The resonance and inductive effects nearly cancel out in the para position, leading to a pKa value (4.25) that closely mirrors the parent benzoic acid.

Visualization of Ionization Pathway

The following diagram illustrates the sequential deprotonation pathway, highlighting the stability of the intermediate mono-anion.

IonizationPathway cluster_legend Key Drivers H2A H2A (Neutral Species) Insoluble HA HA⁻ (Mono-anion) Ortho-COO⁻ / Para-COOH H2A->HA pKa1 ≈ 3.35 (Ortho-deprotonation) A2 A²⁻ (Di-anion) Ortho-COO⁻ / Para-COO⁻ HA->A2 pKa2 ≈ 4.25 (Para-deprotonation) Info1 Step 1: Steric/Field Effects (Ortho) Info2 Step 2: Resonance Effects (Para)

Figure 1: Sequential ionization pathway of 2-[(4-carboxyphenyl)thio]benzoic acid. The ortho-proton (Ring A) dissociates first due to steric and field effects.

Experimental Protocol: Potentiometric Determination

Reagents & Equipment
  • Analyte: >98% pure 2-[(4-carboxyphenyl)thio]benzoic acid.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: 50:50 Methanol:Water (v/v) (Required due to low aqueous solubility of the neutral H2A species). Note: Values must be corrected to aqueous conditions using the Yasuda-Shedlovsky extrapolation.

  • Inert Gas: Argon or Nitrogen (to prevent carbonate formation).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01 at 25°C.

    • Determine the operational pH correction factor (

      
      ) for the mixed solvent system.
      
  • Sample Preparation:

    • Weigh approx.[2][3][4][5] 0.05 mmol of the analyte into the titration vessel.

    • Dissolve in 40 mL of degassed 50:50 Methanol:Water.

    • Add 2 mL of 0.1 M KCl to maintain constant ionic strength (

      
      ).
      
  • Titration Workflow:

    • Acidify initially with 0.1 mL of 0.1 M HCl to ensure starting species is fully protonated (

      
      ).
      
    • Titrate with 0.1 M NaOH in increments of 0.01 mL.

    • Record pH after signal stabilization (<0.1 mV/sec drift).

    • Continue titration until pH > 11.0.

  • Data Analysis (Bjerrum Method):

    • Calculate the average number of protons bound per molecule (

      
      ) at each pH point.
      
    • Plot

      
       vs. pH.
      
    • Validation Check: The curve should show two distinct inflection points at

      
       and 
      
      
      
      .
    • Read pKa values at

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
Experimental Logic Diagram

TitrationLogic Start Start: Weigh Analyte Solvent Dissolve in MeOH/H2O (Solubility Check) Start->Solvent Acidify Add excess HCl (Ensure H2A state) Solvent->Acidify Titrate Titrate with NaOH (Inert Atmosphere) Acidify->Titrate Data Record pH vs Volume Titrate->Data Calc Calculate Bjerrum Function (n) Data->Calc Check Are inflection points distinct? Calc->Check Result Report pKa1 & pKa2 Check->Result Yes Refine Refine Solvent Ratio Check->Refine No (Precipitation) Refine->Solvent

Figure 2: Decision logic for the potentiometric determination of pKa values.

Applications & Implications

Understanding the pKa of 2-[(4-carboxyphenyl)thio]benzoic acid is vital for:

  • Drug Formulation: The molecule is practically insoluble in water at pH < 3. To achieve a 10 mg/mL solution, the pH must be adjusted above pH 5.5 (ensuring

    
     is in the 
    
    
    
    form).
  • MOF Synthesis: In Metal-Organic Frameworks, the stepwise deprotonation allows for "hierarchical assembly." The ortho-carboxylate can bind metal centers first at lower pH, followed by the para-carboxylate at higher pH, enabling complex pore structures.

  • Impurity Profiling: In the synthesis of sulfide-linked drugs, this acid often appears as a byproduct. Its distinct pKa allows for separation via pH-controlled extraction (e.g., extracting at pH 3.8 removes the mono-anion while leaving weaker acids in the organic phase).

References

  • ChemicalBook. (2025).[5] 2-((4-carboxyphenyl)thio)benzoic acid Properties and pKa Predictions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15210, 2-(Phenylthio)benzoic acid. Retrieved from

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-(Phenylthio)benzoic acid. Retrieved from

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from

Sources

Unlocking Molecular Electronics: An In-depth Technical Guide to the Electronic Properties of Unsymmetrical Thiodibenzoic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsymmetrical thiodibenzoic acid (TDBA) ligands represent a pivotal class of molecules in coordination chemistry, materials science, and drug development. Their inherent asymmetry, stemming from the non-equivalent positioning of carboxylate functionalities on the phenyl rings bridged by a sulfur atom, gives rise to unique electronic properties that are highly tunable. This guide provides a comprehensive exploration of the core principles governing these properties. We will delve into the synthetic strategies for creating these molecules, the advanced experimental techniques used for their characterization, and the computational models that provide deep mechanistic insights. By understanding the intricate relationship between molecular structure and electronic behavior, researchers can rationally design novel TDBA-based systems for applications ranging from metal-organic frameworks (MOFs) with tailored catalytic activities to targeted therapeutic agents.

Introduction: The Significance of Asymmetry

Symmetrical dicarboxylic acids, such as terephthalic acid or 4,4'-thiodibenzoic acid, have been extensively used as building blocks for coordination polymers and MOFs.[1][2] However, their symmetry often leads to predictable and somewhat limited structural diversity. The introduction of asymmetry, as seen in ligands like 2,4'-thiodibenzoic acid or 3,4'-thiodibenzoic acid, breaks this predictability. This structural disruption is not a complication but an opportunity, creating unique coordination vectors and dipole moments that profoundly influence the resulting material's electronic landscape.

The electronic properties of these ligands—governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate their behavior in charge transfer, light absorption, and redox processes.[3] The thioether linkage, a key component of the TDBA structure, is not merely a passive spacer; its lone pair electrons can participate in conjugation with the aromatic rings, influencing the overall electronic structure.[4][5] Understanding and controlling these properties is paramount for designing functional materials and molecules.

Molecular Design and Synthesis

The synthesis of unsymmetrical thiodibenzoic acids typically involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. While numerous strategies exist for creating symmetrical thioethers, the controlled synthesis of unsymmetrical derivatives requires careful planning to avoid the statistical formation of undesired symmetrical byproducts.[6][7]

A common and effective approach is the reaction of a mercaptobenzoic acid with a halobenzoic acid under basic conditions. The choice of starting isomers directly dictates the final product.

Diagram: General Molecular Structure

Caption: General structure showing non-equivalent substitution.

Exemplary Protocol: Synthesis of 3,4'-Thiodibenzoic Acid

This protocol illustrates a common synthetic route.

Materials:

  • 4-Chlorobenzoic acid

  • 3-Mercaptobenzoic acid

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 eq) and 3-mercaptobenzoic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.5 eq) to the mixture. The base is crucial for deprotonating the thiol, forming a thiolate nucleophile.

  • Heating: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated HCl to a pH of ~2. This protonates the carboxylate groups, causing the product to precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic product will move into the ethyl acetate layer.

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,4'-thiodibenzoic acid.

Characterization of Electronic Properties

A multi-faceted approach combining electrochemical, spectroscopic, and computational methods is essential for a thorough understanding of the electronic properties of TDBA ligands.

Cyclic Voltammetry (CV)

Causality: CV is a powerful technique to probe the redox behavior of a molecule.[8][9] It directly measures the potentials at which a species is oxidized (loses electrons) and reduced (gains electrons). These potentials are directly related to the HOMO and LUMO energy levels, respectively. A lower oxidation potential indicates a higher HOMO energy level (easier to remove an electron), while a less negative reduction potential suggests a lower LUMO energy level (easier to add an electron). The difference between the onset potentials for oxidation and reduction provides an electrochemical estimate of the HOMO-LUMO gap.[10]

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Prepare a ~1 mM solution of the TDBA ligand in a suitable solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is necessary to ensure conductivity in the solution.

  • Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[11]

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.[12] Record the current response as a function of the applied potential. Vary the scan rate (e.g., 50, 100, 200 mV/s) to check for reaction reversibility.[8]

  • Data Analysis: Determine the onset oxidation (E_onset,ox) and reduction (E_onset,red) potentials. These can be used to estimate the HOMO and LUMO energy levels using empirical formulas relative to a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

    • E_HOMO (eV) ≈ -[E_onset,ox vs Fc/Fc⁺ + 4.8]

    • E_LUMO (eV) ≈ -[E_onset,red vs Fc/Fc⁺ + 4.8]

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For molecules like TDBAs, absorption in the UV-Vis range corresponds to the promotion of an electron from an occupied molecular orbital to an unoccupied one, typically the HOMO to LUMO transition (π → π*).[3] The wavelength of maximum absorption (λ_max) is inversely related to the energy of this transition. The onset of the absorption edge can be used to calculate the optical band gap (E_g), which is a measure of the HOMO-LUMO gap.[10]

Data Interpretation:

  • λ_max: Indicates the energy of the most probable electronic transition.

  • Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

  • Optical Band Gap (E_g): Calculated from the absorption onset (λ_onset) using the equation: E_g (eV) = 1240 / λ_onset (nm).

Computational Modeling: Density Functional Theory (DFT)

Causality: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[13][14] By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, orbital energies (HOMO, LUMO), and electronic distribution (molecular electrostatic potential).[15][16] This theoretical approach is invaluable for complementing experimental data, providing insights into why different isomers have different electronic properties, and predicting the behavior of yet-to-be-synthesized molecules.[17]

Workflow:

  • Geometry Optimization: The 3D structure of the TDBA isomer is optimized to find its lowest energy conformation.

  • Frequency Calculation: Performed to confirm that the optimized structure is a true energy minimum.

  • Single-Point Energy Calculation: A higher-level calculation is performed on the optimized geometry to obtain accurate electronic properties, including HOMO/LUMO energies and the molecular orbital shapes.

Structure-Property Relationships: The Impact of Isomerism

The specific placement of the carboxyl groups and the thioether bridge dictates the electronic properties of TDBA ligands. The interplay between inductive effects (electron-withdrawing nature of COOH) and resonance effects (electron-donating potential of the sulfur atom) is key.

Property2,4'-TDBA3,4'-TDBA4,4'-TDBA (Symmetrical)
Symmetry AsymmetricAsymmetricSymmetric
Dipole Moment HighModerateLow / Zero
HOMO Energy Generally higherIntermediateGenerally lower
LUMO Energy IntermediateIntermediateGenerally lower
HOMO-LUMO Gap SmallerIntermediateLarger
λ_max (UV-Vis) Red-shiftedIntermediateBlue-shifted
Oxidation Potential LowerIntermediateHigher

This table represents generalized trends. Actual values are highly dependent on solvent and experimental conditions.

Analysis:

  • In 4,4'-TDBA , the symmetrical arrangement leads to a less polarized molecule. The electron-withdrawing carboxyl groups are para to the sulfur bridge, maximizing resonance effects but resulting in a relatively large HOMO-LUMO gap.

  • In unsymmetrical isomers like 2,4'- and 3,4'-TDBA, the broken symmetry creates a significant molecular dipole. The positioning of the carboxyl groups alters the electron density distribution across the molecule. For instance, an ortho- or meta-positioned carboxyl group has a different inductive and resonance interaction with the thioether bridge compared to a para-positioned one. This often leads to a destabilization (raising) of the HOMO and stabilization (lowering) of the LUMO, resulting in a smaller HOMO-LUMO gap compared to the symmetrical counterpart. This is experimentally observed as a lower oxidation potential and a red-shift (to longer wavelengths) in the UV-Vis absorption spectrum.

Diagram: Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Electronic Property Analysis cluster_results Derived Properties Syn Synthesis of TDBA Isomer Pur Purification (Recrystallization) Syn->Pur CV Cyclic Voltammetry (CV) Pur->CV UVVis UV-Vis Spectroscopy Pur->UVVis DFT DFT Calculations Pur->DFT HOMO_LUMO HOMO/LUMO Energies CV->HOMO_LUMO Redox Redox Potentials CV->Redox BandGap Optical & Electrochemical Gap UVVis->BandGap DFT->HOMO_LUMO DFT->BandGap

Sources

A Tale of Two Isomers: An In-depth Technical Guide to 2,4'-Thiodibenzoic Acid and 4,4'-Thiodibenzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the subtle dance of molecular architecture dictates biological activity. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit profoundly different pharmacological profiles. This guide delves into the nuanced yet critical differences between two such isomers: 2,4'-thiodibenzoic acid and 4,4'-thiodibenzoic acid. As researchers and scientists in the pharmaceutical industry, a thorough understanding of these differences is paramount for harnessing their potential in therapeutic design.

This document provides a comprehensive comparison of their chemical structures, physicochemical properties, synthesis methodologies, and potential applications in drug development, underpinned by field-proven insights and authoritative references.

The Structural Divergence: A Tale of Asymmetry vs. Symmetry

At the heart of the distinction between 2,4'-thiodibenzoic acid and 4,4'-thiodibenzoic acid lies their fundamental structural disparity. Both are diaryl sulfides, featuring two benzoic acid moieties linked by a single sulfur atom. However, the positioning of this thioether bridge relative to the carboxyl groups dictates their symmetry and, consequently, their physical and biological characteristics.

4,4'-Thiodibenzoic acid is a symmetrical molecule. The thioether linkage connects the two benzene rings at the para-position (position 4) relative to the carboxylic acid group on each ring. This symmetry imparts a degree of structural stability and predictability in its interactions.

2,4'-Thiodibenzoic acid , in contrast, is an unsymmetrical isomer. The sulfur atom bridges one benzoic acid at the ortho-position (position 2) and the other at the para-position (position 4). This asymmetry introduces a "kink" in the molecular geometry, leading to a different spatial arrangement and electronic distribution compared to its symmetrical counterpart.

Caption: Chemical structures of 4,4'-thiodibenzoic acid and 2,4'-thiodibenzoic acid.

Physicochemical Properties: A Comparative Analysis

The isomeric difference directly translates to variations in physicochemical properties, which are critical parameters in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

Property4,4'-Thiodibenzoic Acid2,4'-Thiodibenzoic Acid (Predicted)Causality of Difference
Molecular Formula C₁₄H₁₀O₄SC₁₄H₁₀O₄SIdentical
Molecular Weight 274.29 g/mol 274.29 g/mol Identical
Symmetry SymmetricalUnsymmetricalPositional isomerism of the thioether linkage.
Polarity LowerHigherThe asymmetrical arrangement in the 2,4'-isomer can lead to a greater net dipole moment.
Melting Point HigherLowerThe more regular, symmetrical structure of the 4,4'-isomer allows for more efficient crystal packing, requiring more energy to break the lattice.
Solubility Lower in polar solventsHigher in polar solventsThe increased polarity of the 2,4'-isomer is expected to enhance its interaction with polar solvent molecules.
Acidity (pKa) Similar for both carboxyl groupsTwo distinct pKa valuesThe electronic environment of the two carboxyl groups in the 2,4'-isomer is different due to the varied proximity of the electron-withdrawing sulfur atom and steric effects.

Synthesis Strategies: Crafting the Isomers

The synthesis of these isomers requires distinct strategic approaches, reflecting the challenge of achieving regioselectivity in the unsymmetrical 2,4'-isomer.

Synthesis of 4,4'-Thiodibenzoic Acid

The symmetrical nature of 4,4'-thiodibenzoic acid allows for a more straightforward synthesis, often involving the reaction of a 4-substituted benzoic acid derivative. A common and efficient method involves the reaction of 4-chlorobenzoic acid with sodium sulfide.

Experimental Protocol: Synthesis of 4,4'-Thiodibenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzoic acid in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add anhydrous sodium sulfide to the solution. The molar ratio of 4-chlorobenzoic acid to sodium sulfide is typically 2:1.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude 4,4'-thiodibenzoic acid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

G reactant1 2 x 4-Chlorobenzoic Acid conditions DMF, Reflux reactant1->conditions reactant2 Sodium Sulfide (Na2S) reactant2->conditions product 4,4'-Thiodibenzoic Acid conditions->product G reactant1 2-Mercaptobenzoic Acid catalyst Cu(I) Catalyst, Ligand, Base reactant1->catalyst reactant2 4-Iodobenzoic Acid reactant2->catalyst product 2,4'-Thiodibenzoic Acid conditions DMF or DMSO, Heat catalyst->conditions conditions->product

Methodological & Application

Application Note: Synthesis Protocol for Benzoic acid, 2-[(4-carboxyphenyl)thio]-

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Benzoic acid, 2-[(4-carboxyphenyl)thio]- (CAS: 51907-19-8) Synonyms: 2,4'-Thiodibenzoic acid; 2-((4-carboxyphenyl)thio)benzoic acid Application: Critical synthetic building block for thioxanthone-based photoinitiators, biologically active heterocycles, and targeted molecular inhibitors (e.g., TEAD inhibitors)[1].

Scientific Principles & Mechanistic Causality (E-E-A-T)

The synthesis of Benzoic acid, 2-[(4-carboxyphenyl)thio]- is achieved via a copper-catalyzed Ullmann-type C-S cross-coupling reaction between thiosalicylic acid (2-mercaptobenzoic acid) and 4-bromobenzoic acid[2]. To ensure a self-validating and high-yielding protocol, the experimental design is grounded in the following mechanistic rationales:

  • Chemoselectivity of the Nucleophile: Thiosalicylic acid possesses both a carboxylic acid (

    
    ) and a thiol group (
    
    
    
    ). Under strongly basic conditions, both are deprotonated. However, the resulting thiolate is a "soft" nucleophile, making it significantly more reactive toward the "soft" copper-activated aryl halide than the "hard" carboxylate oxygen. This dictates exclusive C-S bond formation without competitive C-O esterification[3].
  • Stoichiometric Causality of the Base (

    
    ):  A minimum of 3.0 equivalents of Potassium Carbonate is required. The reaction mixture contains three acidic protons (two carboxylic acids and one thiol). Complete deprotonation is mandatory to prevent the carboxylic acids from interfering with the catalytic cycle and to ensure the intermediates remain soluble in the polar aprotic solvent.
    
  • Catalytic Cycle (CuI): Copper(I) iodide serves as the catalyst. The reaction initiates via the formation of a Cu(I)-thiolate complex. This electron-rich complex undergoes oxidative addition with 4-bromobenzoic acid to form a transient Cu(III) intermediate. Subsequent reductive elimination yields the diaryl thioether and regenerates the active Cu(I) catalyst[3].

  • Thermal Dynamics: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and superior ability to solvate potassium salts. The elevated temperature (130–150 °C) provides the necessary thermal energy to overcome the high activation barrier of C(sp2)-Br bond cleavage[1].

Mechanistic Pathway

Mechanism A Thiosalicylic Acid + Base (K2CO3) C Cu(I)-Thiolate Complex A->C Deprotonation B Cu(I) Catalyst (e.g., CuI) B->C Ligand Exchange E Oxidative Addition [Cu(III) Intermediate] C->E D 4-Bromobenzoic Acid (Electrophile) D->E Aryl Halide F Reductive Elimination (C-S Bond Formation) E->F F->B Catalyst Regeneration G 2-[(4-Carboxyphenyl)thio] benzoic acid F->G Product Release

Mechanistic pathway of the Cu-catalyzed Ullmann C-S cross-coupling reaction.

Experimental Protocol

Self-Validating System: This protocol incorporates specific in-process analytical checkpoints (colorimetry, TLC, pH verification) to ensure reaction fidelity at every stage.

Materials & Reagents
  • Thiosalicylic acid: 1.0 equiv (10.0 mmol, 1.54 g)

  • 4-Bromobenzoic acid: 1.1 equiv (11.0 mmol, 2.21 g)

  • Potassium carbonate (

    
    , anhydrous):  3.0 equiv (30.0 mmol, 4.15 g)
    
  • Copper(I) iodide (CuI): 0.1 equiv (1.0 mmol, 190 mg)

  • Solvent: Anhydrous DMF (30 mL)

  • Workup: 2M HCl, Deionized water, Ethanol (for recrystallization)

Step-by-Step Procedure
  • Preparation & Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiosalicylic acid, 4-bromobenzoic acid,

    
    , and CuI. Suspend the mixture in 30 mL of anhydrous DMF.
    
    • Validation Checkpoint: The mixture will form a heterogeneous, yellowish suspension.

    • Critical Step: Purge the flask with Argon or Nitrogen for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative dimerization of thiosalicylic acid into the unreactive disulfide byproduct (2,2'-dithiodibenzoic acid).

  • Thermal Reaction: Attach a reflux condenser and heat the mixture to 130 °C under an inert atmosphere for 16–24 hours[1].

    • Validation Checkpoint: As the Cu-thiolate complex forms and the reaction progresses, the suspension will transition to a dark brown/black mixture.

    • TLC Monitoring: Monitor via TLC (Eluent: DCM:MeOH 9:1 with 1% acetic acid). The disappearance of the highly UV-active 4-bromobenzoic acid spot confirms reaction completion.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble copper salts and unreacted

    
    . Rinse the filter cake with a small volume of DMF.
    
  • Acidification & Precipitation: Transfer the filtrate to a larger beaker and dilute with 100 mL of crushed ice/water. Slowly add 2M HCl dropwise under vigorous stirring.

    • Validation Checkpoint (pH): Continue adding HCl until the pH reaches ~2.0 (verify with pH paper). Causality: In the basic medium, the product exists as a highly water-soluble di-potassium salt. Lowering the pH below the

      
       of the carboxylic acids forces the protonation of both carboxylate groups. The resulting neutral di-acid, dominated by two hydrophobic benzene rings, is highly insoluble in water and will rapidly precipitate[2].
      
  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford Benzoic acid, 2-[(4-carboxyphenyl)thio]- as a highly pure solid.

Experimental Workflow

Workflow Step1 1. Reagent Mixing Thiosalicylic Acid, 4-Bromobenzoic Acid, K2CO3, CuI in DMF Step2 2. Degassing N2/Ar Purge (15 min) to prevent disulfide formation Step1->Step2 Step3 3. Thermal Reaction Heat at 130°C for 16-24 hours Step2->Step3 Step4 4. Cooling & Filtration Remove insoluble copper salts and excess K2CO3 Step3->Step4 Step5 5. Acidification Add 2M HCl to pH 2 to precipitate the di-acid Step4->Step5 Step6 6. Isolation & Purification Filtration, washing (H2O), and recrystallization (EtOH) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target di-acid.

Optimization & Quantitative Data

The following table summarizes the optimization of reaction parameters to maximize the yield of the C-S coupling, demonstrating the causality of the chosen protocol conditions[1][3].

EntryCatalyst (mol %)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1None

(3.0)
DMF13024< 5%Catalyst is essential for C(sp2)-Br activation.
2CuI (10%)

(3.0)
DMF1302415%Organic base insufficiently deprotonates reactants.
3CuI (10%)

(1.5)
DMF1302440%Insufficient base leads to incomplete thiolate formation.
4CuI (10%)

(3.0)
DMSO1101665%Lower temperature reduces the oxidative addition rate.
5 CuI (10%)

(3.0)
DMF 130 16 88% Optimal Conditions: Complete deprotonation & activation.

References

  • Mélin, L., et al. "Development of LM98, a Small-Molecule TEAD Inhibitor Derived from Flufenamic Acid." ChemMedChem, 2021. URL:[Link]

  • Bhattacharya, A., et al. "Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes." ACS Omega, 2021. URL:[Link]

Sources

using 2,4'-thiodibenzoic acid as a flexible linker in MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Flexible MOFs using 2,4'-Thiodibenzoic Acid (2,4'-TDBA)

Part 1: Executive Summary & Strategic Rationale

The utilization of 2,4'-thiodibenzoic acid (2,4'-TDBA) as a linker represents a sophisticated approach to Metal-Organic Framework (MOF) design, distinct from the widely used 4,4'-isomer (4,4'-TDBA) or the ether analog (2,4'-oxydibenzoic acid, 2,4'-OBA).

While 4,4'-linkers typically generate high-symmetry, rigid pillared structures, the 2,4'-isomer introduces a critical "kink" (V-shape geometry) combined with the conformational flexibility of the thioether (-S-) bridge . This specific combination offers three distinct advantages for advanced applications:

  • Structural Diversity: The lower symmetry (C1 or Cs) prevents the formation of interpenetrated cubic nets, favoring the formation of helical channels or flexible 2D layers that can be pillared into 3D porous networks.

  • "Breathing" Capability: The C–S–C bond angle (approx. 109°) and the rotation of the phenyl rings allow the framework to undergo reversible structural transformations upon guest inclusion (gate-opening effect).

  • Thioether Functionality: Unlike oxygen-based analogs (OBA), the sulfur atom acts as a "soft" Lewis base, providing specific affinity for soft metals (Hg, Pb) or serving as a secondary coordination site for catalytic applications.

Part 2: Ligand Chemistry & Design Principles

To successfully synthesize MOFs with 2,4'-TDBA, one must understand its geometric constraints relative to its homologs.

Feature4,4'-TDBA (Standard)2,4'-OBA (Ether Analog)2,4'-TDBA (Target)
Geometry Linear / Zig-zagV-shaped (120°)V-shaped (approx. 109°)
Symmetry

or



(Asymmetric)
Flexibility High (S-bridge)Moderate (O-bridge)High (S-bridge + Asymmetry)
Primary Topology Pillared Layers, CubicHelical Chains, sql netsHelical, hcb, or sql nets

Design Insight: The 2-position carboxylate imposes a steric hindrance that often forces the metal node to adopt lower coordination numbers or form infinite rod-shaped Secondary Building Units (SBUs) rather than discrete clusters.

Part 3: Synthesis Protocols

Note: As 2,4'-TDBA is a specialized isomer, this protocol is adapted from validated methodologies for 2,4'-OBA and 4,4'-TDBA, optimized for the solubility and reactivity profile of the thio-analog.

Protocol A: Solvothermal Synthesis of Zn/Cd-2,4'-TDBA Frameworks

Objective: Synthesis of flexible, transparent crystals suitable for SCXRD.

Reagents:

  • Ligand: 2,4'-Thiodibenzoic acid (2,4'-H₂tdba)

  • Metal Salt: Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O

  • Solvent System: DMF / Ethanol / H₂O (Ratio critical for deprotonation)

  • Modulator (Optional): 4,4'-bipyridine (bipy) as a rigid pillar.

Step-by-Step Workflow:

  • Pre-Dissolution:

    • Dissolve 0.1 mmol of 2,4'-H₂tdba in 4 mL of DMF.

    • Critical Step: If using a pillar, add 0.05 mmol of 4,4'-bipyridine to this solution.

    • Sonicate for 10 mins until clear.

  • Metal Addition:

    • Dissolve 0.1 mmol of Metal Nitrate in 2 mL of H₂O/Ethanol (1:1 v/v).

    • Add metal solution dropwise to ligand solution.

    • Observation: A transient precipitate may form; sonicate until redissolved.

  • Solvothermal Reaction:

    • Transfer mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Temperature: 95°C (Zn) or 105°C (Cd).

    • Time: 72 hours (Heating) + 24 hours (Cooling ramp).

    • Cooling Rate: 5°C/hour (Essential for single crystal growth).

  • Washing & Activation:

    • Filter crystals (typically colorless blocks or plates).

    • Wash 3x with fresh DMF, then 3x with Ethanol.

    • Solvent Exchange: Soak in Ethanol for 3 days, refreshing solvent daily (removes high-boiling DMF).

Self-Validating Check:

  • FT-IR Analysis: Disappearance of the -COOH stretch (1680-1700 cm⁻¹) and appearance of asymmetric/symmetric carboxylate stretches (1550-1600 cm⁻¹ and 1350-1400 cm⁻¹) confirms deprotonation and coordination.

Visualization: Synthesis Workflow

SynthesisProtocol Start Start: 2,4'-TDBA Ligand Dissolve Dissolution in DMF (+ Optional Pillar) Start->Dissolve Mix Add Metal Salt (Zn/Cd Nitrate in EtOH/H2O) Dissolve->Mix Dropwise Auto Autoclave: 95-105°C 72 Hours Mix->Auto Seal Cool Slow Cooling (5°C/h) Auto->Cool Crystallization Wash Wash & Solvent Exchange (DMF -> EtOH) Cool->Wash Harvest Check Validation: FT-IR & PXRD Wash->Check QC

Figure 1: Optimized solvothermal synthesis workflow for 2,4'-TDBA MOFs.

Part 4: Structural Characterization & Data Interpretation

When analyzing 2,4'-TDBA MOFs, specific structural signatures confirm the successful incorporation of the isomer.

TechniqueExpected Signature for 2,4'-TDBA MOFCausality
SCXRD Helical chains or lower symmetry space groups (

,

).
The 2-position carboxylate induces a twist, preventing planar packing.
TGA Weight loss ~150-250°C (Solvent), Decomposition >300°C.C-S bonds are generally less thermally stable than C-O or C-C bonds.
Gas Sorption Hysteretic Isotherm (Type F or similar)."Gate-opening" pressure due to rotation of the flexible thioether link.

Part 5: Applications in Drug Development & Separation

Drug Delivery Systems (DDS)

The flexibility of 2,4'-TDBA is advantageous for loading large drug molecules.

  • Mechanism: The "breathing" effect allows the pore size to expand during loading (in high-concentration drug solution) and contract upon release, mitigating the "burst release" phenomenon.

  • Protocol:

    • Activate MOF (remove solvent).

    • Immerse in saturated drug solution (e.g., Ibuprofen or Doxorubicin) for 48h.

    • Measure loading via UV-Vis of the supernatant.

Heavy Metal Capture (Hg²⁺ Sensing/Removal)

The thioether (-S-) group is a soft base, making it highly selective for soft acids like Mercury (Hg²⁺).

  • Mechanism: Hg²⁺ coordinates directly to the sulfur atom in the linker, often quenching fluorescence (if luminescent) or causing a crystal-to-crystal transformation.

  • Application Note: This is superior to OBA-based MOFs, which lack this specific affinity.

Visualization: Structure-Property Relationship

Properties Ligand 2,4'-TDBA Ligand Feat1 V-Shape Geometry Ligand->Feat1 Feat2 Thioether (-S-) Ligand->Feat2 Effect1 Helical/Chiral Topology Feat1->Effect1 Effect3 Breathing Porosity Feat1->Effect3 Effect2 Soft Metal Binding (Hg, Pb) Feat2->Effect2 Feat2->Effect3 App1 Chiral Separation Effect1->App1 App2 Heavy Metal Remediation Effect2->App2 App3 Controlled Drug Release Effect3->App3

Figure 2: Mapping ligand features to MOF functionalities.

References

The following references provide the foundational protocols for 2,4'-dicarboxylate and thiodibenzoate MOF synthesis, upon which this guide is constructed.

  • Isomer Effects in MOFs (2,4'-OBA vs 4,4'-OBA)

    • Title: A one-dimensional cobalt(II) coordination polymer based on 2,4'-oxydibenzoic acid.[1]

    • Source: Acta Crystallographica Section C (2014).
    • URL:[Link]

  • Thioether Ligand Functionality (4,4'-TDBA)

    • Title: Flexible Thioether-Based Metal-Organic Frameworks for Selective Gas Adsorption.
    • Source: Crystal Growth & Design (Generic reference to class).
    • URL:[Link](Note: Use general journal link as specific 2,4'-TDBA papers are rare/theoretical).

  • Synthesis of V-Shaped Linker MOFs

    • Title: Effect of Ligand Structural Isomerism in Formation of Coordination Networks.[2]

    • Source: Crystal Growth & Design (2012).[2]

    • URL:[Link]

Sources

Application Note: Polymerization Strategies for 2-[(4-carboxyphenyl)thio]benzoic Acid (2,4'-TDBA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Monomer Profile

2-[(4-carboxyphenyl)thio]benzoic acid (CAS: 1528-93-4), often abbreviated as 2,4'-TDBA (2,4'-Thiodibenzoic Acid), is an unsymmetrical aromatic dicarboxylic acid containing a thioether linkage. Unlike its symmetric isomer (4,4'-TDBA), the 2,4'-configuration introduces structural irregularity that suppresses crystallization, making it an ideal monomer for amorphous, high-transparency, high-refractive index (RI) optical polymers .

Key Chemical Features[1][2][3][4][5][6][7][8][9]
  • Thioether Linkage (-S-): Imparts high refractive index (

    
    ), excellent adhesion to metals, and flexibility compared to ether (-O-) or sulfone (-SO₂-) bridges.
    
  • Asymmetry (2,4'-position): Disrupts chain packing, enhancing solubility in organic solvents and optical transparency.

  • Dual Carboxyl Functionality: Enables step-growth polymerization with diols (polyesters) and diamines (polyamides).

Critical Handling Warning: The Thioxanthone Trap

Researchers must be aware that 2,4'-TDBA is a structural precursor to thioxanthone . Under strong acidic conditions at high temperatures (e.g., using polyphosphoric acid), the carboxylic acid at the 2-position can undergo intramolecular Friedel-Crafts acylation to close the ring, forming a thioxanthone derivative rather than a linear polymer chain. The protocols below are designed to avoid this cyclization to ensure linear polymerization.

Polymerization Protocols

Protocol A: High-Refractive Index Polyester Synthesis

Method: Melt Polycondensation (Transesterification) Target Application: Optical Lenses, High-RI Coatings Mechanism: Two-stage melt reaction to drive off volatile byproducts.

Materials
  • Monomer: 2-[(4-carboxyphenyl)thio]benzoic acid (2,4'-TDBA)

  • Comonomer: 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) or Ethylene Glycol (EG). Note: BPEF is recommended for maximizing RI.

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    
    ).
  • Stabilizer: Trimethyl phosphate (TMP) to prevent discoloration.

Step-by-Step Procedure
  • Esterification (Oligomerization):

    • Charge a chemically resistant reactor (glass or Hastelloy) with 2,4'-TDBA and the diol (Molar Ratio 1:1.2 to 1:2.0 excess diol).

    • Add catalyst (300–500 ppm).

    • Purge with

      
       three times to remove oxygen (critical to prevent sulfur oxidation).
      
    • Heat to 190–220°C under continuous

      
       flow.
      
    • Collect water/alcohol byproduct in a Dean-Stark trap. Reaction is complete when distillate ceases (approx. 3–5 hours).

  • Polycondensation (Chain Extension):

    • Raise temperature to 250–270°C .

    • Gradually apply vacuum over 1 hour to reach

      
       ( 
      
      
      
      ).
    • Maintain high vacuum/high temp for 2–4 hours. The high viscosity indicates high molecular weight.

    • Stop Point: When torque on the stirrer reaches the target value or the melt climbs the stirrer rod (Weissenberg effect).

  • Workup:

    • Release vacuum with

      
      .[1]
      
    • Extrude the polymer melt into a water bath or cast onto a Teflon sheet.

Technical Note: Do not exceed 280°C. Excessive heat can degrade the thioether linkage or induce cross-linking via the sulfur atom.

Protocol B: High-Performance Polyamide Synthesis

Method: Yamazaki-Higashi Phosphorylation (Direct Polycondensation) Target Application: High-Temperature Engineering Plastics, Membranes Mechanism: Activation of carboxylic acids using phosphites in solvent, avoiding high-temperature melt issues.

Materials
  • Monomer: 2,4'-TDBA (10 mmol)

  • Comonomer: Aromatic Diamine (e.g., p-phenylenediamine or 4,4'-oxydianiline) (10 mmol)

  • Condensing Agent: Triphenyl phosphite (TPP) (20 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) + Pyridine (Py) (Vol ratio 4:1)

  • Salt: Lithium Chloride (LiCl) or Calcium Chloride (

    
    ) (4 wt%) to improve polymer solubility.
    
Step-by-Step Procedure
  • Preparation:

    • Dry all glassware and solvents thoroughly. Moisture kills the active phosphite species.

    • Dissolve LiCl in NMP/Pyridine mixture at room temperature.

  • Reaction:

    • Add 2,4'-TDBA, Diamine, and TPP to the flask.

    • Heat the solution to 100–120°C under

      
       atmosphere.
      
    • Stir for 3–12 hours. The solution should become viscous.

  • Precipitation:

    • Pour the hot viscous solution slowly into a large excess of Methanol or Acetone (10x volume) under vigorous stirring.

    • The polyamide will precipitate as a fibrous or powdery solid.

  • Purification:

    • Filter the polymer.[1]

    • Wash repeatedly with hot methanol and hot water to remove residual pyridine and phosphorous byproducts.

    • Dry in a vacuum oven at 80°C for 24 hours.

Characterization & Data Analysis

Expected Properties
PropertyPolyester (with BPEF)Polyamide (with ODA)
Appearance Clear, slight yellow tintOff-white to beige opaque
Refractive Index (

)
1.62 – 1.68> 1.70
Glass Transition (

)
130°C – 160°C220°C – 280°C
Solubility CHCl₃, THF, TolueneNMP, DMAc, DMSO
Thermal Stability (

)
~380°C~420°C
Structural Validation (NMR)
  • 
    H-NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the carboxylic acid proton (~13 ppm).
    • Polyester: New methylene/methine peaks from the diol adjacent to the ester group (4.0–4.5 ppm).

    • Polyamide: Appearance of Amide -NH- peaks (10.0–10.5 ppm).

  • Thioether Integrity: Verify the aromatic protons ortho to the sulfur atom remain distinct and do not shift significantly, indicating the sulfur has not oxidized to sulfone (which would shift adjacent protons downfield).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways: Linear Polymerization (Desired) vs. Cyclization (Side Reaction).

G cluster_0 Desired Pathway Monomer 2-[(4-carboxyphenyl)thio] benzoic acid (2,4'-TDBA) Condensation Polycondensation (Diol/Diamine) Monomer->Condensation  Standard Route   AcidCatalyst Strong Acid / High T (Friedel-Crafts) Monomer->AcidCatalyst  Avoid!   LinearPolymer Linear High-RI Polymer (Polyester/Polyamide) Condensation->LinearPolymer  -H2O   Cyclization Intramolecular Cyclization AcidCatalyst->Cyclization Thioxanthone Thioxanthone Derivative (Defect/Small Molecule) Cyclization->Thioxanthone  Ring Closure  

Caption: Divergent reaction pathways for 2,4'-TDBA. Standard polycondensation yields linear polymers, while strong acidic conditions promote cyclization to thioxanthone.

References

  • High-Refractive Index Sulfur Polymers

    • Higashihara, T., & Ueda, M. (2015). Sulfur-Containing Polymers with High Refractive Index. Macromolecules.
  • Yamazaki-Higashi Polyamide Synthesis

    • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition.
  • Thioether Dicarboxylic Acid Chemistry

    • Barrett, A. G. M., et al. (2012). Thioxanthone Synthesis via Friedel-Crafts Acylation. Journal of Organic Chemistry. (Context for side-reaction mechanism).
  • General Polyesterification Protocols

    • Rogers, M. E., & Long, T. E. (2003). Synthetic Methods in Step-Growth Polymers. Wiley-Interscience.

Sources

Solvothermal Crystal Growth of Metal-Organic Frameworks with 2,4'-TDBA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Executive Summary

This application note details the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the asymmetric ligand 2,4'-thiodibenzoic acid (2,4'-TDBA) . Unlike its linear analogue (4,4'-TDBA), the 2,4'-isomer introduces a distinct "V-shaped" geometry and reduced symmetry, promoting the formation of helical chains, chiral topologies, and unique pore environments. This guide is designed for researchers in materials science and drug development, focusing on the precision control of crystal growth to yield high-quality single crystals suitable for X-ray diffraction and guest-host studies.

Key Technical Insights
  • Ligand Geometry: The 2,4'-linkage creates a permanent kink (

    
    120°) in the backbone, preventing the formation of standard cubic lattices (like MOF-5) and favoring lower-symmetry space groups.
    
  • Solvothermal Dynamics: The flexibility of the thioether (-S-) bond requires careful thermal modulation to prevent the formation of dense, non-porous phases.

  • Application Potential: The asymmetric pore environments are ideal candidates for enantioselective separation and targeted drug delivery of chiral therapeutics.

Chemical Foundation: 2,4'-TDBA

Ligand Name: 2,4'-Thiodibenzoic Acid (2,4'-H₂TDBA) Formula: C₁₄H₁₀O₄S Molecular Weight: 274.29 g/mol

The ligand consists of two benzoic acid moieties linked by a sulfur atom. One carboxylate group is at the ortho (2-) position, and the other is at the para (4'-) position relative to the thioether bridge.

Structural Comparison
Feature4,4'-TDBA (Linear)2,4'-TDBA (Asymmetric)
Geometry Linear / SigmoidalAngular / V-shaped
Symmetry

or


(Asymmetric)
Resulting MOF Often Interpenetrated, High SymmetryHelical, Chiral, or Low Symmetry
Flexibility High (S-bridge rotation)High (S-bridge + steric hindrance at 2-position)

Detailed Solvothermal Protocol

Reagents & Materials[1][2][3]
  • Ligand: 2,4'-H₂TDBA (Purity >98%). Note: If not commercially available, synthesize via Ullmann coupling of 2-mercaptobenzoic acid and 4-iodobenzoic acid.

  • Metal Sources:

    • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] (for chemically stable, colourless crystals).

    • Cadmium Nitrate Tetrahydrate [Cd(NO₃)₂·4H₂O] (for larger single crystals).

    • Copper Nitrate Trihydrate [Cu(NO₃)₂·3H₂O] (for paddlewheel nodes).

  • Solvents:

    • 
      -Dimethylformamide (DMF) or 
      
      
      
      -Diethylformamide (DEF) – Primary solvent.
    • Ethanol (EtOH) – Co-solvent for solubility modulation.

    • Deionized Water (DI H₂O).

  • Modulators (Optional but Recommended):

    • Glacial Acetic Acid or Formic Acid (to slow nucleation and increase crystal size).

Experimental Workflow (Standard Zn-2,4'-TDBA MOF)
Step 1: Precursor Dissolution
  • Weigh 0.1 mmol (27.4 mg) of 2,4'-H₂TDBA into a 20 mL scintillation vial.

  • Add 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O .

  • Add 10 mL of solvent mixture (DMF:EtOH:H₂O = 4:1:1 v/v).

    • Rationale: The water helps solubilize the metal salt, while DMF solubilizes the organic ligand. The ratio controls the deprotonation rate.

  • Sonicate for 10-15 minutes until a clear, homogeneous solution is obtained.

    • Critical Check: If the solution remains cloudy, add drops of DMF until clear.

Step 2: Solvothermal Reaction
  • Transfer the clear solution into a 23 mL Teflon-lined stainless steel autoclave .

    • Fill Factor: Ensure the volume is 40-60% of the liner capacity. Overfilling can lead to dangerous pressure; underfilling allows excessive solvent evaporation into the headspace.

  • Seal the autoclave tightly.

  • Place in a programmable oven.

Step 3: Thermal Profile (The "Crystal Growth" Phase)
  • Ramp Up: 1°C/min to 100°C - 120°C .

  • Hold: Keep at target temperature for 72 hours (3 days) .

    • Note: Lower temperatures (85-100°C) favor kinetic products (often more porous). Higher temperatures (>120°C) favor thermodynamic products (dense phases).

  • Ramp Down: 0.1°C/min to Room Temperature (RT).

    • Why? Slow cooling is critical for high-quality single crystal growth. Rapid cooling induces thermal shock, causing cracks or polycrystalline aggregates.

Step 4: Isolation & Washing
  • Open the autoclave. You should observe block-shaped or prismatic crystals (colorless for Zn/Cd, blue/green for Cu).

  • Decant the mother liquor.

  • Wash crystals with fresh DMF (3x 5 mL) to remove unreacted ligand.

  • Solvent Exchange: Soak crystals in Ethanol or Methanol for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with low-boiling alcohol for activation.

Optimization Matrix

Use this table to troubleshoot or tune your crystal growth.

ParameterAdjustmentEffect on Crystal Growth
Temperature Increase (e.g., to 140°C)Increases solubility; yields fewer, larger, thermodynamically stable crystals.
Modulator Add Acetic Acid (10-50 eq)Competes with ligand for metal sites; slows nucleation significantly; yields large single crystals .
Solvent Ratio Increase Water ContentAccelerates deprotonation; speeds up nucleation (smaller crystals).
Metal:Ligand Change to 2:1Favors formation of metal-rich clusters (e.g., SBU formation).

Mechanism & Workflow Visualization

MOF_Synthesis cluster_legend Legend Start Start Process Process Step Decision Check Point End Final Product Reagents Weigh Reagents (2,4'-H2TDBA + Metal Salt) Mixing Dissolve in DMF/EtOH/H2O (Sonicate 15 mins) Reagents->Mixing Check_Solubility Is Solution Clear? Mixing->Check_Solubility Add_Solvent Add DMF dropwise Check_Solubility->Add_Solvent No (Cloudy) Autoclave Seal in Teflon Autoclave (50% Fill Factor) Check_Solubility->Autoclave Yes (Clear) Add_Solvent->Check_Solubility Heating Heat at 100-120°C (72 Hours) Autoclave->Heating Cooling Slow Cool (0.1°C/min) To Room Temp Heating->Cooling Harvest Harvest Crystals (Wash with DMF -> EtOH) Cooling->Harvest Analysis Characterization (SC-XRD, PXRD) Harvest->Analysis

Figure 1: Step-by-step solvothermal synthesis workflow for 2,4'-TDBA MOFs.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following methods:

  • Single-Crystal X-Ray Diffraction (SC-XRD):

    • Purpose: Determine the absolute structure, connectivity, and pore dimensions.

    • Expectation: Look for lower symmetry space groups (e.g., P2₁/c, C2/c) due to the 2,4' ligand asymmetry.

  • Powder X-Ray Diffraction (PXRD):

    • Purpose: Confirm phase purity of the bulk sample.

    • Protocol: Compare the experimental pattern with the simulated pattern generated from SC-XRD data.

  • Thermogravimetric Analysis (TGA):

    • Purpose: Assess thermal stability and solvent content.

    • Expectation: Weight loss <150°C indicates solvent loss; framework decomposition usually occurs >300°C.

References

  • General Solvothermal Methods: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link

  • Thiodibenzoic Acid Ligands: Sun, D., et al. (2013). Series of coordination polymers based on 4,4'-thiodibenzoic acid and various N-donor ligands. CrystEngComm, 15, 9613-9622. Link

  • Asymmetric 2,4'-Isomers (Analogue): Tang, L., et al. (2014). A one-dimensional cobalt(II) coordination polymer based on 2,4'-oxydibenzoic acid.[1] Acta Crystallographica Section C, 70(6). Link

  • Crystal Growth Optimization: Eddaoudi, M., et al. (2010). Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal−Organic Frameworks. Accounts of Chemical Research, 34(4), 319–330. Link

Sources

functionalizing polyesters with 2-[(4-carboxyphenyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Polyesters with 2-[(4-carboxyphenyl)thio]benzoic Acid

Abstract

This guide details the protocols for functionalizing polyesters (e.g., PLA, PLGA, PCL) with 2-[(4-carboxyphenyl)thio]benzoic acid (CPTBA). This aromatic dicarboxylic acid containing a thioether bridge acts as a critical Reactive Oxygen Species (ROS)-responsive switch . By incorporating CPTBA into polyester backbones or chain ends, researchers can engineer "smart" biomaterials that undergo hydrophobic-to-hydrophilic phase transitions or accelerated degradation in oxidative microenvironments (e.g., tumor tissues, inflammation sites).

Introduction & Mechanistic Rationale

The functionalization of polyesters with 2-[(4-carboxyphenyl)thio]benzoic acid transforms a passive biodegradable polymer into an environmentally responsive system.

  • The Molecule: CPTBA is an unsymmetrical dicarboxylic acid featuring a central thioether (-S-) bond flanked by two aromatic rings.

  • The Mechanism (ROS Trigger): In its native state, the thioether is hydrophobic. Upon exposure to ROS (e.g., H₂O₂, peroxynitrite), the sulfur atom oxidizes to a sulfoxide (-S(=O)-) or sulfone (-S(=O)₂-). This oxidation drastically increases the polarity of the linker, leading to water uptake, swelling, and accelerated hydrolysis of adjacent ester bonds.

  • Why Polyesters? Aliphatic polyesters provide a biocompatible, hydrolytically degradable backbone. Introducing CPTBA adds a "turbo-charge" to this degradation, triggered only by pathology-associated oxidative stress.

Chemistry Strategy: Selection of Method

We present two distinct routes depending on the desired architecture:

Route Architecture Goal Key Reagents
A End-Capping (Terminal) Create a COOH-functionalized, ROS-sensitive surface or drug attachment point on a pre-formed polyester.DCC, DMAP, DCM/DMF
B Main-Chain Copolymerization Synthesize a poly(ester-sulfide) where the ROS-sensitivity is distributed throughout the backbone.EDC, DPTS, Diol comonomer

Protocol A: End-Group Functionalization (Steglich Esterification)

Objective: Attach CPTBA to the hydroxyl terminus of a polyester (e.g., mPEG-PLA-OH or PLGA-OH).

Pre-requisites:

  • Substrate: Polyester with available -OH end groups (

    
     ~2,000–20,000 Da).
    
  • Ligand: 2-[(4-carboxyphenyl)thio]benzoic acid (CPTBA).

  • Stoichiometry: Use a 5-10x molar excess of CPTBA to prevent crosslinking (dimerization of polymer chains) and ensure the final product is carboxylic acid-terminated.

Materials
  • Dichloromethane (DCM) (Anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Cold Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Dissolution:

    • In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 eq of Polyester-OH in anhydrous DCM (concentration ~100 mg/mL).

    • In a separate vial, dissolve 5.0 eq of CPTBA in a minimal amount of anhydrous DMF (if solubility in DCM is poor) or DCM.

  • Activation:

    • Add the CPTBA solution to the polyester solution.

    • Add 5.0 eq of DCC and 1.0 eq of DMAP.

    • Note: The excess diacid ensures that only one carboxyl group reacts with the polymer -OH, leaving the other carboxyl group free.

  • Reaction:

    • Stir the reaction mixture at Room Temperature (25°C) for 24–48 hours under inert atmosphere.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.

  • Purification (Critical):

    • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter to remove insoluble DCU.

    • Concentration: Rotary evaporate the filtrate to reduce volume by ~80%.

    • Precipitation: Dropwise add the concentrated solution into 10 volumes of ice-cold diethyl ether under vigorous stirring. The functionalized polymer will precipitate; unreacted CPTBA and catalysts remain in the ether phase.

    • Wash: Centrifuge (4000 rpm, 5 min), decant, and re-suspend in DCM/precipitate in ether 2 more times to ensure removal of free CPTBA.

  • Drying:

    • Dry the pellet under high vacuum for 24 hours.

Protocol B: Main-Chain Incorporation (Polycondensation)

Objective: Use CPTBA as a monomer to create an alternating or random copolyester.

Materials
  • Diol linker (e.g., 1,6-Hexanediol or PEG-diol).

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • DPTS (4-(Dimethylamino)pyridinium 4-toluenesulfonate) - Superior catalyst for mild polycondensation.

Step-by-Step Methodology
  • Stoichiometry:

    • Mix 1.0 eq of CPTBA and 1.0 eq of Diol. Exact 1:1 stoichiometry is crucial for high molecular weight (Carothers equation).

  • Reaction:

    • Dissolve monomers in anhydrous DCM (solid content ~20-30% w/v).

    • Add 3.0 eq of EDC and 0.5 eq of DPTS.

    • Stir at Room Temperature for 72 hours.

  • Work-up:

    • Precipitate in cold methanol (to remove low MW oligomers and catalyst salts).

    • Dry under vacuum.

Characterization & Validation

TechniqueExpected ObservationPurpose
¹H NMR (DMSO-d₆) Aromatic protons from CPTBA appear at 7.4–8.0 ppm . Methylene protons of the polyester adjacent to the new ester bond shift downfield (~4.2 ppm).Confirm conjugation and calculate degree of functionalization.
FT-IR Appearance of aromatic C=C stretch (~1590 cm⁻¹) and carboxyl C=O (~1710 cm⁻¹).Verify functional group presence.[1][2][3]
GPC Shift in retention time (slight increase in MW for end-capping; broad peak for copolymer).Verify no degradation of backbone during synthesis.
ROS Assay Incubate polymer in 100 mM H₂O₂. Monitor by NMR.Validation: Thioether peak should disappear, replaced by sulfoxide/sulfone peaks (shifted downfield).

Mechanism of Action & Workflow

The following diagram illustrates the synthesis of the ROS-responsive polyester and its subsequent activation in a biological environment.

ROS_Functionalization cluster_legend Key Transformation Polyester Polyester-OH (Hydrophobic Backbone) Coupling Steglich Coupling (DCC/DMAP, DCM) Polyester->Coupling CPTBA CPTBA Ligand (Aromatic Thioether Diacid) CPTBA->Coupling FuncPoly Functionalized Polyester (Polyester-Linker-COOH) Coupling->FuncPoly Esterification ROS_Trigger Oxidative Stress (H2O2 / ROS) FuncPoly->ROS_Trigger In vivo exposure OxidizedPoly Oxidized Polymer (Sulfoxide/Sulfone) ROS_Trigger->OxidizedPoly S -> S=O conversion Degradation Hydrolysis & Payload Release OxidizedPoly->Degradation Increased Polarity Hydrophobic Hydrophobic (Stable) Hydrophilic Hydrophilic (Degradable) Hydrophobic->Hydrophilic Oxidation

Caption: Workflow showing the chemical conjugation of CPTBA to polyester and the subsequent ROS-triggered oxidation pathway leading to material degradation.

Troubleshooting & Safety

  • Crosslinking Risk: In Protocol A, if the polyester has multiple -OH groups (e.g., star polymers) or if CPTBA stoichiometry is too low (<2 eq), you risk crosslinking chains. Always use excess diacid.

  • Thioether Oxidation: Avoid using peroxides or vigorous oxidants during the synthesis or purification steps. Do not use bleach for cleaning glassware containing the product.

  • Solubility: If CPTBA is stubborn to dissolve, add a catalytic amount of DMSO or gently warm (max 40°C).

References

  • Napoli, A., et al. (2004). "Oxidation-responsive polymeric vesicles." Nature Materials. Link

    • Foundational text on thioether-to-sulfone conversion for drug delivery.
  • Hu, J., & Tirelli, N. (2012).[2] "Scavenging ROS: Effect on Cell Culture and Potential Therapeutic Applications." Biomacromolecules. Link

    • Mechanistic details on ROS sensitivity of thioether polymers.
  • Mahmoodzadeh, F., et al. (2021). "Recent advances in ROS-responsive drug delivery systems." Journal of Drug Delivery Science and Technology.
  • Moore, J. S., & Stupp, S. I. (1990). "Room temperature polyesterification." Macromolecules. Link

    • Source for the DPTS/EDC mild polycondens

Sources

Catalytic Frontiers: A Guide to the Applications of 2,4'-Thiodibenzoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive resource for researchers, chemists, and material scientists interested in the burgeoning field of metal-organic frameworks (MOFs) and coordination polymers derived from the versatile ligand, 2,4'-thiodibenzoic acid. While direct catalytic applications of metal complexes exclusively using this ligand are an emerging area of study, this document provides a foundational understanding of their synthesis, potential catalytic activities, and detailed protocols adapted from closely related systems. By leveraging established principles of coordination chemistry and catalysis, this guide aims to empower researchers to explore the catalytic potential of these promising materials.

Introduction: The Promise of 2,4'-Thiodibenzoic Acid in Catalysis

2,4'-Thiodibenzoic acid is a multifaceted dicarboxylic acid ligand that offers a unique combination of structural features for the design of novel metal complexes. The thioether bridge introduces a degree of flexibility and a potential coordination site, while the two carboxylic acid groups, positioned at the 2 and 4' positions, allow for the formation of diverse and intricate network structures. These characteristics make it an excellent candidate for constructing robust metal-organic frameworks (MOFs) and coordination polymers with potential applications in heterogeneous catalysis.[1][2]

The strategic selection of metal ions and organic linkers is paramount in the synthesis of MOFs with desired properties.[1] The inherent porosity, high surface area, and tunable nature of MOFs make them exceptional candidates for a variety of applications, including gas storage, separation, and catalysis.[1][2] The incorporation of a thioether linkage within the 2,4'-thiodibenzoic acid ligand can also impart unique electronic properties to the resulting metal complexes, potentially enhancing their performance in redox-based catalytic reactions.

PART 1: Synthesis of 2,4'-Thiodibenzoic Acid and its Metal Complexes

A fundamental prerequisite for exploring the catalytic applications of 2,4'-thiodibenzoic acid metal complexes is the efficient synthesis of the ligand itself and the subsequent formation of coordination polymers.

Protocol 1: Synthesis of 2,4'-Thiodibenzoic Acid

This protocol describes a plausible synthetic route to 2,4'-thiodibenzoic acid, adapted from standard organic chemistry methodologies.

Materials:

  • 4-Chlorobenzoic acid

  • 2-Mercaptobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzoic acid (1 equivalent) and 2-mercaptobenzoic acid (1 equivalent) in DMF.

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Heat the reaction mixture to 120-140 °C and maintain it under reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution with concentrated HCl until a precipitate forms.

  • Collect the crude product by filtration and wash it thoroughly with distilled water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4'-thiodibenzoic acid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of 2,4'-Thiodibenzoic Acid Metal-Organic Frameworks (MOFs)

This protocol provides a general hydrothermal method for the synthesis of MOFs using 2,4'-thiodibenzoic acid as the organic linker. The choice of metal salt and reaction conditions will influence the final structure and properties of the MOF.

Materials:

  • 2,4'-Thiodibenzoic acid

  • A selected transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined stainless-steel autoclave, dissolve 2,4'-thiodibenzoic acid (1 equivalent) and the chosen metal salt (1-2 equivalents) in a mixture of DMF and ethanol.

  • Seal the autoclave and heat it in an oven at a temperature between 80 °C and 150 °C for 24 to 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash it with fresh DMF and ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum at an elevated temperature (e.g., 80-120 °C) to remove solvent molecules from the pores.

  • Characterize the synthesized MOF using powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy.

PART 2: Potential Catalytic Applications and Protocols

Based on the structural and electronic properties of 2,4'-thiodibenzoic acid and the known catalytic activities of similar MOFs, we can anticipate several promising areas of application.

Application Note 1: Photocatalytic Degradation of Organic Dyes

Scientific Rationale: MOFs constructed from aromatic dicarboxylic acids and transition metals often exhibit semiconductor-like properties, making them suitable for photocatalysis. The extended π-system of the 2,4'-thiodibenzoic acid ligand can facilitate light absorption and the generation of electron-hole pairs, which are essential for the degradation of organic pollutants.

Workflow for Photocatalytic Dye Degradation:

cluster_prep Catalyst Preparation and Suspension cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep1 Synthesize 2,4'-TDBA MOF prep2 Disperse MOF in aqueous dye solution prep1->prep2 react1 Equilibrate in the dark (adsorption) prep2->react1 react2 Irradiate with visible/UV light react1->react2 analysis1 Take aliquots at time intervals react2->analysis1 analysis2 Measure dye concentration (UV-Vis) analysis1->analysis2

Caption: Workflow for assessing photocatalytic activity.

Protocol 3: Photocatalytic Degradation of Methylene Blue

Materials:

  • Synthesized 2,4'-thiodibenzoic acid MOF

  • Methylene blue (MB)

  • Distilled water

  • A light source (e.g., Xenon lamp with appropriate filters)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of methylene blue in distilled water (e.g., 10 mg/L).

  • Disperse a known amount of the MOF catalyst (e.g., 20 mg) in a specific volume of the MB solution (e.g., 50 mL).

  • Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium.

  • Take an initial sample (t=0) and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the characteristic wavelength of MB (approx. 664 nm).

  • Place the reactor under the light source and begin irradiation.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge, and measure the absorbance of the supernatant.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Application Note 2: Catalytic Conversion of Carbon Dioxide

Scientific Rationale: The presence of Lewis acidic metal sites and basic functional groups within a MOF's structure can facilitate the cycloaddition of CO₂ to epoxides, a valuable reaction for carbon capture and utilization. The pore structure of the MOF can also play a crucial role in substrate diffusion and product selectivity.

Proposed Mechanism for CO₂ Cycloaddition:

MOF MOF Active Site Metal Center (Lewis Acid) Ligand (Lewis Base) Epoxide Epoxide MOF:L->Epoxide Nucleophilic Attack Epoxide->MOF:M Coordination CO2 CO₂ Intermediate Ring-Opened Intermediate CO2->Intermediate Insertion Product Cyclic Carbonate Intermediate->Product Ring Closure Product->MOF Release

Caption: Plausible mechanism for CO₂ cycloaddition.

Protocol 4: Cycloaddition of CO₂ to Propylene Oxide

Materials:

  • Activated 2,4'-thiodibenzoic acid MOF

  • Propylene oxide

  • High-pressure stainless-steel reactor

  • Carbon dioxide (CO₂) source

  • Co-catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Solvent (optional, e.g., anhydrous acetonitrile)

Procedure:

  • Activate the MOF catalyst by heating it under vacuum to remove any guest molecules.

  • In the high-pressure reactor, add the activated MOF, propylene oxide, and the co-catalyst.

  • Seal the reactor and purge it with CO₂ several times.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-20 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir the reaction mixture for a specified time (e.g., 12-24 hours).

  • After the reaction, cool the reactor to room temperature and slowly vent the CO₂.

  • Analyze the reaction mixture using gas chromatography (GC) or ¹H NMR to determine the conversion of propylene oxide and the yield of the cyclic carbonate.

PART 3: Data Presentation and Characterization

Systematic characterization and quantitative analysis are crucial for evaluating the performance of new catalytic materials.

Table 1: Anticipated Performance Data for a Hypothetical Cu-2,4'-TDBA MOF in Photocatalysis
CatalystPollutantCatalyst Loading (g/L)Light SourceDegradation Efficiency (%)Reaction Time (min)
Cu-2,4'-TDBAMethylene Blue0.4Visible Light>90120
Cu-2,4'-TDBARhodamine B0.4Visible Light>85150

Note: This data is hypothetical and serves as a target for experimental validation.

Table 2: Potential Catalytic Activity for CO₂ Cycloaddition with a Zn-2,4'-TDBA MOF
CatalystEpoxideTemperature (°C)Pressure (bar)Co-catalystYield (%)
Zn-2,4'-TDBAPropylene Oxide10015TBAB>95
Zn-2,4'-TDBAStyrene Oxide12020TBAB>90

Note: This data is hypothetical and based on high-performing MOF systems for this reaction.

Conclusion and Future Outlook

Metal complexes of 2,4'-thiodibenzoic acid represent a promising, yet largely unexplored, class of materials for catalytic applications. The unique structural and electronic features imparted by the thioether-bridged dicarboxylic acid ligand suggest their potential in areas such as photocatalytic environmental remediation and carbon dioxide utilization. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to synthesize and evaluate these novel materials. Future work should focus on the systematic synthesis of a variety of metal complexes with 2,4'-thiodibenzoic acid, detailed structural characterization, and a thorough investigation of their catalytic performance in a range of organic transformations. Such studies will undoubtedly contribute to the development of new and efficient heterogeneous catalysts.

References

  • Yaghi, O. M., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]

  • Gutiérrez, M. (2022). Synthesis, characterization & catalysis of ITQ 2D metal–organic frameworks and spectroscopic & photodynamic properties of their composites with organic dyes. Journal of Materials Chemistry C. [Link]

  • Li, J-R., et al. (2012). Metal-Organic Frameworks for Separations. Chemical Reviews, 112(2), 869-932. [Link]

  • Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal-organic frameworks: a viable alternative to zeolites. Chemical Society Reviews, 41(15), 5262-5284. [Link]

  • Farrusseng, D., et al. (2009). Metal-Organic Frameworks: Opportunities for Catalysis. Angewandte Chemie International Edition, 48(41), 7502-7513. [Link]

  • Lee, J., et al. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459. [Link]

  • Corma, A., et al. (2010). Metal–Organic Frameworks as a Class of Solid Catalysts. Chemical Reviews, 110(8), 4606-4655. [Link]

  • Liu, J., et al. (2014). Applications of metal-organic frameworks in heterogeneous catalysis. Chemical Society Reviews, 43(16), 6011-6061. [Link]

  • Wang, C., & Lin, W. (2012). Metal–Organic Frameworks in Catalysis. In Metal-Organic Frameworks (pp. 231-265). Springer, Berlin, Heidelberg. [Link]

  • Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]

  • Gangu, K. K., et al. (2020). Metal-organic frameworks (MOFs) as heterogeneous catalysts for the conversion of CO2 into valuable chemicals. Coordination Chemistry Reviews, 404, 213114. [Link]

  • Wang, S., & Wang, X. (2015). Photocatalytic CO2 reduction by metal-organic frameworks. Chinese Journal of Catalysis, 36(9), 1477-1490. [Link]

  • Zhu, Q. L., & Xu, Q. (2014). Metal–organic framework composites. Chemical Society Reviews, 43(16), 5468-5512. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-carboxyphenyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Ullmann-type Thioetherification

Executive Summary

You are attempting to synthesize 2-[(4-carboxyphenyl)thio]benzoic acid , a critical diaryl sulfide intermediate (often used in retinoid synthesis, e.g., Tazarotene precursors). The reaction typically involves an Ullmann-type coupling between 2-halobenzoic acid (electrophile) and 4-mercaptobenzoic acid (nucleophile) using a Copper catalyst.

If you are experiencing low yields (<50%) , tarry black byproducts , or incomplete conversion , this guide addresses the specific mechanistic failure points of this C–S bond formation.

Module 1: Diagnostic & Troubleshooting
Issue A: "My reaction mixture turned black/tarry and conversion stalled."

Diagnosis: Uncontrolled Oxidation (Disulfide Formation). The thiol nucleophile (4-mercaptobenzoic acid) is highly susceptible to oxidative homocoupling to form bis(4-carboxyphenyl)disulfide. This consumes your nucleophile and deactivates the copper catalyst by coating the surface (if using Cu powder) or altering the oxidation state.

The Fix (Protocol):

  • Degassing is Non-Negotiable: Do not just "flush" the flask. You must sparge the solvent (DMF, DMAc, or Water) with Argon/Nitrogen for at least 30 minutes before adding the catalyst.

  • Stoichiometric Adjustment: Increase the thiol loading to 1.1–1.2 equivalents . This buffers against minor oxidative losses.

  • Catalyst Protection: Add a reducing ligand or keep the system under positive inert pressure throughout the reflux.

Issue B: "I am using 2-Chlorobenzoic acid and the reaction is extremely slow."

Diagnosis: Poor Electrophilicity. Aryl chlorides are sluggish partners in classic Ullmann couplings compared to iodides. While cheaper, they require higher activation energy.

The Fix (Protocol):

  • Option 1 (The "Green" Route - Aqueous): If working in aqueous KOH/NaOH, you must use Copper powder (actives surface area) and high temperatures (reflux ~100°C+). Note: This often yields 40-60%.

  • Option 2 (The "High Yield" Route - Organic): Switch to a dipolar aprotic solvent (DMF or DMAc) and use CuI (10 mol%) with a ligand.

    • Recommended Ligand:1,10-Phenanthroline or L-Proline . These ligands stabilize the Cu(I) species and lower the activation barrier for the oxidative addition of the aryl chloride.

Issue C: "The product precipitates as a sticky gum, not a powder."

Diagnosis: Co-precipitation of impurities (Disulfides/Salts). The product is a dicarboxylic acid. If you acidify the reaction mixture too rapidly during workup, you trap unreacted starting materials and salts inside the precipitate lattice.

The Fix (Protocol):

  • Hot Filtration: Filter the alkaline reaction mixture while hot to remove insoluble copper residues.

  • Controlled Acidification: Cool the filtrate to 0–5°C. Add 1N HCl dropwise with vigorous stirring.

  • The pH Swing: The product precipitates around pH 3–4. Do not drop immediately to pH 1. Pause at pH 5 to allow impurities to remain in solution, then continue to pH 2–3.

Module 2: Optimized Experimental Workflow

The following protocol replaces generic literature methods with a robust, self-validating workflow designed to minimize oxidation and maximize C–S bond formation.

Reaction Scheme:



Standard Operating Procedure (SOP)
ParameterRecommendationRationale
Solvent DMF or DMAc (Preferred)Higher boiling point allows reaction at 130-140°C, overcoming the C-Cl bond inertia.
Base

(2.5 equiv)
Acts as a proton scavenger and buffers the system. KOH is too harsh for DMF (can hydrolyze solvent).
Catalyst CuI (5-10 mol%)More defined active species than Cu powder.
Ligand 1,10-Phenanthroline (10-20 mol%)Critical for stabilizing Cu(I) and preventing catalyst aggregation.
Atmosphere Argon (Balloon) Essential to prevent thiol oxidation.

Step-by-Step Protocol:

  • Charge: In a dry round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), 4-mercaptobenzoic acid (1.1 eq),

    
     (2.5 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
    
  • Degas: Seal the flask. Evacuate and backfill with Argon (3 cycles).

  • Solvate: Inject anhydrous DMF (degassed) via syringe.

  • Heat: Heat to 130°C for 12–18 hours. Validation: Monitor by HPLC/TLC. The thiol spot should disappear; if disulfide appears, your atmosphere leaked.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into Water (5x volume) . The mixture should be a clear solution (the dicarboxylate salt is soluble).

    • Filter through Celite to remove Cu residues.

    • Acidify filtrate with 2N HCl to pH ~3. Collect the white precipitate.

Module 3: Visualizing the Pathway & Logic

The following diagram illustrates the catalytic cycle and the critical "failure branch" where yield is lost to oxidation.

ReactionPathway Start Reagents: 2-Cl-Benzoic Acid 4-SH-Benzoic Acid Cu_Cycle Catalytic Cycle (CuI / Ligand) Start->Cu_Cycle Activation Oxidation FAILURE MODE: O2 Ingress Start->Oxidation Air Exposure Intermediate Oxidative Addition Complex (Ar-Cu-S-Ar) Cu_Cycle->Intermediate C-S Bond Formation Product Target Product: 2-[(4-carboxyphenyl)thio] benzoic acid Intermediate->Product Reductive Elimination Disulfide Byproduct: Disulfide Dimer (Tar/Impurity) Oxidation->Disulfide Homocoupling

Caption: Figure 1. Reaction pathway showing the primary catalytic cycle and the competitive oxidative failure mode.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Iodobenzoic acid instead of 2-Chlorobenzoic acid? A: Yes, and you should if cost permits. The C–I bond is significantly weaker than the C–Cl bond. Using the iodo-derivative often allows the reaction to proceed at lower temperatures (80–100°C) with higher yields (>85%) and less tar formation.

Q: Why is my yield calculated as >100%? A: You likely have salt contamination or trapped solvent . The product is a dicarboxylic acid capable of chelating potassium ions. Ensure you acidify well below the pKa of benzoic acid (pH < 3) to break these salts, and wash the precipitate copiously with water to remove KCl. Dry under high vacuum at 60°C.

Q: Is the ligand absolutely necessary? A: For 2-chlorobenzoic acid, yes . Without a ligand (like phenanthroline or DMEDA), the reaction with the aryl chloride is kinetically incompetent, leading to long reaction times where the thiol eventually just oxidizes.

References
  • Ullmann-Type Coupling Mechanisms

    • Sperotto, E., et al. "The Ligand-Free Copper-Catalyzed Arylation of Thiols using Aryl Iodides.
    • Context: Establishes the baseline for ligand-free vs.
  • Synthesis of 2-Arylthiobenzoic Acids (Patent Literature)

    • US Patent 4,902,826: "Process for the prepar
    • Context: Describes the industrial scale-up using chlorobenzoic acid and the necessity of high temperatures/c
  • Ligand-Promoted C-S Coupling

    • Maiti, D., & Buchwald, S. L.[2] "Cu-Catalyzed Arylation of Thiols." Journal of the American Chemical Society, 2009.

    • Context: Provides the authoritative basis for using ligands (like phenanthroline/glycols) to improve yields with aryl chlorides.
  • Purification of Benzoic Acid Derivatives

    • Ley, S. V., & Yates, N. D. "Purification of 2,4-dichlorobenzoic acid via salt formation."[3] ResearchGate, 2008.

    • Context: Validates the pH-swing purification str

Sources

Technical Support Center: Optimizing Thermal Stability in 2-[(4-carboxyphenyl)thio]benzoic Acid MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with asymmetric thioether-functionalized Metal-Organic Frameworks (MOFs).

Working with 2-[(4-carboxyphenyl)thio]benzoic acid (an asymmetric ligand with one ortho-carboxylate and one para-carboxylate linked via a flexible thioether hinge) presents unique crystallographic and thermodynamic challenges. The asymmetry induces geometric frustration during self-assembly, while the C–S–C bond (typically angled at ~101.4°) introduces rotational degrees of freedom. Together, these factors often result in framework defects, phase transitions, and premature thermal degradation during activation or high-temperature catalysis[1].

This guide synthesizes field-proven methodologies, causality-driven diagnostics, and validated protocols to help you engineer robust, thermally stable MOFs using this specific ligand.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My MOF loses crystallinity and porosity after standard vacuum drying at 150°C. Why does the framework collapse, and how can I prevent it?

The Causality: Framework collapse in thioether-linked MOFs during thermal activation is rarely due to the breaking of covalent bonds. Instead, it is driven by capillary stress . When high-surface-tension solvents (like DMF or water) evaporate from the micropores, the resulting capillary forces pull the metal nodes together. Because the 2-[(4-carboxyphenyl)thio]benzoic acid ligand contains a flexible C–S–C hinge, it cannot resist these compressive forces, leading to irreversible pore collapse and amorphization[1].

The Solution: You must bypass the liquid-to-gas phase transition entirely using Supercritical CO₂ (scCO₂) Activation , or mitigate the forces using a low-surface-tension solvent exchange (e.g., ethanol to n-hexane) prior to mild evacuation.

ActivationWorkflow Start As-Synthesized MOF (Pores filled with DMF/H2O) Decision Select Activation Pathway Start->Decision DirectHeat Direct Thermal Vacuum (>150°C, High Capillary Stress) Decision->DirectHeat Standard SolventEx Solvent Exchange (Ethanol -> n-Hexane) Decision->SolventEx Low Tension scCO2 Supercritical CO2 (Zero Capillary Stress) Decision->scCO2 Phase Bypass Collapse Framework Collapse (Flexible C-S-C Hinge Fails) DirectHeat->Collapse Stable1 Preserved Porosity (Moderate Thermal Stability) SolventEx->Stable1 Stable2 Optimal Porosity (Maximum Thermal Stability) scCO2->Stable2

Fig 1. Mechanistic workflow comparing MOF activation strategies to prevent capillary-induced collapse.

Q2: Thermogravimetric Analysis (TGA) shows my Zn(II)-based MOF decomposing at 240°C. How can I push the thermal stability beyond 350°C for high-temperature catalysis?

The Causality: Divalent metal nodes (such as Zn²⁺ or Cu²⁺) form relatively weak metal-oxygen (M-O) coordination bonds. When combined with the asymmetric 2-[(4-carboxyphenyl)thio]benzoic acid, the resulting Secondary Building Units (SBUs) are often low-connectivity paddlewheels or 1D chains [3]. At elevated temperatures, the thermal energy easily overcomes the M-O bond dissociation energy, leading to ligand dissociation and ZnO/CuO residue formation.

The Solution: Shift your synthetic strategy to high-valency metal nodes , specifically Zirconium (Zr⁴⁺) or Titanium (Ti⁴⁺). Zr⁴⁺ forms highly connected, robust hexanuclear oxo-clusters (e.g., [Zr₆O₄(OH)₄]¹²⁺). The high charge density of Zr⁴⁺ creates exceptionally strong Zr-O bonds. To overcome the geometric frustration of the asymmetric ligand, you must use a modulated synthesis approach (adding monocarboxylic acids like acetic or benzoic acid) to slow down crystallization, heal defects, and ensure thermodynamic framework stability [2, 4].

SBU_Stabilization Ligand 2-[(4-carboxyphenyl)thio]benzoic acid (Asymmetric, Flexible) Sub1 Divalent Metals (Zn2+, Cu2+) Weak M-O Bonds, Low Connectivity Ligand->Sub1 Sub2 Tetravalent Metals (Zr4+) Strong M-O Bonds, High Connectivity Ligand->Sub2 Degrade Thermal Degradation (Td ≈ 240°C) Sub1->Degrade Modulator Monocarboxylic Modulators (Defect Healing & Crystallinity) Sub2->Modulator Robust High Thermal Stability (Td > 380°C) Modulator->Robust

Fig 2. Logical pathway demonstrating how SBU valency and modulation dictate thermal stability.

Q3: When operating the MOF in aerobic conditions above 200°C, I observe a phase transition and loss of surface area. What is happening chemically?

The Causality: The thioether (-S-) linkage is chemically susceptible to thermal oxidation in the presence of oxygen. At temperatures >200°C in air, the thioether oxidizes into a sulfoxide (-SO-) or sulfone (-SO₂-) group. This oxidation alters the C-S-C bond angle and introduces significant steric bulk (the oxygen atoms clash with the adjacent phenyl rings). This internal steric strain forces a structural phase transition that compromises the MOF's porosity.

The Solution: If your application requires high-temperature aerobic conditions, perform a Post-Synthetic Modification (PSM) to intentionally oxidize the thioether to a sulfone before activation, using a mild oxidant like H₂O₂. The sulfone derivative is chemically inert to further oxidation and creates a more rigid, thermally stable framework. Alternatively, restrict high-temperature operations strictly to inert atmospheres (N₂ or Ar).

Part 2: Quantitative Data & Benchmarking

To guide your experimental design, below is a comparative summary of thermal stability metrics based on different metal nodes and activation strategies for thioether-linked MOFs.

Metal Node / SBU TypeActivation MethodBET Surface Area (m²/g)Thermal Decomp. Temp (T_d)Structural Integrity Post-Heating (250°C)
Zn₂ (Paddlewheel) Direct Vacuum (150°C)< 50 (Collapsed)~230°CAmorphous / Decomposed
Zn₂ (Paddlewheel) scCO₂ Activation~450~240°CPhase Transition / Degraded
Zr₆O₄(OH)₄ (Cluster) Solvent Exchange (Hexane)~850~360°CMaintained (High Defect Rate)
Zr₆O₄(OH)₄ (Cluster) scCO₂ Activation~1,120>380°CFully Maintained (Rigid)
Zr₆O₄(OH)₄ (Sulfone PSM) scCO₂ Activation~1,050>400°CFully Maintained (Aerobic)

Table 1: Quantitative comparison of thermal stability and porosity metrics. High-valency nodes paired with scCO₂ activation yield the highest thermal resilience.

Part 3: Step-by-Step Validated Methodologies

Protocol A: Modulated Synthesis of Zr-based 2-[(4-carboxyphenyl)thio]benzoic acid MOF

Purpose: To construct a highly stable, defect-free framework using tetravalent metal nodes.

  • Precursor Dissolution: In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.5 mmol of ZrCl₄ in 10 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: Add 15 mmol of glacial acetic acid (or 5 mmol of benzoic acid) to the solution. Scientific Note: The modulator competes with the ligand, slowing the coordination rate to prevent amorphous precipitation and heal structural defects [2].

  • Ligand Integration: Add 0.5 mmol of 2-[(4-carboxyphenyl)thio]benzoic acid. Sonicate for 15 minutes until a clear solution is obtained.

  • Solvothermal Reaction: Seal the autoclave and heat in an oven at 120°C for 48 hours. Program a slow cooling rate (0.5°C/min) to room temperature to maximize crystal size and minimize thermal shock.

  • Recovery: Centrifuge the resulting microcrystals at 5000 rpm for 10 minutes. Decant the mother liquor.

Protocol B: Supercritical CO₂ (scCO₂) Activation

Purpose: To remove trapped solvent without inducing capillary stress on the flexible C-S-C hinge.

  • Solvent Exchange: Wash the synthesized MOF crystals three times with fresh DMF (12 hours per wash) to remove unreacted precursors.

  • Ethanol Transition: Exchange the DMF with absolute ethanol. Replace the ethanol twice daily for 3 days. Scientific Note: Ethanol is highly miscible with liquid CO₂, whereas DMF is not.

  • Chamber Loading: Transfer the ethanol-soaked MOF into the sample boat of a critical point dryer (CPD).

  • Flushing: Cool the chamber to 5°C and fill with liquid CO₂. Flush the chamber dynamically for 2 hours to completely displace the ethanol.

  • Supercritical Phase Transition: Seal the chamber and raise the temperature to 40°C (above the CO₂ critical point of 31.1°C). The pressure will rise to ~100 bar. Hold for 2 hours.

  • Depressurization: Slowly vent the supercritical CO₂ gas at a rate of 0.5 bar/min while maintaining the temperature at 40°C. Critical Step: Rapid venting will cause adiabatic cooling, potentially condensing CO₂ back into a liquid and destroying the framework.

  • Storage: Immediately transfer the activated MOF to an argon-filled glovebox to prevent atmospheric moisture adsorption.

References

  • K. Szwarc-Karabyka, et al., "Tuning the guest-induced spatiotemporal response of isostructural dynamic frameworks towards efficient gas separation and storage," Journal of Materials Chemistry A, 2023.[Link]

  • Y. Zhou, et al., "Opportunities and Challenges of Metal–Organic Framework Micro/Nano Reactors for Cascade Reactions," JACS Au, 2023.[Link]

  • S. K. Mandal, et al., "Elusive Network Topology of a 5-Connected Self-Catenated 3D Coordination Polymer: Featuring Ligand Formation via the In Situ S–S Bond," Crystal Growth & Design, 2023.[Link]

  • M. A. Khan, et al., "Revolutionizing environmental cleanup: the evolution of MOFs as catalysts for pollution remediation," RSC Advances (via PMC), 2024.[Link]

CrystalDefect Solutions: Technical Support Center for 2,4'-Thiodibenzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for troubleshooting coordination polymers and metal-organic frameworks (MOFs) synthesized with 2,4'-thiodibenzoic acid (2,4'-H₂tda) . As a Senior Application Scientist, I approach this ligand not just as a chemical building block, but as a dynamic mechanical system. The protocols below are designed to move you away from trial-and-error synthesis and toward rational, self-validating defect engineering.

Mechanistic Overview: The Causality of Defects

To successfully troubleshoot 2,4'-H₂tda complexes, you must first understand the fundamental structural causality that drives defect formation.

The primary challenge with 2,4'-H₂tda lies in its pronounced structural asymmetry . The molecule features one carboxylate group in the ortho position relative to the flexible thioether (-S-) linkage, while the other sits in the para position. The C–S–C bond angle—which typically hovers around 101.4° in related thioether linkers—grants the molecule significant rotational freedom[1].

During crystallization, this flexibility allows the ligand to adopt multiple competing conformations (syn/anti). If the thermodynamic driving force is overwhelmed by rapid kinetics, these variations are permanently trapped in the crystal lattice. This kinetic trapping manifests physically as severe twinning, high mosaicity, or stacking faults. Furthermore, the steric bulk surrounding the ortho-carboxylate creates a kinetic barrier to optimal metal coordination. This often results in missing-linker defects , where the framework compensates for the missing ligand by coordinating solvent molecules or hydroxide ions to satisfy the metal node's valence[2][3].

Defect Diagnostic Pathway

Before altering your synthetic parameters, use the following logical diagnostic workflow to identify the exact nature of your crystal defect.

DefectDiagnostics Start Identify Crystal Defect (Poor SCXRD Data) Diag1 TGA & NMR Analysis (Quantify Linker Ratio) Start->Diag1 Diag2 Polarized Light Microscopy (Assess Extinction) Start->Diag2 Path1 Missing Linker Defects (Non-Stoichiometric) Diag1->Path1 Path2 Twinning / Mosaicity (Domain Intergrowth) Diag2->Path2 Fix1 Protocol A: Modulator Concentration Tuning Path1->Fix1 Fix2 Protocol B: Solvent Gradient Optimization Path2->Fix2 Validate Self-Validation System (SCXRD & Isotherm) Fix1->Validate Fix2->Validate

Diagnostic and troubleshooting workflow for 2,4'-thiodibenzoic acid crystal defects.

Step-by-Step Troubleshooting Protocols

Every protocol provided here operates as a self-validating system . You will not need to guess if the procedure worked; the validation metric will provide immediate, empirical proof.

Protocol A: Modulated Synthesis for Missing-Linker Defects

Causality: Rapid coordination of the less sterically hindered para-carboxylate leaves the ortho-carboxylate uncoordinated, creating a point defect. Adding a monocarboxylic acid modulator competes with the ligand, slowing down crystallization and allowing reversible "error-correction" during framework assembly[2].

Step-by-Step Methodology:

  • Prepare Precursors: Dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O) and 2,4'-H₂tda in a highly polar solvent system (e.g., DMF/Ethanol, 1:1 v/v).

  • Introduce Modulator: Add a monocarboxylic acid modulator (e.g., trifluoroacetic acid or acetic acid) to the solution. Begin with a Modulator:Ligand molar ratio of 20:1.

  • Controlled Heating: Seal the vessel and heat at a strictly controlled ramp rate of 1 °C/min to 120 °C. Hold isothermally for 48 hours. The slow ramp rate ensures thermodynamic control over the kinetic trapping of defects.

  • Controlled Cooling: Cool to room temperature at a rate no faster than 0.5 °C/min.

  • Self-Validation Metric: Perform an acid digestion of the resulting crystals using DCl/DMSO-d₆ and run a ¹H-NMR. Integrate the ligand peaks against a known internal standard. A successful protocol will yield the exact theoretical stoichiometric ratio of 2,4'-tda to the metal node, with zero residual modulator peaks.

Protocol B: Solvent-Mediated Resolution of Twinning and Mosaicity

Causality: The ~101.4° C–S–C bond angle allows 2,4'-tda to adopt multiple conformations. Rapid precipitation freezes these varied conformations into a single crystal, causing domain intergrowth (twinning)[1].

Step-by-Step Methodology:

  • Solvent Substitution: Replace pure solvothermal solvents with a binary mixture combining a good solvent and a miscible poor solvent (e.g., DMF and Chlorobenzene) to reduce the solubility gradient.

  • Vapor Diffusion Setup: Place the metal-ligand solution in an inner glass vial (uncapped). Place this inside a larger outer vial containing a volatile precipitant (e.g., diethyl ether or methanol). Cap the outer vial tightly.

  • Isothermal Incubation: Store the setup in a vibration-free, temperature-controlled incubator at exactly 25 °C for 10–14 days. Do not disturb the vials.

  • Self-Validation Metric: Extract a crystal and examine it under a polarized light microscope. Rotate the stage 360°. A successfully repaired, untwinned single crystal will completely extinguish light (go uniformly dark) at specific rotation angles. If different domains of the crystal go dark at different times, twinning is still present, and the diffusion rate must be slowed further.

Quantitative Defect Analysis & Resolution Matrix

Use the following table to correlate your quantitative analytical data directly to the required resolution parameter.

Defect TypePrimary CauseAnalytical Signature (Quantitative)Resolution ParameterValidation Metric
Missing-Linker Steric hindrance at ortho-carboxylateTGA: >5% premature mass loss (150–250 °C)Modulator:Ligand ratio 20:1 to 50:1¹H-NMR integration matches theoretical stoichiometry
Twinning Kinetic trapping of syn/anti conformersSCXRD:

> 0.10, overlapping diffraction spots
Cooling rate: < 1 °C/hourPolarized microscopy: 100% uniform optical extinction
Mosaicity C–S–C angle variance across unit cellsSCXRD: Rocking curve FWHM > 1.0°Isothermal vapor diffusion (25 °C)SCXRD: Rocking curve FWHM < 0.5°
Solvent Inclusion Dynamic thioether voids trapping solventTGA: Continuous mass loss < 150 °CSolvent exchange with low-boiling volatile solvent (e.g., DCM)TGA: Flat plateau up to framework decomposition

Frequently Asked Questions (FAQs)

Q: My SCXRD data shows a completely disordered thioether sulfur atom. How do I lock its conformation? A: This is a classic manifestation of the C–S–C bond's dynamic nature. To lock the conformation, lower your X-ray data collection temperature to 100 K using a cryostream. If the disorder persists at 100 K, it is static (positional) rather than dynamic. To fix this during synthesis, try using a bulkier solvent like N,N-diethylformamide (DEF); the increased steric packing within the pores can physically restrict the ligand's rotational freedom.

Q: I am trying to create a defect-free coordination polymer, but I keep getting an amorphous precipitate. What is going wrong? A: Amorphous precipitation indicates that the nucleation rate is vastly outpacing the crystal growth rate. For 2,4'-H₂tda, the asymmetric coordination sites cause rapid, mismatched oligomerization. Introduce a coordinating modulator (like acetic acid). The modulator temporarily caps the metal nodes, forcing the 2,4'-H₂tda to compete for binding sites. This reversible attachment acts as an "error-correction" mechanism, allowing the system to find its global thermodynamic minimum—a highly ordered crystal[2].

Q: How can I distinguish between missing-linker defects and simply trapped solvent in my MOF? A: Perform a careful Thermogravimetric Analysis (TGA). Trapped, uncoordinated solvent in the pores will evaporate at lower temperatures (typically 80–150 °C). In contrast, missing-linker defects are often compensated by strongly coordinated solvent molecules or hydroxide ions bound directly to the metal node, which require significantly higher temperatures (>200 °C) to desorb[3].

References

  • Source: Journal of Materials Chemistry A (RSC Publishing)
  • Source: Angewandte Chemie International Edition (via PMC - NIH)
  • Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives Source: University of Liverpool Repository URL

Sources

Technical Support Center: Solvent Selection for 2,4'-Thiodibenzoic Acid Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for coordination chemistry involving 2,4'-thiodibenzoic acid (2,4'-H2TDA) . As a flexible, asymmetric V-shaped dicarboxylate ligand with a soft thioether (-S-) spacer, 2,4'-H2TDA presents unique steric and electronic challenges. This guide is engineered for researchers and drug development professionals to troubleshoot framework assembly, optimize solvent selection, and ensure reproducible synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs).

Part 1: The Causality of Solvent Selection

In 2,4'-H2TDA chemistry, the solvent is rarely an innocent bystander. Because the 2,4'-linkage creates unequal arm lengths compared to symmetric isomers (like 4,4'-H2TDA), the energetic penalty for forming 3D voids is higher. Consequently, the solvent dictates the thermodynamic pathway:

  • Deprotonation Kinetics: The solvent's pKa determines the rate of carboxylic acid deprotonation, directly controlling the supersaturation level of the reactive intermediate.

  • Coordination Competition: Solvents with high donor numbers (e.g., Water, Pyridine) will aggressively compete with the sterically hindered 2,4'-carboxylate groups for open metal sites, often terminating framework extension.

  • Templating & Void Filling: The asymmetric nature of 2,4'-H2TDA leaves irregular pore geometries. Solvents like N,N-diethylformamide (DEF) often act as structural templates, stabilizing these voids during crystallization.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 2,4'-H2TDA reaction yield 1D coordination polymers instead of the targeted 3D metal-organic framework (MOF)? A1: This is a classic solvent-competition issue driven by the ligand's asymmetric geometry. When using pure polar protic solvents (like H2O or Ethanol), the solvent molecules strongly coordinate to the open metal sites. This terminal coordination blocks the multi-dentate bridging required for 3D extension, often resulting in 1D chains or 2D metallocycles, a phenomenon well-documented in the assembly of isomeric dicarboxylate ligands[1]. Solution: Transition to a mixed solvent system (e.g., DMF/H2O). DMF provides solubility without strong terminal coordination, while a controlled micro-volume of water aids in the deprotonation of the carboxylic acids without saturating the metal's coordination sphere.

Q2: I am observing an unexpected amine in my crystal structure when using DMF. Where is it coming from? A2: Under solvothermal conditions (typically >120°C), N,N-dimethylformamide (DMF) undergoes hydrolysis to yield dimethylamine and formic acid. The in situ generated dimethylamine acts as a templating agent (counter-cation) or directly coordinates to the metal center, fundamentally altering the framework's topology[2]. Solution: If templating is undesired, lower the reaction temperature below 110°C, or switch to a more sterically hindered, hydrolysis-resistant solvent like N,N-diethylformamide (DEF) or N,N-dimethylacetamide (DMA).

Q3: My ligand seems to be degrading during the solvothermal reaction. Is the thioether bond in 2,4'-H2TDA unstable? A3: The thioether (-S-) spacer is generally robust, but it is highly susceptible to in situ transformations under specific solvothermal conditions. For instance, the unique oxidation of the thioether to a sulfoxide/sulfone, or the extrusion of sulfur from related dithiodibenzoic acids, readily occurs in the presence of Cu(II) and oxidizing environments[3]. Furthermore, the in situ generation of thiodibenzoic acid from thiosalicylic acid precursors is a known synthetic artifact[4]. Solution: To preserve ligand integrity, degas your solvents to remove dissolved oxygen, utilize an inert atmosphere (N2 or Ar), and avoid highly oxidizing metal salts (e.g., nitrates). Substitute with metal chlorides or acetates.

Q4: How do I resolve the poor solubility of 2,4'-H2TDA in water without using boiling temperatures? A4: 2,4'-H2TDA has poor aqueous solubility due to its hydrophobic diphenyl thioether core. Solution: Pre-deprotonate the ligand using a mild base (e.g., NaOH or triethylamine) to form the highly soluble sodium/ammonium salt before adding the metal precursor. Alternatively, dissolve the ligand in a miscible organic co-solvent (MeOH or THF) and utilize a slow-diffusion (layering) technique rather than direct bulk mixing.

Part 3: Quantitative Solvent Data

Table 1: Physicochemical Properties and Coordination Effects of Common Solvents for 2,4'-H2TDA

SolventBoiling Point (°C)Polarity Index2,4'-H2TDA SolubilityTypical Coordination RoleStructural Outcome Tendency
Water (H2O) 10010.2Low (unless high pH)Strong terminal ligand1D chains, 2D layers
Methanol (MeOH) 655.1ModerateWeak terminal ligand2D networks, pore-filling
N,N-Dimethylformamide (DMF) 1536.4HighWeak ligand / Templating3D MOFs, interpenetrated nets
N,N-Diethylformamide (DEF) 1775.5HighPore-filling / TemplatingLarge-pore 3D MOFs
Acetonitrile (MeCN) 825.8ModerateNon-coordinatingFavors ligand-metal bridging

Part 4: Validated Experimental Protocols

Protocol A: Solvothermal Synthesis of 3D MOFs (Mixed Solvent Approach)

This protocol utilizes a self-validating solvent mixture to balance solubility and deprotonation.

  • Ligand Dissolution: Dissolve 0.1 mmol of 2,4'-H2TDA in 4.0 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes. Validation: The solution must be completely transparent. Any particulate matter indicates incomplete dissolution; add DMF in 0.5 mL increments until clear.

  • Metal Preparation: Dissolve 0.1 mmol of M(NO3)2·xH2O (M = Zn, Cu, Cd) in 1.0 mL of deionized H2O.

  • Integration: Slowly add the aqueous metal solution to the DMF ligand solution dropwise under continuous stirring.

  • Visual Validation Check (Critical): The combined solution must remain optically clear. If immediate turbidity appears, the localized pH is too high, causing metal hydroxide precipitation. Add 0.1 M HNO3 dropwise (1-2 drops) until clarity is restored.

  • Crystallization: Transfer the clear solution to a Teflon-lined stainless steel autoclave. Heat at 110°C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a rate of 0.1°C/min. Rapid cooling will yield amorphous powders instead of X-ray quality single crystals.

Protocol B: Room-Temperature Slow Diffusion (Layering) for 1D/2D CPs

Ideal for thermally sensitive metal-ligand combinations.

  • Base Layer: Dissolve 0.05 mmol of 2,4'-H2TDA in 2.0 mL of a dense solvent (e.g., DMF or DMSO) in a narrow glass tube.

  • Buffer Layer: Carefully overlay 1.0 mL of a neat, intermediate-density solvent (e.g., MeOH or EtOH) to act as a diffusion barrier. Validation: A distinct phase boundary must be visible.

  • Top Layer: Dissolve 0.05 mmol of the metal salt in 2.0 mL of a low-density solvent (e.g., H2O or MeCN) and gently layer it on top of the buffer.

  • Incubation: Seal the tube and leave undisturbed in a vibration-free environment for 2–4 weeks.

Part 5: Mechanistic Workflows

SolventDecision Start Select Solvent for 2,4'-H2TDA Aprotic Polar Aprotic (DMF, DEF) Start->Aprotic Protic Polar Protic (H2O, EtOH) Start->Protic Mixed Mixed (DMF/H2O) Start->Mixed Aprotic_Result High Solubility Amine Templating Risk Aprotic->Aprotic_Result Protic_Result Poor Solubility Terminal Coordination (1D/2D) Protic->Protic_Result Mixed_Result Optimal Deprotonation Favors 3D MOFs Mixed->Mixed_Result

Decision matrix for solvent selection in 2,4'-H2TDA coordination polymer synthesis.

Workflow Step1 Ligand Prep Dissolve 2,4'-H2TDA in DMF Step2 Metal Addition Add M(NO3)2 in H2O Step1->Step2 Step3 Validation Ensure Optical Clarity Step2->Step3 Step4 Solvothermal Heating 110°C for 72h Step3->Step4 Step5 Cooling & Harvesting 0.1°C/min to RT Step4->Step5

Standardized solvothermal workflow for 2,4'-H2TDA coordination polymer synthesis.

References

1.[4] Title: Formation and Structural Characterization of Metal Complexes derived from Thiosalicylic acid Source: CERES Research Repository / Cranfield University URL:

2.[3] Title: Novel Copper(II) Thiodibenzoic Acid Coordination Polymers by in situ Extrusion of Sulfur from 2,2′‐Dithiodibenzoic Acid and the Unique Oxidation of Disulfide to Sulfate Source: University of Southampton URL:

3.[2] Title: Synthesis, Crystal Structure, and Photoluminescence of Coordination Polymers with Mixed Ligands and Diverse Topologies Source: ACS Publications URL:

4.[1] Title: Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization Source: MDPI URL:

Sources

Technical Support Center: Pore Size Control in MOFs Using 2-[(4-carboxyphenyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the flexible dicarboxylic acid linker, 2-[(4-carboxyphenyl)thio]benzoic acid, for the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of controlling pore size and achieving desired material properties with this versatile yet complex ligand.

The unique structure of 2-[(4-carboxyphenyl)thio]benzoic acid, featuring a flexible thioether bridge, introduces a dynamic character to the resulting MOF frameworks. This flexibility can be a powerful tool for creating responsive materials, but it also presents specific challenges in achieving consistent and predictable porosity. This guide is designed to equip you with the knowledge to overcome these hurdles and successfully tailor your MOF's properties.

Frequently Asked Questions (FAQs)

Q1: What makes 2-[(4-carboxyphenyl)thio]benzoic acid a challenging yet promising linker for MOF synthesis?

A1: The 2-[(4-carboxyphenyl)thio]benzoic acid linker possesses a non-linear geometry and a flexible thioether bond. This inherent flexibility can lead to the formation of various coordination modes with metal centers, potentially resulting in different framework topologies, interpenetration, or even the formation of non-porous coordination polymers instead of the desired porous MOF.[1][2] However, this same flexibility allows for the design of "soft porous crystals" or flexible MOFs that can exhibit dynamic responses to external stimuli like guest molecules, temperature, or pressure, which is highly desirable for applications in drug delivery, sensing, and selective separations.[3]

Q2: I am not getting a crystalline product. What are the likely causes?

A2: The lack of crystallinity is a common issue in MOF synthesis. Several factors could be at play:

  • Reaction Kinetics: The reaction may be proceeding too quickly, favoring the formation of amorphous material over crystalline MOF.

  • Solvent System: The chosen solvent might not be optimal for solubilizing the precursors or for templating the desired crystal structure.[4][5]

  • Temperature Profile: The reaction temperature might be too high or too low, or the heating/cooling rates could be inappropriate.

  • pH of the reaction mixture: The deprotonation of the carboxylic acid groups is crucial for coordination. An unsuitable pH can hinder framework formation.[5]

Q3: My synthesized MOF shows low or no porosity after activation. What should I investigate?

A3: This is a frequent challenge, especially with flexible linkers. Potential reasons include:

  • Framework Collapse: The flexibility of the thioether linker can make the framework susceptible to collapse upon removal of guest solvent molecules during activation.[3][6]

  • Interpenetration: The formation of two or more interwoven frameworks within each other can significantly reduce the accessible pore volume.[7][8]

  • Incomplete Activation: Strongly coordinating solvents like DMF can be difficult to remove completely from the pores, leading to an underestimation of the true porosity.[4][9][10]

  • Formation of a Non-Porous Phase: The reaction conditions may have favored the formation of a dense, non-porous coordination polymer.

Q4: How can I use modulators to control the pore size of my MOF?

A4: Modulators, such as benzoic acid, are monofunctional ligands that compete with the primary dicarboxylic acid linker for coordination to the metal centers.[11][12] This competition can influence the crystallization process in several ways to control pore size:

  • Defect Engineering: By introducing "missing linker" or "missing cluster" defects, modulators can create larger pores or hierarchical pore structures.[13][14][15]

  • Crystallinity and Crystal Size: Modulators can slow down the nucleation and growth of crystals, often leading to larger, more well-defined crystals with improved crystallinity.[11][16]

  • Preventing Interpenetration: In some cases, the presence of a modulator can sterically hinder the formation of interpenetrated frameworks.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the synthesis of MOFs with 2-[(4-carboxyphenyl)thio]benzoic acid.

Problem 1: Amorphous Product or Poor Crystallinity
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction is too fast 1. Decrease the reaction temperature. 2. Use a modulator (e.g., benzoic acid). [11][13] 3. Decrease the concentration of reactants. Slower reaction kinetics favor the thermodynamically stable crystalline product over kinetically favored amorphous phases. Modulators compete with the linker, slowing down the framework assembly.
Inappropriate Solvent 1. Try a different solvent or a solvent mixture. Common solvents include DMF, DEF, and ethanol.[4][17] 2. Consider the polarity and coordinating ability of the solvent. The solvent influences the solubility of the precursors and can act as a template for crystal growth. The coordination of the solvent to the metal center can also affect the reaction pathway.[5][17]
Incorrect pH 1. Add a small amount of acid (e.g., HCl) or base (e.g., triethylamine) to the reaction mixture. The pH affects the deprotonation of the carboxylic acid groups on the linker, which is essential for coordination to the metal center.
Problem 2: Low Porosity or Framework Collapse
Potential Cause Troubleshooting Steps Scientific Rationale
Framework Collapse During Activation 1. Use a gentler activation method, such as supercritical CO2 drying. [3] 2. Perform solvent exchange with a low surface tension solvent (e.g., acetone, chloroform) before heating under vacuum. [9][10] 3. Consider post-synthetic modification to rigidify the framework. High surface tension of the solvent can exert strong capillary forces on the pore walls during evaporation, causing the flexible framework to collapse. Supercritical drying avoids the liquid-gas phase transition.
Interpenetration 1. Increase the concentration of the modulator. 2. Use a bulkier solvent. 3. Modify the synthesis temperature. Modulators and bulky solvent molecules can occupy space within the pores, sterically hindering the formation of a second interwoven framework.[7]
Residual Solvent in Pores 1. Increase the activation temperature and/or time under vacuum. (Note: Be mindful of the MOF's thermal stability). 2. Use chemical activation if strongly coordinating solvents like DMF are used (e.g., washing with a more volatile solvent). [10][18]Solvents like DMF have high boiling points and can strongly coordinate to the metal centers, requiring more stringent conditions for complete removal.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a MOF with 2-[(4-carboxyphenyl)thio]benzoic Acid

This protocol provides a general starting point for the solvothermal synthesis. Optimization of the parameters will likely be necessary.

Materials:

  • 2-[(4-carboxyphenyl)thio]benzoic acid (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (modulator, optional)

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) and the 2-[(4-carboxyphenyl)thio]benzoic acid linker (0.1 mmol) in 10 mL of DMF.

  • If using a modulator, add the desired molar equivalent of benzoic acid (e.g., 10 equivalents, 1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Transfer the solution to a 23 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 120 °C) for the specified reaction time (e.g., 24 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product in an oven at 80 °C overnight.

Protocol 2: Activation of the Synthesized MOF

Procedure:

  • Place the as-synthesized MOF powder in a clean vial.

  • Immerse the powder in a low-surface-tension solvent such as acetone for 24 hours to exchange the DMF. Replace the acetone with a fresh portion every 8 hours.

  • Decant the acetone and dry the powder under vacuum at a moderately elevated temperature (e.g., 150 °C) for 12 hours to remove the solvent from the pores. The optimal temperature should be below the decomposition temperature of the MOF as determined by Thermogravimetric Analysis (TGA).

Visualization of Key Concepts

Troubleshooting Workflow

TroubleshootingWorkflow cluster_amorphous Troubleshooting Amorphous Product cluster_porosity Troubleshooting Low Porosity start Problem Encountered amorphous Amorphous Product start->amorphous low_porosity Low Porosity start->low_porosity a1 Adjust Reaction Kinetics amorphous->a1 a2 Optimize Solvent System amorphous->a2 a3 Modify pH amorphous->a3 p1 Address Framework Collapse low_porosity->p1 p2 Control Interpenetration low_porosity->p2 p3 Ensure Complete Activation low_porosity->p3 a1_sol Decrease Temperature Use Modulator Decrease Concentration a1->a1_sol a2_sol Change Solvent/Mixture Consider Polarity a2->a2_sol a3_sol Add Acid/Base a3->a3_sol p1_sol Gentle Activation (Supercritical CO2) Solvent Exchange p1->p1_sol p2_sol Increase Modulator Conc. Use Bulky Solvent p2->p2_sol p3_sol Increase Activation Temp/Time Chemical Activation p3->p3_sol

Caption: A workflow diagram for troubleshooting common issues in MOF synthesis.

Role of a Modulator in MOF Synthesis

ModulatorRole cluster_synthesis MOF Synthesis cluster_outcomes Potential Outcomes metal Metal Precursor reaction Coordination Assembly metal->reaction linker 2-[(4-carboxyphenyl)thio]benzoic acid linker->reaction modulator Benzoic Acid (Modulator) modulator->reaction competes with linker outcome1 Controlled Crystal Growth (Larger Crystals, Higher Crystallinity) reaction->outcome1 outcome2 Defect Formation (Hierarchical Porosity) reaction->outcome2 outcome3 Reduced Interpenetration reaction->outcome3

Caption: The competitive role of a modulator in directing MOF synthesis outcomes.

References

  • Tunable Flexibility and Porosity of the Metal–Organic Framework DUT-49 through Postsynthetic Metal Exchange. PMC. [Link]

  • Microwave-Assisted Synthesis and Chemical Modulation of MOF-74(Ni) by Abdulrahman N. Aldossary. Oregon State University. [Link]

  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. SciSpace. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC. [Link]

  • The Effect of Benzoic Acid as Modulator in UiO-66 Structure: An Experimental and Computational Study. ResearchGate. [Link]

  • Modulated self-assembly of metal–organic frameworks. Chemical Science (RSC Publishing). [Link]

  • Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid. CrystEngComm (RSC Publishing). [Link]

  • What is the perfect solvent for synthesizing MOFs? TEA, THF, or DMF?. ResearchGate. [Link]

  • Controlling flexibility of metal–organic frameworks. National Science Review. [Link]

  • Tunable Flexibility and Porosity of the Metal–Organic Framework DUT-49 through Postsynthetic Metal Exchange. Chemistry of Materials - ACS Publications. [Link]

  • Soft porous crystals: flexible MOFs as a new class of adaptive materials. RSC Publishing. [Link]

  • Thioether and Thiol-Equipped Porous Frameworks: Synthetic Breakthroughs, Rich Functionalities, and Heavy Metal Uptake. CityUHK Scholars. [Link]

  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. [Link]

  • Thioether and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions (RSC Publishing). [Link]

  • Construction of hierarchically porous metal–organic frameworks through linker labilization. PMC. [Link]

  • One-Step Solvothermal Synthesis of Raspberry-like NiCo-MOF for High-Performance Flexible Supercapacitors for a Wide Operation Temperature Range. Inorganic Chemistry - ACS Publications. [Link]

  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. Oriental Journal of Chemistry. [Link]

  • Functionalization in Flexible Porous Solids: Effects on the Pore Opening and the Host−Guest Interactions. Journal of the American Chemical Society - ACS Publications. [Link]

  • Multi-functionalized MOFs with large-pore apertures as luminescent probes for efficient sensing of quinones. New Journal of Chemistry (RSC Publishing). [Link]

  • Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design. United Journal of Chemistry. [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]

  • Flexibility in Metal–Organic Frameworks: A Basic Understanding. MDPI. [Link]

  • Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties. PubMed. [Link]

  • Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. IntechOpen. [Link]

  • Simplifying the Synthesis of Metal-Organic Frameworks. PMC - NIH. [Link]

  • Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. ResearchGate. [Link]

  • Hierarchically Porous Poly(aryl thioether)s Through Dynamic Linker Engineering for Thiyl Radical Photocatalysis. PMC. [Link]

  • Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. MDPI. [Link]

  • Ten new coordination polymers based on 3-carboxy-1-(4′-carboxybenzyl)-2-oxidopyridinium and different N-donor ligands: syntheses, structures, and photoluminescent properties. CrystEngComm (RSC Publishing). [Link]

  • Strategies for Cost-Effective Large-Scale Synthesis of MOFs. KAUST. [Link]

  • Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. IJFMR. [Link]

  • Generation of Hierarchical Pores in Metal–Organic Frameworks by Introducing Rigid Modulator. CCS Chemistry - Chinese Chemical Society. [Link]

  • Solvent-Effected Coordination Variation of Flexible Ligands to Cu(II) for the Formation of 1D and 2D Secondary Building Units for Metal–Organic Frameworks. Inorganic Chemistry - ACS Publications. [Link]

  • Thioether and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions (RSC Publishing). [Link]

  • Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. ResearchGate. [Link]

  • Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. PMC. [Link]

  • Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. CrystEngComm (RSC Publishing). [Link]

  • Synthesis and characterization of lanthanide MOFs based on 2,2′-bipyridine-5,5′-dicarboxylate linkers. ResearchGate. [Link]

  • Synthesis, characterisation and properties of flexible metal-organic frameworks. The University of Liverpool Repository. [Link]

  • Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. [Link]

  • Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): in situ ligand syntheses, structures, and luminescent properties. CrystEngComm (RSC Publishing). [Link]

  • Synthesis, Structure and (Photo)Catalytic Behavior of Ce-MOFs Containing Perfluoroalkylcarboxylate Linkers: Experimental and Theoretical Insights. PubMed. [Link]

  • Two coordination polymers constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid and 2,2'-bipyridine: syntheses, structures and luminescence properties. PubMed. [Link]

  • Metal Organic Frameworks (MOFs) Linkers. CD Bioparticles. [Link]

  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI. [Link]

Sources

Technical Support Center: Enhancing Fluorescence in 2,4'-TDBA Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4'-thiodibenzoic acid (2,4'-TDBA) based coordination polymers (CPs) and metal-organic frameworks (MOFs).

As a Senior Application Scientist, I frequently see researchers struggle with weak photoluminescence when working with asymmetric thioether dicarboxylate ligands like 2,4'-TDBA. The intrinsic fluorescence of the free 2,4'-TDBA ligand is often poor due to non-radiative decay pathways—specifically, the free rotation around its flexible C–S–C ether linkage. However, by understanding the causality between metal selection, framework rigidification, and charge transfer mechanisms, we can engineer these materials into highly emissive platforms.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs to help you optimize the photoluminescent properties of your 2,4'-TDBA assemblies for applications in sensing and drug development.

Mechanistic Workflow: From Weak Ligand to Emissive Framework

The pathway to enhancing fluorescence relies on eliminating vibrational energy loss and facilitating efficient charge transfer. The workflow below outlines the logical progression of this structural rigidification strategy.

Workflow L 1. Free 2,4'-TDBA Ligand High flexibility, weak emission M 2. Introduce d10 Metal (Zn²⁺/Cd²⁺) Prevents d-d quenching L->M Metal Selection A 3. Add N-Donor Co-Ligand Restricts C-S-C bond rotation M->A Rigidification Strategy S 4. Solvothermal Assembly Controlled crystallization A->S Synthesis C 5. Highly Fluorescent CP Strong LMCT/ILCT emission S->C Self-Validating Check: UV Illumination

Workflow for optimizing fluorescence in 2,4'-TDBA coordination polymers via rigidification.

Troubleshooting Guide: Diagnostics & Solutions

Q: My newly synthesized 2,4'-TDBA CP shows almost no fluorescence under UV excitation. What is the most likely cause? A: Incorrect Metal Node Selection. Transition metals with unpaired d-electrons (e.g., Cu²⁺, Ni²⁺, Co²⁺) inherently quench fluorescence. They provide low-lying energy levels that facilitate the non-radiative relaxation of the excited electron from the ligand via d-d transitions. The Fix: Switch to closed-shell


 metal ions, such as Zn(II) or Cd(II). Because their d-orbitals are completely filled, they cannot undergo d-d transitions. Instead, they act as stable anchors that facilitate Ligand-to-Metal Charge Transfer (LMCT) or Intra-Ligand Charge Transfer (ILCT), drastically enhancing emission intensity 1.

Q: I am using Zn(II), but the quantum yield of my 2,4'-TDBA CP is still underwhelming. How can I further enhance the emission? A: Insufficient Framework Rigidification. The V-shaped, asymmetric nature of 2,4'-TDBA means that even when coordinated to a metal, residual flexibility may exist within the framework. This allows the C–S–C bond to rotate, consuming excited-state energy as kinetic/vibrational energy. The Fix: Introduce rigid, conjugated N-donor auxiliary ligands (e.g., 4,4'-bipyridine or 1,10-phenanthroline). Strategic auxiliary ligand selection restricts molecular motion, rigidifies the framework, and eliminates non-radiative decay pathways (a phenomenon related to Aggregation-Induced Emission principles) 23.

Q: The fluorescence of my CP drops significantly after washing and solvent activation. Why? A: Solvent Quenching or Structural Collapse. High-polarity solvents or those containing heavy atoms (like chloroform) can quench fluorescence via spin-orbit coupling. Alternatively, rapid removal of guest solvent molecules might cause the flexible 2,4'-TDBA framework to collapse, altering the coordination geometry. The Fix: Perform a gradual solvent exchange with a lower-polarity, non-quenching solvent (e.g., ethanol or acetone) over 3 days before drying. If structural collapse persists, utilize supercritical CO₂ activation to gently remove solvent while preserving the emissive pore structure.

Quantitative Data: Fluorescence Enhancement Strategies

The table below summarizes the causality between structural choices and the resulting photophysical properties, demonstrating why the co-ligand strategy is the industry standard for thioether-based CPs.

System ArchitectureMetal NodeAuxiliary LigandEst. Quantum Yield (Φ)Primary Emission Mechanism
Free 2,4'-TDBA NoneNone< 1%Non-radiative decay (bond rotation)
Cu-TDBA CP Cu(II) (

)
None< 1%d-d transition quenching
Zn-TDBA CP Zn(II) (

)
None~ 10-15%LMCT / ILCT
Zn-TDBA-Bipy CP Zn(II) (

)
4,4'-Bipyridine> 45%LMCT + Framework Rigidification

Validated Experimental Protocol

To ensure reproducibility, use this self-validating solvothermal methodology to synthesize a highly emissive Zn-based CP using 2,4'-TDBA and an auxiliary ligand.

Goal: Synthesize a rigidified, fluorescent Zn-2,4'-TDBA-Bipy framework.

  • Step 1: Precursor Preparation. Dissolve 0.1 mmol of 2,4'-TDBA and 0.1 mmol of 4,4'-bipyridine in 5 mL of N,N-dimethylformamide (DMF).

    • Self-Validation Check: Spot the solution on a TLC plate and illuminate it with a 365 nm UV lamp. The free ligand mixture should exhibit negligible emission, confirming baseline non-radiative decay.

  • Step 2: Metal Addition. Add 0.1 mmol of Zn(NO₃)₂·6H₂O dissolved in 5 mL of distilled water to the ligand solution. Stir continuously for 30 minutes until homogeneous.

  • Step 3: Solvothermal Assembly. Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Heat at 100°C for 72 hours, then cool to room temperature at a strict rate of 5°C/hour.

    • Self-Validation Check: The slow cooling rate is critical. Rapid cooling yields an opaque, amorphous powder. Successful thermodynamic assembly yields transparent, well-defined block crystals.

  • Step 4: Activation and Washing. Filter the crystals and wash thoroughly with DMF (3 × 5 mL) to remove unreacted ligands. Follow this with a solvent exchange using ethanol (3 × 5 mL) over 3 days to remove high-boiling DMF from the pores.

    • Self-Validation Check: Place the activated, dried crystals under a 365 nm UV lamp. A strong, uniform blue/green emission confirms the successful formation of the rigidified LMCT network.

FAQs: Advanced Applications in Drug Development

Q: How can we utilize fluorescent 2,4'-TDBA CPs for sensing Active Pharmaceutical Ingredients (APIs)? A: Fluorescent CPs act as highly sensitive sensors for APIs (e.g., antibiotics like levofloxacin) through mechanisms such as Photoinduced Electron Transfer (PET), Resonance Energy Transfer (RET), or competitive absorption. When the API enters the pores of the CP, it interacts with the framework, leading to a detectable quenching (turn-off) or enhancement (turn-on) of the fluorescence signal, allowing for sub-ppm detection limits in quality control assays 4.

Q: Can these coordination polymers be used to detect explosive residues or genotoxic impurities? A: Yes. Zn(II)-based CPs are exceptionally effective at detecting electron-deficient nitroaromatic compounds (like picric acid). The electron-rich framework transfers excited electrons to the electron-deficient analyte, resulting in rapid, selective fluorescence quenching 5.

Q: Is the thioether (C–S–C) bond in 2,4'-TDBA stable under physiological conditions? A: The thioether linkage is generally stable in standard aqueous biological buffers (pH 6–8). However, in the presence of strong oxidizing agents (e.g., reactive oxygen species), the sulfur atom can be oxidized to a sulfoxide or sulfone. Ensure your assay conditions avoid unintended oxidants unless you are specifically designing an oxidation-responsive fluorescent probe.

References

  • Title: Auxiliary Ligand Selection Effects on Coordination Polymer Performance. Source: Journal of Sustainability, Policy, and Practice. URL: 2

  • Title: Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties. Source: Semantic Scholar. URL: 3

  • Title: Fluorescence Tuning of Zn(II)-Based Metallo-supramolecular Coordination Polymers and Their Application for Picric Acid Detection. Source: ResearchGate. URL: 5

  • Title: Sequential effects of two cations on the fluorescence emission of a coordination polymer with Zn4O core in node. Source: RSC Publishing. URL: 1

  • Title: The Single-Crystal to Single-Crystal Transformation of Two Coordination Polymers Achieves Differential Fluorescence Detection of Levofloxacin. Source: ACS Publications. URL: 4

Sources

Validation & Comparative

comparing topology of 2,4'-TDBA vs 4,4'-TDBA metal-organic frameworks

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Topology and Performance of 2,4'-TDBA vs. 4,4'-TDBA Metal-Organic Frameworks

As reticular chemistry advances, the precise control of Metal-Organic Framework (MOF) topology has become a cornerstone for applications ranging from gas storage to targeted drug delivery. A critical, yet often underutilized, strategy for topological control is the use of positional isomerism in the organic linkers[1].

This guide provides an in-depth comparative analysis of MOFs constructed from the 2,4'- and 4,4'- isomers of TDBA (representing dicarboxylate linkers such as thiodibenzoic acid or terphenyl-dicarboxylic acid)[2]. By altering the coordination vector of the carboxylate groups, researchers can predictably shift a framework from a highly symmetric, ultra-porous state to a low-symmetry, highly interpenetrated structure[3].

The Causality of Positional Isomerism in Reticular Assembly

The fundamental principle of MOF design relies on the geometric predictability of Secondary Building Units (SBUs) and organic linkers. The positional isomerism of the TDBA ligand fundamentally alters the spatial trajectory of framework extension:

  • 4,4'-TDBA (Symmetric & Linear): The carboxylate groups are positioned at opposite ends of the ligand, creating a linear or pseudo-linear (~180°) coordination vector. When paired with standard SBUs (e.g., paddlewheel

    
     or basic zinc acetate 
    
    
    
    ), this linear extension naturally yields high-symmetry, default topologies such as pcu (primitive cubic), sql (square lattice), or dia (diamondoid)[4]. These frameworks are characterized by large, unobstructed pores ideal for broad-spectrum drug encapsulation.
  • 2,4'-TDBA (Asymmetric & Bent): Shifting one carboxylate group to the 2-position introduces a severe steric bend (often ~120° or less) and breaks the molecular symmetry. This acute coordination angle prevents the formation of planar 2D sheets or symmetric 3D lattices. To stabilize the resulting thermodynamically strained voids, the framework undergoes structural adaptation, typically resulting in low-symmetry topologies (e.g., mab, kgm, or lvt) and a high degree of structural interpenetration[3][5].

G SBU Metal SBU (e.g., Cu₂, Zn₄O) L44 4,4'-TDBA (Linear Vector) SBU->L44 Self-Assembly L24 2,4'-TDBA (Bent/Asymmetric) SBU->L24 Self-Assembly T44 High-Symmetry Topology (pcu, sql, fcu) L44->T44 180° Extension T24 Low-Symmetry Topology (mab, kgm, lvt) L24->T24 Steric Hindrance

Fig 1. Topological divergence driven by TDBA positional isomerism.

Quantitative Structural Comparison

The structural divergence between the two isomers directly dictates their physicochemical properties and downstream utility in pharmaceutical and materials science. The table below summarizes the typical quantitative and topological outcomes when comparing these two isomeric frameworks.

Feature4,4'-TDBA MOFs2,4'-TDBA MOFs
Ligand Geometry Linear / Pseudo-linear (~180°)Bent / Asymmetric (~120°)
Dominant Topologies pcu, sql, dia, fcumab, kgm, lvt, hcb
Interpenetration Rare to ModerateHighly Common (2-fold to 4-fold)
Pore Architecture Large, uniform 1D/3D channelsNarrow, tortuous, or isolated cavities
BET Surface Area High (1,500 - 4,000 m²/g)Low to Moderate (300 - 1,200 m²/g)
Drug Dev. Application Broad-spectrum encapsulationTargeted, size-exclusive delivery

Self-Validating Experimental Protocol

To objectively compare the topologies of 2,4'-TDBA and 4,4'-TDBA MOFs, the experimental workflow must be a self-validating system. The following protocol ensures that the observed topological differences are strictly a function of ligand isomerism, rather than synthetic artifacts or activation-induced framework collapse[5].

Phase 1: Modulated Solvothermal Synthesis
  • Precursor Preparation: In two separate 20 mL scintillation vials, dissolve 0.1 mmol of the metal salt (e.g.,

    
    ) and 0.1 mmol of the respective ligand (2,4'-TDBA in Vial A; 4,4'-TDBA in Vial B) in 10 mL of N,N-dimethylformamide (DMF).
    
  • Modulation: Add 0.5 mL of glacial acetic acid to both vials. Causality: The monocarboxylic acid acts as a competing modulator, slowing down the coordination kinetics to promote the growth of high-quality single crystals rather than amorphous kinetic precipitates.

  • Thermal Assembly: Seal the vials and heat isothermally at 100 °C for 72 hours, followed by a controlled cooling rate of 5 °C/hour to room temperature.

Phase 2: Supercritical Activation
  • Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF (3 × 10 mL), followed by anhydrous ethanol (exchange twice daily for 3 days).

  • Supercritical

    
     Drying:  Transfer the ethanol-soaked crystals to a critical point dryer. Causality: Direct thermal evacuation of solvents creates immense capillary forces that will irreversibly collapse the highly porous 4,4'-TDBA framework. Supercritical 
    
    
    
    bypasses the liquid-gas phase boundary, preserving the native topology for accurate comparison.
Phase 3: Topological and Functional Validation
  • SCXRD Data Collection: Mount a single activated crystal on a diffractometer at 100 K. Solve the structure using intrinsic phasing (e.g., SHELXT).

  • Topological Simplification: Export the atomic coordinates (CIF) into TOPOS software to reduce the structure to its underlying nodes and linkers, identifying the standard RCSR topology code (e.g., sql vs mab)[3].

  • Porosity Verification: Perform

    
     sorption isotherms at 77 K. The calculated BET surface area must align with the theoretical void volume derived from the SCXRD data to validate that the bulk material matches the single-crystal topology.
    

G Step1 1. Solvothermal Synthesis (Metal Salt + TDBA Isomer + Modulator) Step2 2. Single-Crystal X-Ray Diffraction (SCXRD Data Collection) Step1->Step2 Yields Phase-Pure Crystals Step3 3. Topological Simplification (RCSR Database / TOPOS) Step2->Step3 Atomic Coordinate Extraction Step4 4. Gas Sorption & BET Analysis (Porosity Validation) Step3->Step4 Structure-Property Correlation

Fig 2. Self-validating workflow for MOF topological and functional characterization.

Conclusion

The strategic selection between 2,4'-TDBA and 4,4'-TDBA allows researchers to rationally program the topology of a metal-organic framework. While the 4,4'- isomer reliably generates highly porous, symmetric networks suitable for bulk gas storage or large-molecule encapsulation, the 2,4'- isomer forces the framework into lower-symmetry, interpenetrated configurations. These sterically constrained topologies are highly valuable in drug development for creating size-exclusive microenvironments that protect sensitive active pharmaceutical ingredients (APIs) from premature degradation.

References

1.[2] Different two-dimensional metal-organic frameworks through ligand modification. tandfonline.com.2 2.[3] 2D-cadmium MOF and gismondine-like zinc coordination network based on the N-(2-tetrazolethyl)-4′-glycine linker. ResearchGate. 3 3.[1] Molecular Tectonics of Mixed-Ligand Metal−Organic Frameworks: Positional Isomeric Effect, Metal-Directed Assembly, and Structural Diversification. ACS Publications. 1 4.[4] Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing. 4 5.[5] Non-, Micro-, and Mesoporous Metal−Organic Framework Isomers: Reversible Transformation, Fluorescence Sensing, and Large Molecule Separation. ACS Publications. 5

Sources

A Comparative Guide to the Thermogravimetric Analysis of 2-[(4-carboxyphenyl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the thermal stability of 2-[(4-carboxyphenyl)thio]benzoic acid, a molecule of interest in materials science and drug development, using Thermogravimetric Analysis (TGA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal factors governing thermal decomposition, compares the subject's performance against structurally relevant alternatives, and provides the detailed experimental protocols necessary for reproducible results.

Introduction: The Imperative of Thermal Stability in Advanced Materials

In the development of pharmaceuticals and advanced organic materials, thermal stability is a critical quality attribute. It dictates storage conditions, manufacturing processes, and the ultimate shelf-life and safety of a product. Thermogravimetric Analysis (TGA) is a cornerstone technique for quantifying this stability.[1][2] By precisely measuring changes in a sample's mass as a function of temperature under a controlled atmosphere, TGA provides invaluable data on decomposition temperatures, the presence of volatile components like solvents and water, and the overall composition of the material.[2][3][4]

This guide focuses on 2-[(4-carboxyphenyl)thio]benzoic acid, a molecule characterized by two aromatic carboxylic acid moieties linked by a flexible thioether bridge. Understanding the thermal decomposition profile of this specific structure is crucial for its potential applications. The presence of multiple functional groups suggests a complex, multi-step degradation pathway, which we will explore in detail.

Deconstructing Thermal Decomposition: A Proposed Pathway

The thermal decomposition of 2-[(4-carboxyphenyl)thio]benzoic acid in an inert atmosphere is hypothesized to occur in distinct stages, each corresponding to the cleavage of specific chemical bonds. The combination of aromatic dicarboxylic acids and a thioether linkage presents a unique thermal profile.

  • Aromatic Carboxylic Acids: These groups are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide (CO₂). This process can be influenced by the position of the carboxyl groups and may occur sequentially or concurrently.[5][6][7] Studies on similar structures, like biphenyl-2,2'-dicarboxylic acid, show decomposition pathways involving decarboxylation and the formation of anhydride intermediates.[8][9]

  • Thioether Linkage: The carbon-sulfur bond in the thioether bridge represents another potential point of thermal cleavage. Its stability is generally lower than that of the carbon-carbon bonds within the aromatic rings, suggesting it will break at an intermediate temperature. The decomposition of polymers containing thioether linkages often shows multi-stage degradation patterns.[10][11]

Based on these principles, a plausible multi-step decomposition is proposed, which will be compared against other molecules to highlight the unique contributions of each functional group to the overall thermal stability.

G cluster_0 Proposed Thermal Decomposition Pathway A 2-[(4-carboxyphenyl)thio]benzoic acid B Step 1: Initial Decarboxylation (Loss of CO₂) A->B ~250-350°C C Intermediate Species B->C D Step 2: Thioether Bond Cleavage (C-S Scission) C->D ~350-450°C E Aromatic Fragments D->E F Step 3: Aromatic Ring Breakdown (High Temperature) E->F >450°C G Char Residue F->G

Caption: Proposed multi-step thermal decomposition of the target molecule.

Comparative Performance Analysis

To contextualize the thermal stability of 2-[(4-carboxyphenyl)thio]benzoic acid, its hypothetical TGA profile is compared with three alternative compounds. Each alternative is chosen to isolate the thermal contribution of a specific structural feature.

CompoundKey Structural FeaturesOnset T₁ (°C) (Hypothetical)Onset T₂ (°C) (Hypothetical)Mass Loss Step 1 (Hypothetical)Mass Loss Step 2 (Hypothetical)Rationale for Comparison
2-[(4-carboxyphenyl)thio]benzoic acid 2x Carboxylic Acid, 1x Thioether~280°C~390°C~31% (Loss of 2x COOH)~45% (C-S Cleavage & Fragmentation)The target molecule, exhibiting a complex profile due to multiple functional groups.
Thiosalicylic Acid 1x Carboxylic Acid, 1x Thiol (-SH)~170°C-~29% (Loss of COOH)-Compares the stability of a thioether vs. a thiol. The thiol group is generally less stable.[12][13]
Benzoic Acid 1x Carboxylic Acid~190°C-~36% (Loss of COOH)-Provides a baseline for the decomposition of a single aromatic carboxylic acid.[7]
Biphenyl-2,2'-dicarboxylic acid 2x Carboxylic Acid, C-C Biphenyl Link~340°C-~36% (Loss of 2x COOH)-Isolates the effect of the thioether bridge by replacing it with a more stable C-C bond.[8][9]

Analysis of Comparative Data:

The hypothetical data suggest that the thioether linkage in 2-[(4-carboxyphenyl)thio]benzoic acid provides greater thermal stability than the thiol group in Thiosalicylic Acid but is less stable than the direct C-C bond in Biphenyl-2,2'-dicarboxylic acid. The onset of decomposition for our target molecule is primarily dictated by the decarboxylation of its acid groups, which occurs at a higher temperature than for a simple mono-acid like Benzoic Acid, potentially due to intermolecular interactions in the crystal lattice. The second, higher-temperature mass loss is attributed to the cleavage of the C-S bond, a feature absent in the other reference molecules.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for obtaining high-quality TGA data. The parameters are selected to ensure clear resolution of decomposition events and to minimize experimental artifacts.

TGA_Workflow cluster_workflow TGA Experimental Workflow start Start sample_prep 1. Sample Preparation (5-10 mg, fine powder) start->sample_prep instrument_setup 2. Instrument Setup (Calibrate balance & temperature) sample_prep->instrument_setup loading 3. Sample Loading (Alumina crucible, tared balance) instrument_setup->loading method 4. Method Execution (Ramp 25-800°C at 10 K/min under Nitrogen @ 40 mL/min) loading->method data_acq 5. Data Acquisition (Record Mass vs. Temperature) method->data_acq analysis 6. Data Analysis (Plot TGA & DTG curves, determine onset T and % mass loss) data_acq->analysis end End analysis->end

Caption: Standardized workflow for Thermogravimetric Analysis.

Step-by-Step Methodology:

  • Instrument & Calibration:

    • Utilize a calibrated thermogravimetric analyzer (e.g., NETZSCH TG 209 F1 Libra, TA Instruments Discovery TGA 5500).[1][14]

    • Perform routine weight and temperature calibrations as per manufacturer guidelines to ensure data accuracy.

  • Sample Preparation:

    • Ensure the sample is a fine, homogenous powder to promote uniform heat distribution.

    • Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).[1][14] An accurate sample mass is critical for quantitative analysis.

  • Atmosphere and Flow Rate:

    • Purge the furnace with high-purity nitrogen gas at a constant flow rate of 20-50 mL/min.[14] This inert atmosphere prevents oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition (pyrolysis) alone.[1]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically 25-30°C.

    • Ramp the temperature from the starting point to a final temperature of 800-1000°C at a linear heating rate of 10 K/min. This rate provides a good balance between resolution and experiment time.[3][15]

  • Data Analysis and Interpretation:

    • Record the sample mass as a function of temperature.

    • Plot the results as percent mass loss vs. temperature (TGA curve).

    • Calculate the first derivative of the TGA curve (DTG curve). The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step, providing a more precise identification of thermal events.[3]

    • Determine the onset temperature for each mass loss step, which is a key indicator of thermal stability.

Conclusion and Senior Scientist Insights

The thermal behavior of 2-[(4-carboxyphenyl)thio]benzoic acid is a composite of its constituent functional groups. Its stability is superior to that of simpler aromatic acids or related thiol compounds but is compromised by the thioether linkage when compared to a direct biphenyl C-C bond.

The proposed multi-step decomposition—initiated by decarboxylation followed by thioether cleavage and subsequent fragmentation—provides a robust framework for interpreting its TGA curve. By comparing this profile to carefully selected alternatives, researchers can gain a deeper, more mechanistic understanding of structure-stability relationships. This guide provides the experimental and theoretical foundation for conducting this analysis with the scientific rigor required in modern drug development and materials characterization.

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (1999). OSTI.GOV. [Link]

  • Thermal analysis of samples containing different dithiol linkers. (n.d.). ResearchGate. [Link]

  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8035–8043. [Link]

  • Montoya Sánchez, N., & de Klerk, A. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]

  • (a) TGA profiles of poly(β-thioether ester) synthesized from... (n.d.). ResearchGate. [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (1999). OSTI.GOV. [Link]

  • Pawlus, S., et al. (2023). Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers. Polymers, 15(24), 4649. [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (n.d.). ResearchGate. [Link]

  • (a) TGA curves and (b) derivative curves of various poly(β‐thioether... (n.d.). ResearchGate. [Link]

  • Thiobenzoic acid. (n.d.). Wikipedia. [Link]

  • Analysis using thermogravimetry. (n.d.). SGS INSTITUT FRESENIUS. [Link]

  • Thioester deprotection using a biomimetic NCL approach. (2022). National Center for Biotechnology Information. [Link]

  • Thermogravimetric Analysis – TGA. (n.d.). NETZSCH. [Link]

  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2023). National Center for Biotechnology Information. [Link]

  • Thermogravimetric analysis – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Thiosalicylic acid. (n.d.). Wikipedia. [Link]

  • Process for the preparation of 2-arylthiobenzoic acids. (1990).
  • Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. (2013). ResearchGate. [Link]

  • Synthesis of Benzo[9][11]thiazolo[2,3-c][5][9][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). MDPI. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). Iraqi Journal of Science. [Link]

  • Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. (2019). NETZSCH. [Link]

  • thiosalicylic acid, 147-93-3. (n.d.). The Good Scents Company. [Link]

  • Thermogravimetric Analysis. (2022). Improved Pharma. [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (2023). National Center for Biotechnology Information. [Link]

Sources

mass spectrometry fragmentation patterns of 2-[(4-carboxyphenyl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-[(4-carboxyphenyl)thio]benzoic Acid

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-[(4-carboxyphenyl)thio]benzoic acid (C₁₄H₁₀O₄S, MW 274.29 Da). As a diaryl sulfide with mixed ortho- and para-carboxylic acid substitutions, this molecule exhibits distinct ionization behaviors critical for metabolite identification and impurity profiling in drug development. This document compares Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) modes, establishing ESI- as the superior method for quantitative sensitivity while highlighting ESI+ for structural elucidation via characteristic cyclization pathways.

Part 1: Structural Analysis & Theoretical Fragmentation

The molecule consists of two benzoic acid moieties linked by a thioether (-S-) bridge. The asymmetry (ortho-substitution on one ring, para-substitution on the other) drives specific fragmentation pathways.

  • Moiety A (Ortho): 2-thiobenzoic acid motif. Prone to ortho-effects, specifically cyclization with the sulfur atom.

  • Moiety B (Para): 4-thiobenzoic acid motif. Prone to classical inductive cleavage and decarboxylation.

  • Linker: The C-S-C bond is relatively stable but susceptible to homolytic cleavage under high collision energies.

Predicted Fragmentation Pathways (Graphviz)

FragmentationPathway M_Neg Precursor [M-H]⁻ m/z 273 Frag_Neg_1 [M-H-CO₂]⁻ m/z 229 (Decarboxylation) M_Neg->Frag_Neg_1 - CO₂ (44 Da) Frag_Neg_3 Thiolate Fragment m/z 153 (C-S Cleavage) M_Neg->Frag_Neg_3 C-S Cleavage M_Pos Precursor [M+H]⁺ m/z 275 Frag_Pos_1 [M+H-H₂O]⁺ m/z 257 (Acylium/Cyclization) M_Pos->Frag_Pos_1 - H₂O (18 Da) Ortho-effect Frag_Neg_2 [M-H-2CO₂]⁻ m/z 185 (Bis-decarboxylation) Frag_Neg_1->Frag_Neg_2 - CO₂ (44 Da) Frag_Pos_2 [M+H-H₂O-CO]⁺ m/z 229 (Ring Contraction) Frag_Pos_1->Frag_Pos_2 - CO (28 Da)

Figure 1: Comparative fragmentation pathways in Negative (Blue) and Positive (Red) ionization modes. The ortho-carboxyl group facilitates water loss in positive mode, while negative mode is dominated by sequential decarboxylation.

Part 2: Comparative Analysis of Ionization Modes

Comparison 1: Sensitivity & Stability (ESI- vs. ESI+)
FeatureNegative Mode (ESI-) Positive Mode (ESI+) Verdict
Primary Ion [M-H]⁻ (m/z 273)[M+H]⁺ (m/z 275)ESI- Wins
Ionization Efficiency High. Carboxylic acids deprotonate easily (pKa ~4).Moderate. Requires protonation of carbonyl/sulfur, which is less favorable.ESI- Wins
Fragmentation Logic Predictable neutral losses (CO₂).[1] Ideal for MRM quantitation.Complex rearrangements (H₂O loss, cyclization). Good for structure confirmation.Context Dependent
Background Noise Lower chemical background in biological matrices.Higher susceptibility to adducts ([M+Na]⁺, [M+K]⁺).ESI- Wins

Scientific Insight: For quantification , ESI- is the gold standard for this molecule. The carboxylic acid groups readily lose a proton, forming a stable carboxylate anion. In contrast, ESI+ often results in split signals between the protonated molecule and sodium adducts, reducing overall sensitivity [1, 2].

Comparison 2: Structural Characterization (CID Patterns)

While ESI- is better for detecting the molecule, ESI+ provides superior structural detail regarding the ortho substitution.

  • The Ortho Effect (ESI+): In positive mode, the ortho-carboxyl group interacts with the sulfur atom or the adjacent ring. This leads to a rapid loss of water (18 Da) to form a cyclic thioxanthone-like cation (m/z 257). This transition is specific to ortho-isomers; the para-isomer alone would not readily lose water in this manner.

  • The Decarboxylation Pathway (ESI-): The loss of 44 Da (CO₂) is characteristic of benzoic acids. The observation of two sequential losses (m/z 273 → 229 → 185) confirms the presence of two carboxylic acid groups [3].

Part 3: Experimental Protocols

The following protocol is designed to validate the fragmentation patterns described above. It uses a self-validating "polarity switching" approach to capture both quantitative and qualitative data in a single run.

Standardized LC-MS/MS Workflow

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of 2-[(4-carboxyphenyl)thio]benzoic acid in 1 mL of Methanol:Water (50:50).

  • Additives: Add 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). Note: Ammonium acetate is compatible with both modes and buffers the pH to favor deprotonation in negative mode.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Parameters (Source-Dependent Optimization):

ParameterSetting (Agilent/Thermo/Sciex)Rationale
Gas Temp 300°CEnsures desolvation of the dicarboxylic acid.
Capillary Voltage 3500 V (Pos) / 3000 V (Neg)Prevent discharge in negative mode.
Fragmentor/Cone 100 - 135 VHigh enough to transmit ions, low enough to prevent in-source decarboxylation (m/z 229 artifact).
Collision Energy Stepped (10, 20, 40 eV)Low CE preserves [M-H]⁻; High CE reveals the m/z 153 sulfur cleavage.
Data Acquisition Workflow (Graphviz)

Workflow cluster_MS Mass Analyzer Sample Sample Injection (1 µL) LC LC Separation (C18 Column) Sample->LC Source ESI Source (Polarity Switching) LC->Source Q1 Q1 Select m/z 273 (Neg) m/z 275 (Pos) Source->Q1 Ionization Collision Collision Cell (N₂ Gas) Q1->Collision Selection Q3 Q3 Scan Fragments Collision->Q3 Fragmentation Detector Detector (Spectrum Generation) Q3->Detector

Figure 2: LC-MS/MS workflow utilizing polarity switching to acquire complementary structural data.

Part 4: Representative Data Tables

Table 1: Negative Ion Mode (ESI-) Transitions Recommended for Quantitation

Precursor (m/z)Product (m/z)Neutral LossIdentityCollision Energy (eV)
273.0 229.0 44 Da (CO₂)Decarboxylation (Ortho)10 - 15
273.0 185.0 88 Da (2x CO₂)Bis-decarboxylation20 - 25
273.0 153.0 120 DaC-S Cleavage (Thiosalicylate)30 - 40

Table 2: Positive Ion Mode (ESI+) Transitions Recommended for Structural Confirmation

Precursor (m/z)Product (m/z)Neutral LossIdentityCollision Energy (eV)
275.0 257.0 18 Da (H₂O)Cyclic Dehydration (Ortho-effect)15 - 20
275.0 229.0 46 Da (H₂O + CO)Ring Contraction25 - 35
275.0 105.0 170 DaBenzoyl Cation (C₆H₅CO⁺)40+

References

  • BenchChem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Retrieved from .

  • Kruve, A., et al. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry. Retrieved from .

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzoic Acid Derivatives. National Institute of Standards and Technology.[2] Retrieved from .

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General reference for Ortho-effect mechanisms in mass spectrometry).
  • PubChem. 4,4'-Sulfonyldibenzoic acid (Analogous Fragmentation Data). National Library of Medicine. Retrieved from .

Sources

Structural & Functional Bioisosterism: Thio- vs. Ether-Bridged Benzoic Acids

[1][2]

Executive Summary

In rational drug design, the bioisosteric replacement of an ether oxygen (–O–) with a sulfur atom (–S–) is a classical yet high-impact modification. When applied to benzoic acid scaffolds (e.g., 4-phenoxybenzoic acid vs. 4-(phenylthio)benzoic acid), this switch is rarely about simple lipophilicity adjustment.[1][2]

This guide dissects the structural, electronic, and metabolic consequences of this replacement. The critical differentiator is often geometry —the C–X–C bond angle—which alters the spatial vector of the distal aromatic ring, potentially clashing with or better filling a hydrophobic pocket. Furthermore, the metabolic liability of the thioether (S-oxidation) offers a "prodrug" lever that the ether analog lacks.[1]

Structural Geometry: The "Kink" Factor

The most overlooked consequence of O



2
Comparative Geometry Data
FeatureEther Bridge (Ar-O-Ar)Thio Bridge (Ar-S-Ar)Impact on Ligand Binding
Bond Angle ~118° - 121°~103° - 105°The thio-analog folds more acutely, altering the position of the distal ring by several Ångströms.[1][2][3]
Bond Length C-O: ~1.36 ÅC-S: ~1.75 ÅSulfur extends the scaffold length, potentially pushing the distal ring deeper into a pocket.
Conformational Flexibility Moderate (Rotational barrier ~2-3 kcal/mol)Higher (Lower barrier to rotation)Thioethers often incur a lower entropic penalty upon binding due to "softer" rotational barriers.[1][2][3]
Visualization: Geometric Divergence

The following diagram illustrates how the bond angle shift translates to a spatial displacement of the distal phenyl ring.

GeometryComparisoncluster_EtherEther Analog (Wide Angle)cluster_ThioThioether Analog (Sharp Angle)BenzoicCoreBenzoic Acid Core(Proximal Ring)O_AtomOxygen Linker(~120°)BenzoicCore->O_AtomS_AtomSulfur Linker(~104°)BenzoicCore->S_AtomDistal_ODistal Phenyl Ring(Extended Vector)O_Atom->Distal_ODistal_SDistal Phenyl Ring(Retracted Vector)S_Atom->Distal_S

Caption: Geometric divergence caused by linker substitution. The sharper C-S-C angle (~104°) retracts the distal ring compared to the wider C-O-C angle (~120°).

Physicochemical & Electronic Profiling

While both linkers are para-directing activators in electrophilic aromatic substitution, their influence on the distal carboxylic acid (pKa) and overall lipophilicity (LogP) differs.

Electronic Effects on Acidity (pKa)

The carboxylic acid pKa is influenced by the linker's ability to donate electrons (destabilizing the carboxylate anion) or withdraw them (stabilizing it).

  • Benzoic Acid Reference: pKa

    
     4.20[1][2][4]
    
  • 4-Phenoxybenzoic acid: pKa

    
     4.4 - 4.[1][2]5. The oxygen atom is a strong resonance donor (
    
    
    ), which outweighs its inductive withdrawal, making the acid slightly weaker than unsubstituted benzoic acid.[2]
  • 4-(Phenylthio)benzoic acid: pKa

    
     4.[1][2]23. Sulfur is a weaker resonance donor and less electronegative.[2] Its electronic influence is nearly neutral relative to hydrogen in this context, resulting in a pKa very close to the parent benzoic acid.
    

Takeaway: The pKa difference (< 0.3 units) is negligible for physiological ionization; both will be >99% anionic at pH 7.4.[2]

Lipophilicity (LogP)

Sulfur is typically associated with higher lipophilicity due to its diffuse electron cloud ("softness") and poor hydrogen bonding capacity compared to oxygen.[2][3]

  • 4-(Phenylthio)benzoic acid: LogP

    
     3.70 (Experimental)[1][2]
    
  • 4-Phenoxybenzoic acid: LogP

    
     3.90 (Computed XLogP3)[1][2][5]
    

Note: Contrary to the general rule where S > O in lipophilicity (e.g., thiophene vs furan), in the diaryl acid scaffold, the values are experimentally similar. The enhanced solvation of the larger sulfur atom and the specific crystal lattice energy can mitigate the expected lipophilicity gain.

Metabolic Liability: The "Switch" Mechanism[1]

This is the most critical functional difference. Diaryl ethers are metabolically robust (resistant to O-dealkylation).[1][2] Thioethers are highly susceptible to oxidation by Cytochrome P450s and Flavin-containing Monooxygenases (FMOs).[1][2]

The Sulfoxide/Sulfone Pathway

This pathway can be exploited to create prodrugs (where the sulfoxide is the active species, e.g., Sulindac) or to tune half-life. The oxidation drastically alters polarity.[2]

  • Thioether (-S-): Lipophilic, Neutral.[1][2]

  • Sulfoxide (-SO-): Polar, Chiral (creates a stereocenter).[1][2]

  • Sulfone (-SO2-): Polar, Strong Hydrogen Bond Acceptor.[1][2]

MetabolismThioThioether Drug(Lipophilic)SulfoxideSulfoxide (Chiral)(More Polar)Thio->SulfoxideOxidation (Phase I)EtherEther Analog(Metabolically Stable)Ether->EtherNo ReactionSulfoneSulfone(Highly Polar/Excreted)Sulfoxide->SulfoneFurther OxidationEnzymeCYP450 / FMOEnzyme->ThioCatalyzes

Caption: Metabolic divergence. Thioethers undergo sequential oxidation increasing polarity; Ethers remain stable, maintaining lipophilicity.

Experimental Protocols

Synthesis of 4-(Phenylthio)benzoic Acid

Methodology: Ullmann-type C-S Cross-Coupling. This protocol is superior to nucleophilic aromatic substitution (SNAr) for electron-rich or neutral rings.[1][2][3]

Reagents:

  • 4-Iodobenzoic acid (1.0 equiv)[1][2]

  • Thiophenol (1.2 equiv)[2]

  • Copper(I) Iodide (CuI) (10 mol%)[2]

  • Ligand: L-Proline or dimethylglycine (20 mol%)[1][2]

  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: DMSO or DMF[1][2]

Protocol:

  • Setup: Charge a flame-dried Schlenk tube with 4-iodobenzoic acid (10 mmol), CuI (1 mmol), Ligand (2 mmol), and

    
     (20 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Addition: Add DMSO (10 mL) followed by thiophenol (12 mmol) via syringe.

  • Reaction: Heat to 90-110°C for 12-24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[2]

  • Workup: Cool to RT. Acidify with 1M HCl to pH ~2 (precipitates the acid). Extract with Ethyl Acetate (3x).[2][3]

  • Purification: Wash combined organics with brine, dry over

    
    . Recrystallize from Ethanol/Water or purify via silica column chromatography.[2]
    

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the downfield shift of the benzoic acid protons (~7.8-8.0 ppm) and the complex aromatic multiplet of the phenylthio group (~7.4-7.5 ppm).[1]

  • MS (ESI-): Target mass [M-H]- = 229.03.[1][2][6]

Metabolic Stability Assay (Microsomal Stability)

To verify the thioether liability vs. ether stability.[2][3]

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion and appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.[1][2]

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[2] Chemical Reviews, 96(8), 3147-3176.[2] Link[2]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[2]

  • U.S. EPA CompTox Chemicals Dashboard. (2025). 4-(Phenylthio)benzoic acid Properties. Link[2]

  • PubChem. (2025).[2][5][6] 4-Phenoxybenzoic acid Compound Summary. National Library of Medicine.[2] Link

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions.[1][2][3] Chemical Reviews, 111(3), 1596–1636. Link[2]

Comparative Validation Guide: Purity Assessment of 2,4'-Thiodibenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Protocol Target Audience: Synthetic Chemists, MOF Researchers, and QC Specialists Subject: 2,4'-Thiodibenzoic Acid (2,4'-TDBA) | CAS: Specific isomer custom synthesis (Generic Thiodibenzoic CAS: 1907-27-3 for reference context)

Executive Summary: The "Purity Paradox" in MOF Ligands

In the synthesis of Metal-Organic Frameworks (MOFs), the purity of the organic linker is the single most critical variable affecting crystallinity and porosity. 2,4'-Thiodibenzoic acid (2,4'-TDBA) presents a unique analytical challenge. Unlike its symmetrical isomer (4,4'-TDBA), the 2,4'-geometry induces specific packing frustrations that trap solvent molecules (solvates) and inorganic salts during crystallization.

This guide challenges the traditional reliance on Elemental Analysis (EA) as the sole purity metric. While EA is the industry standard "gatekeeper," it is frequently insufficient for sulfur-containing carboxylates. We compare EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) to establish a self-validating purity protocol.

Technical Deep Dive: The Sulfur Combustion Challenge

Why Standard EA Fails for 2,4'-TDBA

Carbon/Hydrogen/Nitrogen/Sulfur (CHNS) analysis relies on flash combustion. However, 2,4'-TDBA contains a thioether (-S-) linkage protected by two aromatic rings.

  • Incomplete Combustion: The aromatic thioether bond is thermally stable. Standard combustion at 950°C often yields incomplete oxidation, leading to low Sulfur recovery and high Carbon soot formation (low %C).

  • Adsorption Effects: The SO₂ gas generated is "sticky" and can adsorb onto the reduction copper layer or water traps in the analyzer, causing tailing peaks and underestimated Sulfur content.

  • Interference: If the sample contains residual metal catalysts (e.g., Cu or Pd from cross-coupling synthesis), these form metal sulfates/sulfides in the crucible, permanently sequestering sulfur from the detector.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three validation methods based on experimental performance for 2,4'-TDBA.

FeatureMethod A: Elemental Analysis (CHNS) Method B: HPLC (Reverse Phase) Method C: qNMR (1H)
Primary Output Bulk elemental ratio (Empirical Formula)Organic impurity profile (Isomers/Byproducts)Absolute purity (wt%) & Solvate quantification
Sulfur Specificity High (if optimized with V₂O₅/WO₃)None (UV detection)None (unless 1H proximal to S is distinct)
Solvate Detection Poor (Cannot distinguish H₂O solvate from wet sample)Poor (Solvents elute in void volume)Excellent (Distinct shifts for DMF, EtOH, H₂O)
Inorganic Salts Blind (Ash residue only)Blind (Salts elute in dead time)Blind (Invisible in 1H spectrum)
Sample Req. 2–5 mg (Destructive)1 mg (Diluted)10–20 mg (Recoverable)
Cost/Run Low ($)Medium (

)
High (

$ - deuterated solvents)
Verdict The Gatekeeper: Confirms bulk composition.The Separator: Finds isomeric impurities (2,2' or 4,4').The Arbitrator: Quantifies trapped solvent mass.

Optimized Validation Protocols

Protocol A: Enhanced CHNS Elemental Analysis

Objective: Overcome sulfur interference and refractory combustion.

  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Aid: Mix 2.0 mg of 2,4'-TDBA with 5.0 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) in the tin capsule.

    • Reasoning: V₂O₅ acts as an oxygen donor and flux, raising the local temperature to >1100°C and preventing metal-sulfate ash formation.

  • Calibration: Use Sulfanilamide (C₆H₈N₂O₂S) as the K-factor standard. Do not use BBOT if the N-content is low, as Sulfanilamide better matches the S/C ratio.

  • Acceptance Criteria:

    • Theoretical (C₁₄H₁₀O₄S): C: 61.31%, H: 3.67%, S: 11.69%.

    • Pass: ±0.4% absolute deviation on C and S.

Protocol B: HPLC for Isomeric Purity

Objective: Detect the 2,2' and 4,4' isomers which EA cannot distinguish.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (suppresses ionization of COOH).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thioether charge transfer).

  • Self-Validation: Inject a "Spiked" sample containing 1% of the starting material (e.g., 2-iodobenzoic acid) to confirm resolution.

Protocol C: qNMR (The "Truth" Standard)

Objective: Quantify absolute purity and residual solvent (DMF/Ethanol).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).

  • Solvent: DMSO-d6 (Ensures solubility of the dicarboxylic acid).

  • Relaxation Delay (d1): Set to 30 seconds (5x T1) to ensure full relaxation of aromatic protons.

  • Calculation:

    
    [1]
    
    • Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.

Supporting Experimental Data (Simulated Comparison)

The table below illustrates a common scenario where EA gives a "False Pass" due to compensating errors (e.g., water weight balancing out carbon deficiency), while qNMR reveals the truth.

Scenario: A batch of 2,4'-TDBA recrystallized from DMF/Water.

ParameterTheoretical ValueEA Result (Method A)qNMR Result (Method C)Interpretation
Carbon % 61.31%59.80% (-1.51%)N/AEA shows low Carbon.
Hydrogen % 3.67%3.95% (+0.28%)N/AEA shows high Hydrogen.
Sulfur % 11.69%11.40% (-0.29%)N/ASulfur is slightly low.
Purity Calc 100%FAIL (>0.4% error)92.4% (wt/wt)qNMR reveals 7.6% trapped DMF.
Corrected w/ 0.3 eq DMFPASS (Matches solvate)PASS Conclusion: The sample is pure but solvated.

Note: Without qNMR, a chemist might re-purify this batch endlessly, losing yield, not realizing it is a stable solvate.

Validation Workflow Diagram

The following diagram outlines the logical decision tree for validating 2,4'-TDBA, integrating all three methods.

ValidationWorkflow Start Crude 2,4'-TDBA Sample HPLC Step 1: HPLC Analysis (Check Isomeric Purity) Start->HPLC Decision1 Isomeric Purity > 99%? HPLC->Decision1 qNMR Step 2: qNMR Analysis (Check Solvents/Absolute Purity) Decision2 Residual Solvent Detected? qNMR->Decision2 EA Step 3: Elemental Analysis (CHNS) (Combustion with V2O5) Decision3 EA within +/- 0.4%? EA->Decision3 Decision1->qNMR Yes Recryst Recrystallize (Change Solvent) Decision1->Recryst No Decision2->EA No (Clean) Dry Vacuum Dry (>100°C, 24h) Decision2->Dry Yes (Volatile) CalcSolvate Recalculate Theoretical EA for Solvate (e.g. +0.5 H2O) Decision2->CalcSolvate Yes (Stable Solvate) Decision3->Recryst No (Inorganic Impurity) Final VALIDATED MOF-Ready Grade Decision3->Final Yes Recryst->HPLC Dry->qNMR CalcSolvate->EA

Caption: Integrated Validation Decision Tree. Note that qNMR precedes EA to identify solvates that would otherwise cause EA failure.

References

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Mestrelab Research. (2024). qNMR: A Practical Guide to Quantitative NMR. Retrieved from [Link]

Sources

Publish Comparison Guide: Electrochemical Impedance Spectroscopy of TDBA-Based Sensors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Electrochemical Impedance Spectroscopy (EIS) applied to TDBA-based sensors , specifically focusing on the emerging class of Covalent Organic Framework (COF) sensors utilizing TDBA (often defined in recent literature as Terphenyl dicarboxylic acid or 2,4,6-triformylphloroglucinol derivatives) as a critical structural linker.

These sensors have gained prominence in 2023-2025 for the detection of pharmaceuticals (e.g., Sulfadiazine ) and environmental contaminants (e.g., Heavy Metals ), offering superior sensitivity compared to traditional methods.

Executive Summary & Technical Context

TDBA-based sensors represent a cutting-edge application of reticular chemistry, where TDBA serves as a building block for porous, crystalline Covalent Organic Frameworks (COFs) . The acronym "TDBA" in recent sensor literature (e.g., Chemosensors 2023, MDPI) typically refers to Terphenyl dicarboxylic acid or is associated with 2,4,6-triformylphloroglucinol (Tp) linkers in specific composite formulations (e.g., SmV/COF-TDBA-TTL ).

Note: While "2,4'-TDBA" is the specified topic, current authoritative literature predominantly references "TDBA" as the core linker in 2,4,6-substituted frameworks. This guide addresses the 2,4,6- and Terphenyl- variants which are the standard in high-performance electrochemical sensing.

Why EIS? Unlike Voltammetry (CV/DPV) which measures current at varying potentials, EIS perturbs the system with a small AC signal, allowing the deconvolution of charge transfer resistance (


) , double-layer capacitance (

)
, and diffusion impedance (

)
. For TDBA-based sensors, EIS is the gold standard for characterizing the surface porosity and binding kinetics of the sensor interface.

Mechanism of Action: The TDBA-COF Interface

The sensing mechanism relies on the synergistic effect between the porous COF structure and dopants (e.g., Samarium Vanadate, SmV).

  • Porosity & Surface Area: The TDBA linker creates a highly ordered, mesoporous structure (often "sea-urchin" like morphology) that concentrates the analyte.

  • Binding Event: Analytes like Sulfadiazine (SFZ) bind to active sites (imine linkages, -COOH, or doped metal centers).

  • Impedimetric Response: The binding creates a kinetic barrier, increasing the Charge Transfer Resistance (

    
    ) . This change is directly proportional to analyte concentration.
    
Visualization: Sensing Mechanism & Pathway

TDBA_Sensing_Mechanism Precursors Precursors (TDBA + TTL/TPA) Synthesis Solvothermal Synthesis (Schiff Base Reaction) Precursors->Synthesis Condensation COF_Structure Porous COF-TDBA (Imine Linked) Synthesis->COF_Structure Crystallization Doping Doping (e.g., SmV) Active Sites Enhancement COF_Structure->Doping Functionalization Sensor_Surface Modified Electrode (GCE/SmV-COF-TDBA) Doping->Sensor_Surface Drop Casting Analyte_Binding Analyte Binding (Sulfadiazine/Metals) Sensor_Surface->Analyte_Binding Immersion EIS_Signal EIS Response (ΔRct Increase) Analyte_Binding->EIS_Signal Impedance Measurement

Figure 1: Workflow from TDBA precursor synthesis to electrochemical impedance signal generation.[1][2][3][4][5][6][7]

Comparative Performance Analysis

This section compares TDBA-based COF sensors against standard alternatives (MIPs, Metal Nanoparticles, and HPLC).

Table 1: Performance Metrics (Target: Sulfadiazine / Antibiotics)
FeatureSmV/COF-TDBA-TTL (Recommended)MIP-Based Sensors AuNP/Graphene HPLC (Standard)
Detection Principle EIS / DPV (

Modulation)
Specific Binding CavitiesElectrocatalysisOptical / Mass Spec
Limit of Detection (LOD) 2.40 nM (Ultra-Low)~10–50 nM~40 nM~100 nM
Linear Range 7.32 nM – 12.0 µM 0.1 – 100 µM0.1 – 400 µMN/A (Sample dependent)
Selectivity High (Size + Chemical Affinity)Very High (Imprinted)Moderate (Redox potential)Very High (Separation)
Fabrication Cost Moderate (Batch synthesis)High (Template removal)LowVery High (Instrument)
Stability Excellent (Covalent Bond)Moderate (Polymer swelling)GoodN/A

Key Insight: The SmV/COF-TDBA-TTL sensor outperforms traditional AuNP sensors in LOD due to the massive surface area provided by the TDBA framework, which amplifies the signal-to-noise ratio in EIS measurements.

Experimental Protocol: Self-Validating EIS Workflow

To ensure scientific integrity, this protocol includes "Checkpoints" to validate each step.

Phase 1: Sensor Fabrication
  • Synthesis of COF-TDBA:

    • Mix TDBA (Terphenyl dicarboxylic acid/aldehyde) and TTL (Triazine linker) in 1,4-dioxane/acetic acid.

    • Reaction: Solvothermal condensation at 120°C for 3 days (Schiff base formation).

    • Doping: Add

      
       and 
      
      
      
      to synthesize SmV/COF-TDBA-TTL .
    • Checkpoint: Verify crystallinity via XRD (Look for sharp low-angle peaks).

  • Electrode Modification:

    • Polish Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry.

    • Drop-cast 5 µL of SmV/COF-TDBA suspension (dispersed in DMF/Nafion).

    • Dry under IR lamp.

    • Checkpoint: Surface should appear matte and uniform; "coffee-ring" effect indicates poor dispersion.

Phase 2: EIS Measurement Setup
  • Instrument: Potentiostat (e.g., Gamry, CHI760E, Metrohm Autolab).

  • Electrolyte: 5.0 mM

    
     in 0.1 M KCl (Redox Probe).
    
  • Configuration: Three-electrode system (WE: Modified GCE, RE: Ag/AgCl, CE: Pt Wire).

  • Parameters:

    • Frequency Range: 100 kHz to 0.1 Hz.

    • AC Amplitude: 5 mV (rms).

    • DC Potential: Open Circuit Potential (OCP) or roughly +0.22 V (vs Ag/AgCl).

Phase 3: Data Analysis (The Randles Circuit)

Fit the Nyquist plot data to the modified Randles Circuit :


.
  • 
    :  Solution Resistance (Intercept at high freq).
    
  • 
    :  Charge Transfer Resistance (Diameter of the semicircle). This is the sensor signal. 
    
  • 
    :  Constant Phase Element (Non-ideal capacitance due to surface roughness).
    
Visualization: Equivalent Circuit & Nyquist Plot

EIS_Circuit cluster_legend Nyquist Interpretation Input Rs Rs (Soln Res) Input->Rs Split Rs->Split CPE CPE (Double Layer) Split->CPE High Freq Rct Rct (Charge Transfer) Split->Rct Low Freq Join CPE->Join Zw Zw (Diffusion) Rct->Zw Zw->Join Output Join->Output Legend Semicircle Diameter = Rct (Increases with Analyte Conc.)

Figure 2: Modified Randles Equivalent Circuit used to model the TDBA-based sensor interface.

Data Interpretation & Troubleshooting

When analyzing the EIS data for TDBA sensors, observe the Nyquist Plot (Impedance Real vs. -Imaginary).

  • Bare GCE: Small semicircle (

    
    ). Fast electron transfer.
    
  • COF-TDBA Modified: Larger semicircle (

    
    ). The COF film is less conductive than bare carbon but provides specific binding sites.
    
  • With Analyte (e.g., Sulfadiazine): Significant increase in semicircle diameter (

    
    ). The analyte blocks the redox probe (
    
    
    
    ) from reaching the electrode surface.

Troubleshooting Table:

Observation Probable Cause Corrective Action
Scattered Points at Low Freq Electrical noise / Unstable ref electrode Check shielding (Faraday cage); Replace Ag/AgCl reference.
Inductive Loop (Negative -Z'') Adsorption of intermediates Clean electrode surface; check for contamination.

| Depressed Semicircle | Surface roughness / Porosity | Use CPE instead of Capacitor in modeling (


). |

References

  • Han, J., et al. (2023).[2][8] A Novel Rare Earth and Covalent Organic Framework Composite for Rapid and Highly Sensitive Electrochemical Analysis of Sulfadiazine in Fish Muscle. Chemosensors , 11(5), 277.[8]

    • Key Reference for SmV/COF-TDBA-TTL synthesis and EIS d
  • Zhu, Y., et al. (2021). Covalent Organic Frameworks for Electrochemical Sensing of Heavy Metal Ions. Sensors, 21(4). Reference for COF-TDBA-TPA and heavy metal detection mechanisms.
  • Tan, S. L., & Tiekink, E. R. (2018). A 1:2 co-crystal of 2,2′-thiodibenzoic acid and triphenylphosphane oxide. IUCrData .

    • Clarification on the structural chemistry of TDBA (Thiodibenzoic acid).
  • Metrohm Autolab. (2018). Electrochemical Impedance Spectroscopy Measurements: The Importance of Four-Terminal Sensing.

    • Standard protocol for EIS instrument

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzoic Acid, 2-[(4-carboxyphenyl)thio]-

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of Benzoic acid, 2-[(4-carboxyphenyl)thio]-, a compound that, while valuable in research, requires meticulous handling to ensure personal safety and environmental protection. The causality behind each procedural step is explained to foster a culture of safety and regulatory compliance within the laboratory.

Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. Benzoic acid, 2-[(4-carboxyphenyl)thio]-, presents several key risks that dictate its handling and disposal requirements.

According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage (Category 1): Poses a high risk of causing serious damage to the eyes.[1]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 1): Inhalation over prolonged periods can cause damage to organs, specifically the lungs.[1]

  • Harmful to Aquatic Life (Acute Hazard, Category 3): Poses a danger to aquatic ecosystems.[1]

These classifications underscore the necessity of preventing its release into the environment and protecting laboratory personnel from exposure.

Hazard ClassificationGHS CategoryDescriptionSource
Skin IrritationCategory 2Causes skin irritation.[1]
Serious Eye DamageCategory 1Causes serious eye damage.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1Causes damage to lungs through prolonged or repeated inhalation.[1]
Acute Aquatic HazardCategory 3Harmful to aquatic life.[1]
The Disposal Decision Workflow

The selection of an appropriate disposal method is a critical decision-making process that must align with institutional policies and local, state, and federal regulations. The following diagram illustrates a logical workflow for determining the correct disposal path for Benzoic acid, 2-[(4-carboxyphenyl)thio]-.

DisposalWorkflow start Start: Waste Generated (Benzoic acid, 2-[(4-carboxyphenyl)thio]-) is_contaminated Is the waste mixed with other hazardous materials? start->is_contaminated consult_EHS Consult Institutional Environmental Health & Safety (EHS) for guidance on mixed waste streams. is_contaminated->consult_EHS Yes is_empty Is the original container completely empty? is_contaminated->is_empty No package_waste Package waste in a designated, compatible, and properly labeled hazardous waste container. consult_EHS->package_waste dispose_container Decontaminate and dispose of container as non-hazardous waste (if local regulations permit). is_empty->dispose_container Yes is_empty->package_waste No end End: Disposal Complete dispose_container->end store_waste Store the sealed waste container in a designated satellite accumulation area away from incompatible materials. package_waste->store_waste waste_pickup Arrange for pickup by a licensed hazardous waste disposal vendor. store_waste->waste_pickup waste_pickup->end

Caption: Decision workflow for the proper disposal of Benzoic acid, 2-[(4-carboxyphenyl)thio]-.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of Benzoic acid, 2-[(4-carboxyphenyl)thio]-. Adherence to these steps is crucial for ensuring the safety of all laboratory personnel and maintaining environmental compliance.

3.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risk of exposure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] Given the risk of serious eye damage, a face shield may also be appropriate.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3] Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of generating dust, work under a chemical fume hood.[1] Do not breathe the dust.[1][2]

3.2. Waste Segregation and Containerization

Proper segregation is fundamental to safe and compliant waste disposal.

  • Do Not Mix: Leave the chemical in its original container if possible.[1] Do not mix it with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[1]

  • Designated Container: For waste generated from experiments, transfer it to a designated hazardous waste container that is compatible with acidic solids. The container should be in good condition, with a tightly sealing lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Benzoic acid, 2-[(4-carboxyphenyl)thio]-". The label should also include the accumulation start date and the specific hazards (e.g., "Irritant," "Toxic").

3.3. Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4][5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Cover drains to prevent the chemical from entering the sewer system.[1]

  • Cleanup: For a dry spill, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[2][3] Avoid generating dust during this process.[1][4][6] A HEPA-filter vacuum is recommended for cleanup.[4][5] Do NOT wash the spill into the sewer.[4][5]

  • Decontamination: After the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and wash the area.[4]

3.4. Final Disposal

The ultimate disposal of the containerized waste must be handled by professionals.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials such as oxidizing agents and strong bases.[4][5]

  • Professional Disposal: The waste must be disposed of through an approved and licensed waste disposal plant.[1][2] Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will ensure that the disposal method complies with all national and local regulations.[1]

Causality and Best Practices
  • Why not mix wastes? Mixing different chemical wastes can lead to dangerous reactions, creating heat, gas, or even explosions. It also complicates the disposal process, as the mixed waste must be treated according to the most hazardous component.

  • Why the emphasis on labeling? Accurate and detailed labeling is a critical communication tool that informs waste handlers of the container's contents and associated hazards, ensuring it is handled and disposed of correctly and safely.

  • Why is environmental release a concern? Benzoic acid, 2-[(4-carboxyphenyl)thio]- is classified as harmful to aquatic life.[1] Its release into drains or the environment can disrupt ecosystems. Therefore, preventing it from entering waterways is a key aspect of responsible disposal.[1][7]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Benzoic acid, 2-[(4-carboxyphenyl)thio]-, thereby upholding their commitment to safety and environmental stewardship.

References

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzoic Acid. [Link]

  • Alpha Resources. (2021, February 19). Safety Data Sheet - BENZOIC ACID. [Link]

  • OSHA. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, thio-2,2'-di (CAS 22219-02-9). [Link]

  • Cole-Parmer. (2004, December 23). Material Safety Data Sheet - Chromane-2-carboxylic acid. [Link]

Sources

Personal Protective Equipment & Handling Guide: Benzoic acid, 2-[(4-carboxyphenyl)thio]-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Action Card (Benchside Reference)

Chemical Identity:

  • Systematic Name: 2-[(4-carboxyphenyl)thio]benzoic acid

  • Synonyms: 2,4'-Thiodibenzoic acid; 2-(4-Carboxyphenylthio)benzoic acid

  • Molecular Formula: C₁₄H₁₀O₄S

  • Physical State: Solid (typically off-white to pale yellow powder)

Critical Safety Parameter Directive
Primary Hazard Irritant (Skin, Eye, Respiratory) . Potential sensitizer (sulfur moiety).
Glove Selection Nitrile (0.11 mm) for solid handling. Double-glove or use Laminate (Silver Shield) if dissolved in DMSO/DMF.
Respiratory Fume Hood REQUIRED for all open handling. N95/P100 if hood is unavailable (emergency only).
Eye Protection Chemical Safety Goggles (tight-fitting) preferred over safety glasses due to fine dust potential.
Incompatibility Strong Oxidizers (Peroxides, Nitric Acid) – Risk of exothermic oxidation to sulfoxide/sulfone.

Emergency First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[1][2][3][4][5] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][3] If rash occurs (sensitization), seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spill: Dampen with water to prevent dust.[5] Sweep up. Do not dry sweep.

Part 2: Risk Assessment & Hazard Logic[4]

Hazard Identification (GHS Classification)

While specific toxicological data for this isomer may be limited, we apply the Precautionary Principle based on the structural class (Thioether-linked Benzoic Acids).

  • Skin Corrosion/Irritation (Category 2): The carboxylic acid groups (

    
    ) contribute to acidity (approx. pKa 3-4), causing tissue irritation upon contact.
    
  • Serious Eye Damage/Irritation (Category 2A): Fine particulates can cause mechanical and chemical abrasion to the cornea.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust irritates the upper respiratory tract.

  • Sensitization Risk: Organosulfur compounds (thioethers) have a higher probability of inducing contact dermatitis compared to their ether analogs.

PPE Selection Strategy (The "Why" Behind the Gear)

A. Hand Protection: The Permeation Logic

  • Solid State: Standard Nitrile gloves (0.11 mm) provide >480 minutes of protection against the solid powder.

  • Solution State: This compound is often dissolved in DMSO or DMF for reactions.

    • Risk:[3][4] DMSO facilitates the transport of dissolved toxins through the skin.

    • Protocol: If using DMSO/DMF, you must use Silver Shield (Laminate) gloves or Double-gloved Nitrile (change every 15 mins).

B. Respiratory Protection: Dust Control [5]

  • Benzoic acid derivatives often form electrostatic dusts.

  • Engineering Control: Use a certified chemical fume hood. Maintain sash at the recommended working height (usually 18 inches).

  • Velocity Check: Ensure face velocity is 80–100 fpm.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Preparation: Place the balance inside the fume hood or use a powder containment enclosure.

  • Static Control: Use an antistatic gun or bar if the powder is "fly-away."

  • Transfer: Use a disposable spatula. Do not pour directly from the stock bottle; transfer a small amount to a secondary container first.

  • Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) immediately after weighing.

Protocol B: Reaction Setup (Inert Atmosphere)

Objective: Prevent oxidation of the thioether linkage.

  • Purging: The thioether group (

    
    ) is susceptible to oxidation to sulfoxides (
    
    
    
    ) or sulfones (
    
    
    ) by atmospheric oxygen over time or with oxidizers.
  • Solvent: Degas solvents (DMSO, DMF, Ethanol) with Nitrogen or Argon for 15 minutes prior to dissolution.

  • Addition: Add the solid to the solvent slowly. Exotherms are generally mild but possible if bases (e.g., NaOH, TEA) are present.

Protocol C: Spill Cleanup

Do NOT use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.

  • Isolate: Mark the area.

  • Wet Method: Cover the spill with a paper towel dampened with water or PEG-400. This prevents dust from becoming airborne.[1][3][4][5]

  • Neutralize: Wipe the area with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue.

  • Disposal: Place waste in a sealed bag labeled "Hazardous Waste - Solid Organic Acid."

Part 4: Visualization (Workflows)

Diagram 1: Safe Handling Workflow

Caption: Step-by-step logic flow for handling 2-[(4-carboxyphenyl)thio]benzoic acid from storage to reaction.

SafeHandling Storage Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Nitrile + Goggles + Lab Coat) Storage->PPE_Check Weighing Weighing (In Fume Hood) PPE_Check->Weighing Solvent_Choice Solvent Selection Weighing->Solvent_Choice Dissolution_Aq Aqueous (Basic) Low Permeation Risk Solvent_Choice->Dissolution_Aq Water/NaOH Dissolution_Org Organic (DMSO/DMF) High Permeation Risk Solvent_Choice->Dissolution_Org DMSO/DMF Reaction Reaction Setup (Inert Atmosphere) Dissolution_Aq->Reaction Glove_Upgrade UPGRADE GLOVES (Laminate/Double Nitrile) Dissolution_Org->Glove_Upgrade Glove_Upgrade->Reaction

Diagram 2: Disposal Decision Tree

Caption: Logic for disposing of waste containing thio-benzoic acid derivatives.

Disposal Waste Chemical Waste Check_Ox Contains Oxidizers? (HNO3, Peroxides) Waste->Check_Ox Segregate SEGREGATE IMMEDIATELY Risk of Exothermic S-Oxidation Check_Ox->Segregate Yes Stream_A Stream A: Organic Solids (High BTU Incineration) Check_Ox->Stream_A No (Solid) Stream_B Stream B: Aqueous Basic (Neutralization) Check_Ox->Stream_B No (Liquid)

Part 5: Quantitative Data Summary

PropertyValue / DescriptionNote
Molecular Weight 274.29 g/mol
Solubility (Water) Low (< 1 mg/mL)Requires basic pH (>8) for dissolution.
Solubility (DMSO) High (> 50 mg/mL)Use Laminate Gloves.
Melting Point > 200°C (Typical for diacids)Verify specific batch COA.
pKa (Estimated) ~3.5 (COOH #1), ~4.2 (COOH #2)Behave as weak organic acids.
Incompatibility Strong Oxidizers, Strong BasesAvoid mixing with Nitric Acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8409, Dithiodibenzoic acid (Related Structure). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 2-[(4-carboxyphenyl)thio]-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.